molecular formula C13H13N3OS B1363370 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine CAS No. 50825-20-2

4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Cat. No.: B1363370
CAS No.: 50825-20-2
M. Wt: 259.33 g/mol
InChI Key: VKPPEJCJEVDLLQ-UHFFFAOYSA-N
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Description

4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C13H13N3OS and its molecular weight is 259.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-7-12(11-6-18-13(14)16-11)9-5-8(17-2)3-4-10(9)15-7/h3-6,15H,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPEJCJEVDLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327930
Record name 4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50825-20-2
Record name 4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS 50825-20-2 chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trazodone and the Characterization of its Isomeric Impurity, Isotrazodone

Introduction to Trazodone

Trazodone is a prominent antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] It is a triazolopyridine derivative widely used in the treatment of major depressive disorder.[2][3][4] A key characteristic of trazodone is its dual mechanism of action, which involves the inhibition of the serotonin transporter as well as the blockade of serotonin type 2A (5-HT2A), histamine H1, and alpha-1-adrenergic receptors.[1][2] This pharmacological profile not only contributes to its antidepressant efficacy but also to its sedative effects, making it a common off-label choice for insomnia.[1] Unlike many other antidepressants, trazodone is associated with a lower incidence of anxiety, sexual dysfunction, and insomnia.[2]

Physicochemical Properties of Trazodone

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development and formulation. The key properties of trazodone are summarized in the table below.

PropertyValueSource
Molecular Formula C19H22ClN5O[4]
Molecular Weight 371.9 g/mol [4]
Appearance Solid[5]
Solubility Soluble in Methanol/DMSO[5]
Stereochemistry Achiral[6]

The Isomeric Impurity: Isotrazodone

During the synthesis of trazodone, an isomeric impurity known as Isotrazodone can be formed.[7] While sharing the same molecular formula and weight as trazodone, its structural arrangement differs. The presence of impurities can impact the safety and efficacy of the final drug product, making their identification and characterization a critical aspect of quality control in pharmaceutical manufacturing. Isotrazodone is chemically identified as (1-(3-(4-(3-Chlorophenyl)piperazin-1-ium-1-yl)propyl)-3-oxo-2,3-dihydro-[6][8]triazolo[4,3-a]pyridin-1-ium)chloride.[5]

Analytical Characterization of Trazodone and its Impurities

The quantitative and qualitative analysis of trazodone and its impurities is essential for ensuring the quality and safety of the pharmaceutical product. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of trazodone and the detection of impurities like isotrazodone. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a specific pH, coupled with UV detection.[9]

A Representative HPLC Method for Trazodone Analysis:

  • Column: Reversed-phase Octadecylsilyl (ODS) column[9]

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio[9]

  • Detection: UV spectrophotometry at 250 nm[9]

  • Quantification: Based on the peak area of the analyte[9]

This method allows for the separation and quantification of trazodone from its potential impurities, ensuring the purity of the final product.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of trazodone and its related compounds.

  • Mass Spectrometry (MS): Used in conjunction with liquid chromatography (LC-MS), it provides information about the molecular weight and fragmentation pattern of the compounds, aiding in the identification of trazodone and the confirmation of the structure of impurities like isotrazodone.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compounds by analyzing the chemical shifts and coupling constants of the protons.[5]

  • Spectrofluorimetry: The intrinsic fluorescence of trazodone in an acidic medium can be utilized for its quantification. The drug exhibits maximum excitation at 320 nm and emission at 435 nm in 50% acetic acid.[9]

  • UV-Visible Spectrophotometry: This method is based on the formation of a colored ion-pair complex between trazodone and a reagent like bromophenol blue, which can be measured at a specific wavelength for quantification.[9]

Synthesis of Trazodone: A Conceptual Workflow

The synthesis of trazodone involves a multi-step chemical process. While specific proprietary methods may vary, a general conceptual workflow can be illustrated. The process typically involves the reaction of key intermediates to form the final triazolopyridine derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation Intermediate_A 1-(3-chlorophenyl)piperazine Reaction_Vessel Condensation Reaction Intermediate_A->Reaction_Vessel Intermediate_B 3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Intermediate_B->Reaction_Vessel Crude_Trazodone Crude Trazodone Reaction_Vessel->Crude_Trazodone Purification Purification (e.g., Recrystallization) Crude_Trazodone->Purification Final_Product Pure Trazodone HCl Purification->Final_Product

Caption: A conceptual workflow for the synthesis of Trazodone.

Pharmacological Mechanism of Action

Trazodone's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems.

Trazodone_MOA cluster_serotonin Serotonergic System cluster_other Other Receptors Trazodone Trazodone SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibits Reuptake 5HT2A 5-HT2A Receptor Trazodone->5HT2A Antagonizes H1 Histamine H1 Receptor Trazodone->H1 Antagonizes Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonizes Increased Synaptic Serotonin Increased Synaptic Serotonin SERT->Increased Synaptic Serotonin Antidepressant & Anxiolytic Effects Antidepressant & Anxiolytic Effects 5HT2A->Antidepressant & Anxiolytic Effects Sedative Effects Sedative Effects H1->Sedative Effects Orthostatic Hypotension (Side Effect) Orthostatic Hypotension (Side Effect) Alpha1->Orthostatic Hypotension (Side Effect)

Caption: The multifaceted mechanism of action of Trazodone.

The primary mechanisms include:

  • Serotonin Reuptake Inhibition: Trazodone weakly inhibits the presynaptic serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][3]

  • 5-HT2A Receptor Antagonism: Potent blockade of 5-HT2A receptors is a key feature of trazodone's action, contributing to its antidepressant and anxiolytic properties, and mitigating some of the side effects associated with more selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[1][2]

  • Histamine H1 Receptor Antagonism: Trazodone's affinity for H1 receptors is responsible for its prominent sedative effects.[1]

  • α1-Adrenergic Receptor Blockade: Antagonism at these receptors can lead to side effects such as orthostatic hypotension and dizziness.[1]

Safety and Handling

As with any active pharmaceutical ingredient, proper safety precautions are necessary when handling trazodone and its related compounds. While specific safety data sheets (SDS) should always be consulted, general guidelines include:

  • Personal Protective Equipment (PPE): Use of appropriate PPE, such as gloves, lab coats, and eye protection, is recommended to prevent skin and eye contact.

  • Ventilation: Handling should be performed in a well-ventilated area to minimize the risk of inhalation.

  • Spill Management: Procedures should be in place for the safe cleanup of spills to prevent environmental contamination and exposure.

Conclusion

Trazodone remains a significant therapeutic agent in the management of depression and sleep disorders. A comprehensive understanding of its chemical properties, analytical characterization, and pharmacological profile is paramount for researchers, scientists, and drug development professionals. The diligent identification and control of impurities such as isotrazodone are critical for ensuring the quality, safety, and efficacy of the final medicinal product. Continued research and development in the analytical sciences will further enhance the ability to characterize and control such complex pharmaceutical products.

References

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 211-217.
  • Fagiolini, A., Comandini, A., Catena Dell'Osso, M., & Kasper, S. (2012). Rediscovering trazodone for the treatment of major depressive disorder. CNS drugs, 26(12), 1033–1049.
  • Haria, M., Fitton, A., & McTavish, D. (1994). Trazodone. A review of its pharmacology, therapeutic use in depression and therapeutic potential in other disorders. Drugs & aging, 4(4), 331–355.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5533, Trazodone. Retrieved from [Link]

  • Shin, J. Y., & Saadabadi, A. (2023). Trazodone. In StatPearls.
  • Vertex AI Search. (n.d.). ISOTRAZODONE - gsrs.
  • Vertex AI Search. (n.d.). Isotrazodone | 157072-18-9 - ChemicalBook.
  • Vertex AI Search. (n.d.). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.
  • Vertex AI Search. (n.d.). Trazodone (Desyrel, Mead-Johnson Pharmaceutical Division).
  • Vertex AI Search. (n.d.). Registered Address: Chemicea Pharmaceuticals Pvt Ltd, Platinum Springs - Draft COA.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Discovery

The intersection of indole and thiazole moieties in medicinal chemistry has consistently yielded compounds with significant biological activity. The subject of this guide, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, represents a promising scaffold with therapeutic potential. However, its precise mechanism of action remains to be fully elucidated. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic and scientifically rigorous approach to unraveling the molecular intricacies of this compound. We will move beyond a mere listing of protocols, instead focusing on the rationale behind experimental choices to construct a self-validating system of inquiry. Our investigation will be grounded in the established biological activities of related indole and thiazole derivatives, which are known to exhibit a range of effects including antimicrobial and anticancer properties[1][2].

Foundational Insights and Mechanistic Hypotheses

The chemical architecture of this compound, featuring an electron-rich indole ring system linked to a versatile 2-aminothiazole core, suggests several plausible biological targets. The indole nucleus is a privileged scaffold in numerous approved drugs and bioactive molecules, while the 2-aminothiazole group is recognized for its ability to engage in various biological interactions, including enzyme inhibition[2]. Based on the activities of structurally similar compounds, we can formulate several primary hypotheses for its mechanism of action.

Hypothesis 1: Kinase Inhibition

The 2-aminothiazole moiety is a common feature in many kinase inhibitors. It can act as a hinge-binding motif, crucial for the inhibition of various protein kinases involved in cell signaling and proliferation. The structural similarity of the indole-thiazole scaffold to known multi-targeted receptor tyrosine kinase inhibitors warrants an investigation into its potential as a kinase inhibitor[3][4].

Hypothesis 2: Antimicrobial Activity via Essential Enzyme Inhibition

Derivatives of 4-(indol-3-yl)thiazole-2-amines have demonstrated notable antibacterial and antifungal properties[1][5]. Docking studies on similar compounds suggest potential inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, and fungal CYP51, an enzyme critical for ergosterol synthesis[1].

Hypothesis 3: Disruption of the Cytoskeleton

Certain thiazole derivatives are known to interfere with microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis[6]. The planar nature of the indole ring combined with the thiazole could facilitate binding to this site.

Hypothesis 4: Modulation of Inflammatory Pathways

Thiazolinone-based compounds, which share a core structure, have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators[7][8]. The methoxy group on the indole ring could also influence interactions with enzymes involved in inflammation[9].

A Phased Experimental Approach to Mechanistic Elucidation

To systematically test our hypotheses, we propose a multi-tiered experimental workflow. This approach allows for a logical progression from broad phenotypic screening to specific target identification and validation.

G cluster_0 Phase 1: Broad Spectrum Bioactivity Profiling cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation & Pathway Analysis phenotypic_screening Phenotypic Screening (Anticancer, Antimicrobial) cytotoxicity Cytotoxicity Assays (e.g., NCI-60 Panel) phenotypic_screening->cytotoxicity Identifies cellular response antimicrobial_susceptibility Antimicrobial Susceptibility Testing (MIC/MBC Determination) phenotypic_screening->antimicrobial_susceptibility Determines spectrum of activity kinase_panel Broad Kinase Panel Screening cytotoxicity->kinase_panel If anticancer activity is observed cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle To investigate cytostatic/cytotoxic effects enzyme_inhibition Enzyme Inhibition Assays (e.g., 5-LOX, MurB, CYP51) antimicrobial_susceptibility->enzyme_inhibition If antimicrobial activity is observed ic50 IC50 Determination for Lead Targets kinase_panel->ic50 For top kinase hits enzyme_inhibition->ic50 For promising enzyme targets tubulin_polym Tubulin Polymerization Assay cell_cycle->tubulin_polym If G2/M arrest is observed western_blot Western Blot Analysis (Downstream Signaling) ic50->western_blot To confirm cellular target engagement molecular_docking In Silico Molecular Docking ic50->molecular_docking To predict binding mode G cluster_0 Kinase Inhibition Pathway Validation Compound 4-(5-Methoxy-2-methyl-1H-indol-3-yl) -thiazol-2-ylamine Kinase Target Kinase (e.g., FLT3, VEGFR) Compound->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response (e.g., Apoptosis, Reduced Proliferation) pSubstrate->CellularResponse Drives

Caption: A conceptual diagram of a kinase inhibition signaling pathway.

Quantitative Data Summary

As experimental data becomes available, it should be organized into clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)
FLT395%50
VEGFR288%120
ABL145%> 1000
SRC30%> 1000

Table 2: Hypothetical Antimicrobial Activity Profile

OrganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus (MRSA)816
E. coli32>64
C. albicans48

Concluding Remarks and Future Directions

This guide provides a structured and logical framework for the comprehensive investigation of the mechanism of action of this compound. By progressing through the proposed phases of research, from broad phenotypic screening to specific target validation, a clear understanding of its biological activity can be achieved. Positive findings, particularly in the area of kinase inhibition or antimicrobial activity, would warrant further preclinical development, including lead optimization, in vivo efficacy studies, and toxicology assessments. The ultimate goal is to translate the therapeutic potential of this promising molecular scaffold into a tangible clinical benefit.

References

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI. Retrieved from [Link]

  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. (n.d.). MDPI. Retrieved from [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). PMC - NIH. Retrieved from [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved from [Link]

  • Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. Retrieved from [Link]

  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2025). ResearchGate. Retrieved from [Link]

  • Relationship - 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]quinazoline - inhibits - angiogenesis. (n.d.). BioKB. Retrieved from [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Methoxyalkyl thiazoles: a novel series of potent, orally active and enantioselective inhibitors of 5-lipoxygenase. (n.d.). PubMed. Retrieved from [Link]

  • [4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines. (n.d.). PubMed. Retrieved from [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. Retrieved from [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. Retrieved from [Link]

Sources

The 4-(Indol-3-yl)thiazole-2-amine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Indol-3-yl)thiazole-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological activities associated with the 4-(indol-3-yl)thiazole-2-amine scaffold. This heterocyclic structure, which combines the privileged indole and 2-aminothiazole moieties, has emerged as a focal point in medicinal chemistry due to its significant therapeutic potential. This document synthesizes current research to offer field-proven insights into the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, complete with detailed experimental protocols and mechanistic diagrams to support further investigation and drug development.

The indole ring is a cornerstone of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] Similarly, the 2-aminothiazole ring is a key component in various FDA-approved drugs, such as the kinase inhibitor Dasatinib and the antibiotic Penicillin.[1][2] The strategic hybridization of these two pharmacophores into the 4-(indol-3-yl)thiazole-2-amine core creates a unique molecular architecture with the potential for multi-target biological activity. The synthesis of this scaffold is often achieved through the well-established Hantzsch thiazole synthesis, reacting an α-haloketone derived from indole with a thiourea derivative.[1]

General Synthesis Workflow

The primary synthetic route involves a condensation reaction that is both efficient and versatile, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Indole Indole Derivative Acylation Friedel-Crafts Acylation Indole->Acylation Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Acylation Thiourea Thiourea Derivative Condensation Hantzsch Condensation Thiourea->Condensation Haloketone 3-(α-chloroacetyl)indole (α-Haloketone Intermediate) Acylation->Haloketone Formation of Intermediate Haloketone->Condensation Final_Product 4-(Indol-3-yl)thiazole-2-amine Derivative Condensation->Final_Product Cyclization

Caption: General workflow for the synthesis of 4-(indol-3-yl)thiazole-2-amine derivatives.

Potent Antimicrobial Activity

Significant research has demonstrated that 4-(indol-3-yl)thiazole-2-amine derivatives possess robust antibacterial and antifungal properties. Studies have shown that these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4]

One comprehensive study evaluated a series of twenty-nine 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives, revealing minimum inhibitory concentrations (MIC) in the low mg/mL range.[4] Notably, certain derivatives showed greater potency against methicillin-resistant Staphylococcus aureus (MRSA) than the reference drug ampicillin.[3] The most promising antibacterial compound identified was found to have MIC values between 0.06 and 0.12 mg/mL.[4] Antifungal activity was also significant, with some derivatives showing potency comparable or superior to the reference agents bifonazole and ketoconazole.[3]

Quantitative Data: Antimicrobial Activity
Compound IDTarget OrganismMIC (mg/mL)Reference
5x S. Typhimurium0.06[4]
E. coli0.06[4]
S. aureus0.12[4]
MRSA0.06[3]
5m S. Typhimurium0.12[4]
E. coli0.12[4]
MRSA0.12[3]
5g C. albicans0.03[3]
A. fumigatus0.06[3]
Mechanistic Insights

Computational docking studies suggest a dual mechanism of action for the antimicrobial effects. The antibacterial activity is likely due to the inhibition of E. coli MurB, an essential enzyme in the peptidoglycan biosynthesis pathway.[3][4] The antifungal activity is proposed to result from the inhibition of CYP51 (lanosterol 14-α-demethylase), a critical enzyme in fungal ergosterol biosynthesis.[3][4]

cluster_bacteria Antibacterial Action cluster_fungi Antifungal Action Compound_B 4-(Indol-3-yl)thiazole- 2-amine Derivative MurB E. coli MurB Enzyme Compound_B->MurB Inhibits Pathway_B Peptidoglycan Biosynthesis MurB->Pathway_B Essential for Result_B Inhibition of Cell Wall Formation → Cell Lysis Pathway_B->Result_B Compound_F 4-(Indol-3-yl)thiazole- 2-amine Derivative CYP51 CYP51 Enzyme (Lanosterol 14-α-demethylase) Compound_F->CYP51 Inhibits Pathway_F Ergosterol Biosynthesis CYP51->Pathway_F Essential for Result_F Disruption of Fungal Cell Membrane → Cell Death Pathway_F->Result_F

Caption: Proposed dual mechanisms of antimicrobial action.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Stock Solution: Dissolve the synthesized 4-(indol-3-yl)thiazole-2-amine derivative in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Culture Preparation: Inoculate the test bacterial or fungal strains into appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and incubate until the culture reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential of Related Indolyl-Thiazole Scaffolds

While extensive studies on the specific 4-(indol-3-yl)thiazole-2-amine core are emerging, research on structurally related isomers and derivatives has revealed significant anticancer activity.[2][5] These findings strongly suggest that the broader indolyl-thiazole chemical class is a promising area for the development of novel oncology therapeutics.

Derivatives such as 2-(3′-indolyl)-N-arylthiazole-4-carboxamides have demonstrated potent cytotoxicity against various human cancer cell lines.[5] For instance, specific derivatives were identified as highly active against HeLa (cervical cancer) and HEK293T (human embryonic kidney) cell lines, with IC₅₀ values in the low micromolar range.[5] Other related series, like N-thiazolyl-indole-2-carboxamides, have shown exceptional cytotoxicity against breast cancer (MCF-7) cell lines, with IC₅₀ values as low as 6.10 µM.[6]

Quantitative Data: In Vitro Cytotoxicity
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-(3′-indolyl)-N-arylthiazole-4-carboxamideHeLa3.41[5]
HEK293T8.64[5]
N-thiazolyl-indole-2-carboxamideMCF-76.10[6]
HCT-1165.04[6]
Mechanistic Insights

The anticancer effects of these related compounds are believed to be multi-faceted. Preliminary studies suggest the induction of apoptosis is a key mechanism of cell death.[5] Furthermore, evidence points towards the inhibition of critical protein kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, VEGFR-2, and CDK2.[6] By targeting these pathways, the compounds can effectively induce cell cycle arrest and promote programmed cell death.

cluster_pathway Kinase Signaling Pathways Compound Indolyl-Thiazole Derivative EGFR EGFR/HER2 Compound->EGFR Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits CDK2 CDK2 Compound->CDK2 Inhibits Proliferation Cell Proliferation & Angiogenesis EGFR->Proliferation Apoptosis Apoptosis (Programmed Cell Death) EGFR->Apoptosis Induces VEGFR2->Proliferation Cycle Cell Cycle Progression (G2/M Phase) CDK2->Cycle CDK2->Apoptosis Induces

Caption: Potential anticancer mechanism via multi-kinase inhibition and apoptosis induction.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Potential of Related Indole-Thiazole Hybrids

The structural motifs present in 4-(indol-3-yl)thiazole-2-amines are also found in molecules with demonstrated anti-inflammatory properties.[7] In vivo studies on related indole-thiazole hybrids have shown significant anti-inflammatory effects in established animal models, such as the carrageenan-induced paw edema test.[7][8]

In one study, a novel thiazol-indolin-2-one derivative exhibited higher edema inhibition (38.50%) than the standard drug celecoxib (34.58%) after 3 hours in the paw edema model.[7] This suggests that the anti-inflammatory action may be mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data: In Vivo Anti-inflammatory Activity
Compound ClassAnimal ModelDoseMax. Edema Inhibition (%)Time PointReference
Thiazol-indolin-2-oneRat Paw EdemaN/A38.50%3 hr[7]
Indole-Chalcone HybridMouse Paw Edema10 mg/kg61.74%1-6 hr[9]
Mechanistic Insights

The carrageenan-induced edema model involves a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the overproduction of prostaglandins through the action of COX-2.[8] The demonstrated efficacy of indole-thiazole derivatives in the later phase points towards COX-2 inhibition as a plausible mechanism of action.

cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_response Physiological Response Carrageenan Carrageenan Injection Cell Immune & Tissue Cells Carrageenan->Cell Arachidonic Arachidonic Acid Release Cell->Arachidonic Activates COX2 COX-2 Enzyme Arachidonic->COX2 Substrate for Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Synthesizes Edema Edema, Vasodilation, Pain (Inflammation) Prostaglandins->Edema Mediates Compound Indole-Thiazole Derivative Compound->COX2 Inhibits

Sources

Spectral data analysis (NMR, MS) of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data Analysis of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Introduction: Elucidating the Structure of a Novel Heterocyclic Compound

In the landscape of medicinal chemistry and drug development, the structural confirmation of novel molecular entities is a cornerstone of the research and development pipeline. The compound this compound represents a confluence of two biologically significant heterocyclic scaffolds: the indole and the 2-aminothiazole. Such hybrid molecules are of significant interest for their potential as kinase inhibitors, antimicrobial agents, and other therapeutic applications.[1][2][3]

Accurate structural elucidation is paramount, not only for the validation of synthetic pathways but also for understanding structure-activity relationships (SAR) and ensuring the purity and identity of active pharmaceutical ingredients (APIs). This technical guide, prepared from the perspective of a Senior Application Scientist, provides a detailed walkthrough of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data analysis for this specific compound. We will delve into the causality behind spectral features, grounding our interpretations in established principles of organic spectroscopy and authoritative literature on related structures.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with a conventional numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure and numbering scheme for analysis.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, a high-resolution spectrum, typically acquired in a solvent like DMSO-d₆ to resolve exchangeable protons (NH, NH₂), is predicted to exhibit distinct signals for each unique proton. The causality for these predictions stems from the electronic effects of substituents and the inherent aromaticity of the heterocyclic rings.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale / Comments
NH -1 (Indole) 10.8 - 11.2 Broad Singlet 1H Deshielded due to aromaticity and nitrogen's electronegativity.[4]
H-4 (Indole) ~7.25 Doublet (d) 1H Ortho-coupled to H-6 (small J), deshielded by thiazole ring.
H-6 (Indole) ~6.70 Doublet of Doublets (dd) 1H Ortho-coupled to H-7, meta-coupled to H-4. Shielded by methoxy group.
H-7 (Indole) ~7.20 Doublet (d) 1H Ortho-coupled to H-6.
C2-CH 2.3 - 2.5 Singlet 3H Attached to the electron-rich indole C2 position.
C5-OCH 3.7 - 3.8 Singlet 3H Typical range for an aryl methoxy group.
H-5' (Thiazole) 6.4 - 6.6 Singlet 1H Characteristic signal for a proton at the 5-position of a 4-substituted 2-aminothiazole.[1]

| NH ₂ (Thiazole) | 6.6 - 7.0 | Broad Singlet | 2H | Exchangeable protons on the 2-amino group.[1][5] |

Expert Interpretation:
  • Indole Ring Protons: The protons on the benzene portion of the indole ring (H-4, H-6, H-7) form a characteristic splitting pattern. The methoxy group at C-5 is an electron-donating group, which increases electron density on the ring, particularly at the ortho (C-4, C-6) and para (not present) positions, causing an upfield (shielding) shift compared to unsubstituted indole. H-6 is expected to be the most shielded.

  • Thiazole Ring Proton (H-5'): The singlet at ~6.5 ppm is a hallmark of this structure. Its chemical shift is consistent with protons on electron-rich heterocyclic systems and its lack of coupling partners confirms its isolated position on the thiazole ring.[1]

  • Methyl and Methoxy Protons: The sharp singlets for the C2-methyl and C5-methoxy groups are easily identifiable. Their integration value of 3H each is a key confirmation point. The C2-methyl group's position is typical for a methyl group on an aromatic ring.

  • Exchangeable Protons (NH and NH₂): The broad singlets for the indole NH and the thiazole NH₂ are characteristic. Their chemical shifts can be concentration and temperature-dependent. Their presence would be confirmed by a D₂O exchange experiment, where these signals would disappear from the spectrum.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon framework. With techniques like DEPT (Distortionless Enhancement by Polarization Transfer), one can differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type Rationale / Comments
C-2 (Indole) 135 - 138 Quaternary (C) Deshielded due to attachment to nitrogen and substitution with a methyl group.[6][7]
C-3 (Indole) 108 - 112 Quaternary (C) Shielded, but attached to the thiazole ring.
C-3a (Indole) 128 - 130 Quaternary (C) Bridgehead carbon.
C-4 (Indole) 111 - 113 CH Aromatic methine.
C-5 (Indole) 153 - 155 Quaternary (C) Attached to the electronegative oxygen of the methoxy group.[8]
C-6 (Indole) 100 - 102 CH Shielded due to the ortho/para directing effect of the methoxy group.
C-7 (Indole) 112 - 114 CH Aromatic methine.
C-7a (Indole) 131 - 133 Quaternary (C) Bridgehead carbon attached to nitrogen.
C2-C H₃ 12 - 14 CH₃ Typical alkyl carbon chemical shift.
C5-OC H₃ 55 - 56 CH₃ Characteristic chemical shift for an aromatic methoxy carbon.[9][10]
C-2' (Thiazole) 167 - 170 Quaternary (C) Guanidinic-like carbon, highly deshielded by two nitrogens.
C-4' (Thiazole) 145 - 148 Quaternary (C) Attached to the indole ring.

| C-5' (Thiazole) | 105 - 108 | CH | Shielded relative to other aromatic carbons. |

Expert Interpretation:
  • Quaternary Carbons: The spectrum is expected to show a significant number of quaternary carbons, which will be absent in a DEPT-135 spectrum but present in a broad-band decoupled spectrum. The most downfield signals belong to C-5 (due to the attached oxygen) and C-2' (the guanidinic carbon of the 2-aminothiazole moiety).

  • Methoxy Carbon: The signal around 55-56 ppm is a highly reliable indicator of the methoxy group's presence.[9][10] Its conformation relative to the aromatic ring can influence its precise chemical shift.

  • Indole vs. Thiazole Carbons: The chemical shifts of the indole carbons are influenced by both the fused ring system and the methoxy substituent. The thiazole carbons have distinct shifts determined by the heteroatoms (N and S) within the ring.

Mass Spectrometry (MS) Analysis: Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns. For this molecule (C₁₃H₁₄N₄OS), the exact monoisotopic mass is 274.0939 Da. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion [M+H]⁺ at m/z 275.09.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition, while tandem MS (MS/MS) experiments would reveal the characteristic fragmentation pathways, providing a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathway:

The connectivity of the indole and thiazole rings can be confirmed by observing characteristic fragmentation patterns. The bond between C3 of the indole and C4' of the thiazole is a likely point of cleavage, as are fragmentations within the indole ring itself.

Fragmentation parent [M+H]⁺ m/z 275.1 frag1 Indole Fragment m/z 175.1 parent->frag1 - C₃H₃N₂S frag2 Thiazole Fragment m/z 101.0 parent->frag2 - C₁₀H₉NO frag4 Loss of Aminothiazole m/z 174.1 parent->frag4 - C₃H₄N₂S frag3 Loss of CH₃ m/z 160.1 frag1->frag3 - CH₃

Caption: Predicted ESI-MS/MS fragmentation pathway.

Expert Interpretation:
  • Parent Ion [M+H]⁺ (m/z 275.1): This is the primary ion observed in the full scan MS spectrum and confirms the molecular weight of the compound.

  • Indole Fragment (m/z 175.1): A significant fragment could arise from the cleavage of the C3-C4' bond, retaining the charge on the larger, more stable 5-methoxy-2-methyl-1H-indol-3-yl cation. This confirms the mass of the indole portion of the molecule.

  • Loss of Methyl Radical (m/z 160.1): Further fragmentation of the indole cation (m/z 175.1) via the loss of a methyl radical (•CH₃) from the C2 position would yield a fragment at m/z 160.1. This is a common fragmentation for methylated aromatic systems.

  • 2-Aminothiazole Fragment (m/z 101.0): While less common if the charge is preferentially stabilized on the indole, it is possible to observe a fragment corresponding to the protonated 2-aminothiazole moiety.

  • General Principle: The fragmentation pattern of thiazoles often involves ring cleavage, but in a hybrid molecule, the weakest bonds between the major rings are often the first to break.[11][12][13] The stability of the resulting carbocations dictates the most abundant fragment ions.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the high-purity compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable NH and NH₂ protons which might be lost or broadened in other solvents like CDCl₃ or MeOD.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

    • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Perform a standard one-dimensional (1D) ¹H NMR experiment.

    • Perform a 1D ¹³C NMR experiment with proton decoupling.

    • (Optional but Recommended): To definitively assign proton-carbon correlations, acquire two-dimensional (2D) spectra such as HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H connections and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations. A COSY (Correlation Spectroscopy) experiment can confirm H-H coupling relationships.

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

    • Integrate the ¹H signals and assign their multiplicities.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Perform serial dilutions to a working concentration of ~1 µg/mL using the initial mobile phase composition.

  • LC Method:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water. The acid is crucial for promoting good peak shape and efficient protonation in the ESI source.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical scouting gradient would be 5% to 95% B over 10 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50 - 500 to cover the expected parent ion and its fragments.

    • Capillary Voltage: ~3.5 - 4.5 kV.

    • Gas Temperature: 300 - 350 °C.

    • Data Acquisition: For structural confirmation, acquire data in both full scan mode (to detect the [M+H]⁺ ion) and tandem MS (MS/MS) or data-dependent acquisition mode to trigger fragmentation of the most intense ions.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The predicted chemical shifts and fragmentation patterns, grounded in the fundamental principles of spectroscopy and supported by literature data on analogous structures, form a robust analytical framework. This guide serves as a practical tool for researchers, enabling them to confidently identify this molecule and ensure its integrity in drug discovery and development workflows.

References

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  • Pharmaffiliates. (n.d.). N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-hydroxypropanamide.
  • Liu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510.
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An In-depth Technical Guide to Pharmacophore Modeling of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacophore modeling of 4-(5-methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, a molecule with a scaffold suggestive of kinase inhibitory potential. Recognizing that this specific molecule may be a novel entity with limited public data, this document establishes a prospective workflow. We will explore both ligand-based and structure-based pharmacophore modeling approaches, grounded in the hypothesis that the target is a protein kinase. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the strategic rationale behind methodological choices. We will delve into model generation, rigorous validation, and subsequent application in virtual screening for hit identification and lead optimization. All protocols are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Pharmacophore Modeling

In the modern drug discovery paradigm, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), distills the complex interactions between a ligand and its biological target into a simplified three-dimensional representation of essential chemical features.[3] A pharmacophore is the specific 3D arrangement of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biologic target and to trigger (or block) its biological response.[4]

The molecule of interest, this compound, possesses an indole-thiazole scaffold. Both indole and thiazole moieties are privileged structures in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[5][6][7][8][9] Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them highly attractive drug targets.[2][10] Given this context, we will proceed with the scientifically-grounded hypothesis that our target is a protein kinase, hereafter referred to as "Kinase X".

This guide will navigate two primary scenarios in pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling (LBPM): Employed when the 3D structure of the target protein is unknown, but a set of active ligands is available.[11] The model is built by aligning these active molecules and identifying common chemical features.[12]

  • Structure-Based Pharmacophore Modeling (SBPM): Utilized when the 3D structure of the target protein, either alone (apo) or in complex with a ligand, has been determined experimentally (e.g., via X-ray crystallography).[4][13] This approach maps the key interaction points within the target's binding site.

By the end of this guide, the reader will have a robust understanding of how to generate, validate, and apply a pharmacophore model for a novel chemical entity, transforming a structural hypothesis into a powerful tool for drug discovery.

Foundational Concepts and Strategic Choices

Before detailing the protocols, it is crucial to understand the "why" behind the "how." The choice between a ligand-based or structure-based approach is the first critical decision point.

Ligand-Based vs. Structure-Based Approaches: A Decision Framework

The selection of a modeling strategy is dictated by the available data.

  • Scenario A: Known Actives, Unknown Target Structure (Ligand-Based) If you have a series of molecules with known activity against Kinase X but no crystal structure, LBPM is the method of choice.[11] The core assumption is that molecules with similar biological activity share common binding features. The strength of the resulting model is highly dependent on the structural diversity and activity range of the input ligand set.

  • Scenario B: Known Target Structure (Structure-Based) If a 3D structure of Kinase X is available (e.g., from the Protein Data Bank), SBPM is preferred.[13] This method offers a more direct insight into the binding site's geometry and chemical environment, allowing for the identification of key interaction points for a potential inhibitor.[14]

The following diagram illustrates this initial decision-making workflow.

G start Start: Pharmacophore Modeling Project for this compound data_check Is 3D Structure of Target (e.g., Kinase X) Available? start->data_check ligand_data_check Is a Set of Active Ligands with Known IC50/Ki Available? data_check->ligand_data_check No sbpm Proceed with Structure-Based Pharmacophore Modeling (SBPM) data_check->sbpm Yes lbpm Proceed with Ligand-Based Pharmacophore Modeling (LBPM) ligand_data_check->lbpm Yes no_data Insufficient Data for Modeling. Action: Acquire Experimental Data. ligand_data_check->no_data No end_sbpm End: SBPM Workflow sbpm->end_sbpm end_lbpm End: LBPM Workflow lbpm->end_lbpm

Caption: Decision workflow for selecting a pharmacophore modeling approach.

Defining Pharmacophoric Features

A pharmacophore model is composed of several key feature types that represent different types of molecular interactions. For kinase inhibitors, these typically include:[15][16]

Feature TypeAbbreviationDescriptionExample Interaction in Kinase Hinge Region
Hydrogen Bond Acceptor HBAAn atom or group with a lone pair of electrons that can accept a hydrogen bond.Carbonyl oxygen on the inhibitor accepting a hydrogen from a backbone NH group.
Hydrogen Bond Donor HBDAn atom with an electropositive hydrogen atom that can be donated in a hydrogen bond.An NH group on the inhibitor donating a hydrogen to a backbone carbonyl.
Hydrophobic Feature HA non-polar group that can engage in hydrophobic interactions.A methyl or phenyl group on the inhibitor fitting into a hydrophobic pocket.
Aromatic Ring ARA planar, cyclic, conjugated system of pi electrons.A phenyl or indole ring on the inhibitor involved in pi-stacking interactions.
Positive Ionizable PIA group that is likely to be positively charged at physiological pH.A basic amine group.
Negative Ionizable NIA group that is likely to be negatively charged at physiological pH.A carboxylic acid group.

Protocol I: Ligand-Based Pharmacophore Modeling (LBPM)

This protocol assumes no available structure for Kinase X but the existence of a set of at least 5-10 active compounds, including our lead molecule, with a reasonable range of activities.

Step-by-Step Methodology
  • Training Set Preparation:

    • Selection: Curate a set of active ligands with experimentally determined activities (e.g., IC50 values). The set should be structurally diverse but presumed to share a common binding mode. Divide the set into a training set (approx. 70-80% of compounds) to build the model and a test set (20-30%) for validation.[17]

    • Structure Preparation: Generate 3D coordinates for each ligand. Use a tool like LigPrep (Schrödinger) or the equivalent in MOE or Discovery Studio to generate realistic ionization states, tautomers, and stereoisomers.[18]

    • Conformational Analysis: For each ligand, generate a diverse set of low-energy conformations. This is a critical step as it determines the 3D space the model will explore.[11]

  • Pharmacophore Model Generation:

    • Feature Identification: For each conformation of each ligand, identify potential pharmacophoric features (HBA, HBD, H, AR, etc.).

    • Molecular Alignment & Hypothesis Generation: Align the training set molecules based on common features. Software like Phase (Schrödinger), Catalyst (BIOVIA), or LigandScout use algorithms to identify spatial arrangements of features that are common to the most active compounds.[19][20][21] This process will generate multiple pharmacophore hypotheses.

    • Scoring and Ranking: Each hypothesis is scored based on how well it maps the active compounds and excludes inactive ones (if included). The best hypotheses are ranked for further validation.

  • Model Validation (Self-Validating System): A robust model must be able to distinguish active compounds from inactive ones.[14]

    • Test Set Validation: Screen the test set (which was not used to build the model) against the generated hypotheses. A good model should identify the active test set compounds with high scores.[14][17]

    • Decoy Set Screening: Create or download a decoy set – a collection of molecules with similar physicochemical properties to the actives but presumed to be inactive.[22] Screen this set against the model. A good model should have a low hit rate for decoys.

    • Enrichment Factor (EF) and ROC Curves: Calculate metrics like the Enrichment Factor (EF) and plot a Receiver Operating Characteristic (ROC) curve.[23] EF measures how much better the model is at finding actives compared to random selection. The Area Under the Curve (AUC) for the ROC plot provides a quantitative measure of the model's predictive power.[23]

    • Fischer's Randomization Test: This statistical test assesses the probability that the correlation between the model and the activity data occurred by chance.[14]

G start Start: Ligand-Based Modeling step1 Step 1: Training & Test Set Preparation (Ligand Curation, 3D Generation, Conformational Analysis) start->step1 step2 Step 2: Hypothesis Generation (Feature Mapping, Molecular Alignment, Scoring) step1->step2 step3 Step 3: Model Validation step2->step3 val1 Test Set Validation step3->val1 val2 Decoy Set Screening step3->val2 val3 Calculate EF / ROC AUC step3->val3 final_model Validated Pharmacophore Model val1->final_model val2->final_model val3->final_model

Caption: Workflow for Ligand-Based Pharmacophore Modeling (LBPM).

Protocol II: Structure-Based Pharmacophore Modeling (SBPM)

This protocol is applicable when a high-resolution 3D structure of Kinase X is available, ideally co-crystallized with a ligand.

Step-by-Step Methodology
  • Target Structure Preparation:

    • Acquisition: Download the protein structure from the Protein Data Bank (PDB).

    • Preparation: Use a protein preparation wizard (e.g., in Maestro, MOE) to:

      • Add hydrogens.

      • Assign correct bond orders.

      • Optimize protonation states of residues like Histidine.

      • Perform a restrained energy minimization to relieve any steric clashes.

  • Binding Site Analysis & Feature Generation:

    • From Protein-Ligand Complex: If a ligand is present, software can automatically identify the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein and the ligand.[13] These interactions are then translated directly into pharmacophoric features.

    • From Apo Protein: If no ligand is present, tools like LigandScout or Phase can analyze the binding pocket and generate features based on the properties of the amino acid residues lining the cavity.[21][24] For example, a glutamic acid residue can be mapped as an HBA and/or NI feature.

  • Hypothesis Refinement and Validation:

    • Feature Selection and Editing: Manually inspect the generated pharmacophore. Exclude features that may not be critical for binding or add features based on known SAR data. For instance, add exclusion volumes to represent regions of the binding site occupied by the protein, preventing clashes.[14]

    • Validation: The validation process is similar to LBPM, using a test set of known actives and a decoy set. The goal is to confirm that the structure-derived hypothesis can successfully identify known binders and discriminate them from non-binders. Docking studies can also be used to cross-validate the pharmacophore model; active compounds should dock in a pose that satisfies the pharmacophore features.[23][25]

G start Start: Structure-Based Modeling step1 Step 1: Target Preparation (Download PDB, Add Hydrogens, Minimize) start->step1 step2 Step 2: Feature Generation (Analyze Protein-Ligand Interactions or Apo Pocket) step1->step2 step3 Step 3: Hypothesis Refinement (Manual Editing, Add Exclusion Volumes) step2->step3 step4 Step 4: Model Validation (Test/Decoy Set Screening, Cross-Docking) step3->step4 final_model Validated Pharmacophore Model step4->final_model

Caption: Workflow for Structure-Based Pharmacophore Modeling (SBPM).

Application of the Validated Pharmacophore Model

Once a robust and validated pharmacophore model is in hand, it becomes a powerful query for various drug discovery tasks.

Virtual Screening

The most common application is to screen large compound libraries (e.g., ZINC, Enamine REAL, PubChem) to identify novel "hits".[1][25][26] The process involves rapidly checking which molecules in the database can adopt a conformation that matches the pharmacophore query.[27] This significantly narrows down the number of compounds for experimental testing, saving time and resources.[3]

Scaffold Hopping

A pharmacophore represents chemical functionalities, not specific chemical groups. This abstraction allows for the identification of molecules with entirely different chemical skeletons (scaffolds) that still satisfy the required 3D arrangement of features.[1][25] This "scaffold hopping" is invaluable for discovering novel intellectual property and improving properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Lead Optimization

The pharmacophore model can guide the chemical synthesis of new analogues of the lead compound, this compound. By understanding which features are essential for activity, chemists can prioritize modifications that enhance binding affinity and selectivity while avoiding changes that disrupt key interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore modeling of this compound. By following either the ligand-based or structure-based protocols, researchers can develop a validated model that serves as a powerful tool for virtual screening and lead optimization. The key to success lies not just in the execution of software protocols but in the careful selection of input data, rigorous validation, and thoughtful interpretation of the results.

Future advancements, such as integrating machine learning and molecular dynamics simulations, will continue to enhance the predictive power of pharmacophore models.[28][29] For instance, running molecular dynamics on a protein-ligand complex can reveal dynamic pharmacophoric features that are not apparent in a static crystal structure, leading to more robust and comprehensive models.[28] As these methods evolve, their role in accelerating the journey from a promising molecule to a life-saving therapeutic will only continue to grow.

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Sources

In Silico Target Prediction for 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the modern drug discovery paradigm, the early identification of a small molecule's biological targets is paramount for accelerating lead optimization and understanding potential mechanisms of action and toxicity. This technical guide provides a comprehensive, multi-pronged in silico strategy for predicting the protein targets of the novel compound 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine . By synergistically integrating ligand-based and structure-based computational methodologies, we move beyond a single-algorithm prediction to a robust, consensus-driven hypothesis. This document is intended for researchers, computational chemists, and drug development professionals, offering not just step-by-step protocols for freely accessible tools, but also the strategic rationale behind each decision, ensuring a scientifically sound and reproducible workflow.

Strategic Framework: The Rationale for a Synergistic In Silico Approach

No single computational method for target prediction is infallible.[1] Each approach operates on different assumptions and utilizes distinct data types. A robust target prediction strategy, therefore, relies on the convergence of evidence from orthogonal methods. Our framework is built on two foundational pillars:

  • Ligand-Based Methods : These approaches are predicated on the principle of chemical similarity, which states that structurally similar molecules are likely to exhibit similar biological activities by binding to the same targets.[2][3] This is particularly powerful when the query molecule shares scaffolds with well-characterized chemical probes or approved drugs.

  • Structure-Based Methods : These methods leverage the three-dimensional (3D) structures of proteins to predict binding interactions.[4] By performing "inverse docking," we can screen our molecule of interest against a vast library of protein structures to identify those with high-affinity binding pockets.[2][5]

The convergence of predictions from both ligand- and structure-based analyses provides a higher degree of confidence in the generated hypotheses, which can then be prioritized for experimental validation.

cluster_input Phase 1: Input Preparation cluster_ligand Phase 2: Ligand-Based Prediction cluster_structure Phase 3: Structure-Based Prediction cluster_analysis Phase 4: Data Convergence & Hypothesis Generation Input Query Molecule: 4-(5-Methoxy-2-methyl-1H-indol-3-yl) -thiazol-2-ylamine Ligand_Method Ligand-Based Approaches (Principle: Similar molecules, similar targets) Input->Ligand_Method Structure_Method Structure-Based Approaches (Principle: 3D structural complementarity) Input->Structure_Method SimSearch 2D/3D Similarity Searching (e.g., PubChem, ChEMBL) Ligand_Method->SimSearch Pharm Pharmacophore Analysis (Identify key chemical features) Ligand_Method->Pharm Integration Cross-Reference & Integrate Hits SimSearch->Integration Pharm->Integration RevDock Inverse Virtual Screening (Reverse Docking) Structure_Method->RevDock RevDock->Integration Prioritization Target Prioritization (Based on consensus, scores, literature) Integration->Prioritization Pathway Pathway & Network Analysis Prioritization->Pathway Hypothesis High-Confidence Target Hypotheses Pathway->Hypothesis

Figure 1: Overall workflow for in silico target prediction.

Ligand-Based Target Prediction: Leveraging Known Chemical Space

The structure of our query molecule contains two key heterocyclic scaffolds: a methoxy-indole ring and a 2-aminothiazole moiety. These are privileged structures in medicinal chemistry, frequently associated with kinase inhibition.[6][7][8] Our ligand-based search will therefore focus on identifying known bioactive molecules that share this structural heritage.

Protocol: 2D Similarity Searching via Public Databases

This protocol utilizes the powerful search functionalities of PubChem and ChEMBL, which are vast, manually curated repositories of chemical structures and their associated bioactivities.[9][10]

Step-by-Step Methodology:

  • Obtain a Machine-Readable Representation of the Query Molecule:

    • Convert the name "this compound" into a SMILES (Simplified Molecular Input Line Entry System) string.

    • SMILES: COc1cc2c(cc1)c(c(n2)C)C3=CSC(=N3)N

  • Perform Similarity Search in PubChem:

    • Navigate to the PubChem homepage (]">https://pubchem.ncbi.nlm.nih.gov).[9]

    • Select "Structure Search" and paste the SMILES string.

    • On the results page, choose a "Similarity" search (e.g., Tanimoto) and set a threshold (a good starting point is 85-90%). This identifies compounds with a high degree of structural overlap.[11]

  • Perform Similarity Search in ChEMBL:

    • Navigate to the ChEMBL interface ([Link]10]

    • Use the "Chemistry Search" functionality to input the SMILES string and perform a similarity search. ChEMBL is particularly valuable as it curates data directly from medicinal chemistry literature, providing detailed bioactivity data (e.g., IC₅₀, Kᵢ).[11]

  • Data Curation and Analysis:

    • Collect the top hits from both databases.

    • For each hit, extract the documented protein target(s) and associated activity values.

    • Organize this information into a table for clear comparison.

Expected Outcome & Interpretation

The similarity search is expected to yield a list of compounds with known biological targets. Given the indole and thiazole motifs, we anticipate identifying numerous kinase inhibitors.

Table 1: Representative Results from Ligand-Based Similarity Search

Structurally Similar Compound Known Target(s) Reported Potency (IC₅₀/Kᵢ) Source Database
Indole-based Maleimide Analog Glycogen Synthase Kinase 3β (GSK-3β) 1-20 nM ChEMBL / Literature[12][13]
Diaminothiazole Analog Cyclin-Dependent Kinase 2 (CDK2) 50-150 nM ChEMBL / Literature[6]
Diaminothiazole Analog Cyclin-Dependent Kinase 5 (CDK5) 100-300 nM ChEMBL / Literature[6]
Indole-Thiazole Hybrid Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) 5-100 nM ChEMBL / Literature[14][15]

| Aminothiazole Pyrimidine | Cyclin-Dependent Kinase 9 (CDK9) | 7-50 nM | ChEMBL / Literature[16] |

Interpretation: The consistent appearance of kinases like GSK-3β, CDKs, and VEGFR-2 strongly suggests that our query molecule is likely to interact with members of the human kinome. These proteins become our primary hypothetical targets from the ligand-based analysis.

Structure-Based Target Prediction: Inverse Virtual Screening

To complement the ligand-based approach, we employ inverse virtual screening. This technique "reverses" the typical drug discovery paradigm; instead of screening a library of compounds against one target, we screen our one compound against a library of many potential protein targets.[5][17]

Protocol: Reverse Docking Using a Web Server

This protocol utilizes a user-friendly web server designed for reverse docking, making the technique accessible without requiring extensive computational resources or command-line expertise.[17] ReverseDock is a prime example, using the robust AutoDock Vina engine for its calculations.[18][19]

Step-by-Step Methodology:

  • Prepare the Ligand Structure:

    • Using the SMILES string from Section 2.1, generate a 3D structure file (e.g., in .sdf or .mol2 format) using a chemical drawing tool like MarvinSketch or the online PubChem structure editor.

    • Ensure the structure is properly protonated at physiological pH (approx. 7.4) and has a reasonable 3D conformation.

  • Select a Target Protein Database:

    • Web servers like ReverseDock allow users to upload a list of PDB (Protein Data Bank) IDs for screening.

    • To create a focused library, we will select representative crystal structures for the kinase families identified in our ligand-based search (e.g., GSKs, CDKs, VEGFRs). Additionally, a broader, diverse set of proteins can be included to explore potential off-target interactions.

  • Execute the Reverse Docking Simulation:

    • Navigate to the ReverseDock web server ([Link]19]

    • Upload the prepared 3D ligand file.

    • Input the list of desired PDB IDs for the target proteins.

    • Initiate the job. The server will systematically dock the ligand into the binding site of each submitted protein structure and calculate a binding affinity (docking score).[18]

  • Analyze and Rank the Results:

    • The server will return a ranked list of protein targets based on the predicted binding affinity (usually in kcal/mol). More negative values indicate a more favorable predicted interaction.

    • Critically examine the binding poses for the top-ranked hits. A plausible binding pose should show the ligand making key interactions (e.g., hydrogen bonds, hydrophobic contacts) with functionally important residues in the protein's active site.

Expected Outcome & Interpretation

The output will be a ranked list of potential protein targets. We will prioritize targets that appear high on this list and belong to the families identified in our ligand-based search.

Table 2: Hypothetical Top-Ranked Results from Inverse Virtual Screening

Rank Protein Target PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (from Pose Analysis)
1 Glycogen Synthase Kinase 3β (GSK-3β) 1Q41 -10.8 VAL135 (H-bond), ASP200, LYS85
2 Cyclin-Dependent Kinase 5 (CDK5) 1UNG -10.2 CYS83 (H-bond), ILE10, PHE80
3 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) 4ASD -9.9 CYS919 (H-bond), GLU885, LEU840
4 Cyclin-Dependent Kinase 2 (CDK2) 1HCK -9.5 LEU83 (H-bond), GLU81, PHE80

| 5 | p38 Mitogen-Activated Protein Kinase | 3S3I | -9.1 | MET109 (H-bond), LYS53, THR106 |

Interpretation: The strong correlation between the top hits from this structure-based method (GSK-3β, CDK5, VEGFR-2) and the ligand-based analysis (Table 1) provides a powerful consensus. This convergence significantly increases our confidence that these kinases are high-probability targets for this compound.

Target Validation & Mechanistic Hypothesis

Based on the convergent evidence, we can now build a mechanistic hypothesis. The consistent prediction of GSK-3β, CDKs, and VEGFR-2 as top targets allows us to place the molecule within established signaling pathways crucial to cell proliferation, survival, and angiogenesis.

Visualizing Target Pathways

The following diagrams, rendered using Graphviz, illustrate the potential points of intervention for our query molecule within these key cellular signaling cascades.

cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Angio Angiogenesis Cell Proliferation Survival PLCg->Angio Downstream Signaling PI3K->Angio Downstream Signaling Inhibitor Query Molecule Inhibitor->VEGFR2 Inhibits

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling cascade.

cluster_cdk CDK-Mediated Cell Cycle Progression Cyclin Cyclins (e.g., Cyclin E/A) CDK CDK2 / CDK5 Cyclin->CDK Forms Active Complex Rb pRb CDK->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F Inhibits G1_S G1/S Phase Transition E2F->G1_S Promotes Inhibitor Query Molecule Inhibitor->CDK Inhibits

Figure 3: Hypothesized disruption of cell cycle by CDK inhibition.

cluster_gsk3 GSK-3β Signaling Role Wnt Wnt Signaling GSK3B GSK-3β Wnt->GSK3B Inhibit Akt Akt/PKB Akt->GSK3B Inhibit BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Tau Tau Protein GSK3B->Tau Phosphorylates Gene Gene Transcription (Cell Survival) BetaCatenin->Gene Hyperphos Hyperphosphorylation (Neurodegeneration) Tau->Hyperphos Inhibitor Query Molecule Inhibitor->GSK3B Inhibits

Figure 4: Hypothesized modulation of GSK-3β activity.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted in silico workflow for the target prediction of This compound . By integrating ligand-based similarity searching with structure-based inverse docking, we have generated a high-confidence, consensus-driven hypothesis that this molecule primarily targets protein kinases, with GSK-3β, CDKs (2, 5, 9), and VEGFR-2 emerging as the most probable candidates.

The computational evidence presented herein provides a strong rationale for the next phase of drug discovery: experimental validation . The immediate next steps should include:

  • In Vitro Kinase Panel Screening: Assay the compound against a broad panel of recombinant kinases, with a specific focus on the predicted targets, to quantitatively determine its potency (IC₅₀) and selectivity profile.

  • Cell-Based Assays: Evaluate the compound's effect on cellular processes regulated by the target kinases, such as cell cycle progression (for CDKs), angiogenesis tube formation (for VEGFR-2), and tau phosphorylation or β-catenin levels (for GSK-3β).

By grounding our experimental design in a solid computational framework, we can pursue the development of this promising scaffold with greater efficiency and a clearer understanding of its potential therapeutic applications.

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An In-depth Technical Guide to the Therapeutic Potential of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of the 4-(indol-3-yl)thiazol-2-amine scaffold, with a specific focus on the representative compound 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical experimental insights.

Introduction: The Promise of the Indole-Thiazole Scaffold

The fusion of indole and thiazole rings has generated significant interest in medicinal chemistry. The indole nucleus is a privileged scaffold, present in numerous natural and synthetic bioactive compounds, including those with anticancer and neuroprotective properties.[1][2][3] Similarly, the thiazole ring is a key component in a variety of FDA-approved drugs, exhibiting a wide range of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects. The combination of these two heterocyclic systems in the 4-(indol-3-yl)thiazol-2-amine core offers a unique chemical space for the development of novel therapeutic agents. This guide will explore the known antimicrobial activities of this scaffold and extrapolate to other potential therapeutic areas based on the rich pharmacology of related indole and thiazole derivatives.

Synthesis and Characterization

A general and effective method for the synthesis of 4-(indol-3-yl)thiazol-2-amines has been established.[4][5] The process involves a two-step reaction starting from the corresponding indole.

General Synthesis Pathway

The synthesis commences with the acylation of a substituted indole with a chloroacetyl chloride derivative, followed by a cyclocondensation reaction with thiourea.[4]

Synthesis_Pathway Indole Substituted Indole (e.g., 5-Methoxy-2-methyl-1H-indole) Intermediate 3-(α-chloroacetyl)indole Intermediate Indole->Intermediate Acylation with Chloroacetyl Chloride Final_Product 4-(Indol-3-yl)thiazol-2-amine (e.g., this compound) Intermediate->Final_Product Cyclocondensation Thiourea Thiourea Thiourea->Final_Product

General synthesis of 4-(indol-3-yl)thiazol-2-amines.
Spectroscopic Characterization

The structural confirmation of the synthesized 4-(indol-3-yl)thiazol-2-amines is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. Key expected signals include:

  • 1H-NMR: A characteristic singlet for the proton at the 5-position of the thiazole ring, typically in the range of 6.2–6.5 ppm. The protons of the NH2 group at the 2-position of the thiazole ring usually appear as a broad signal around 6.6–6.8 ppm. For the specific compound of interest, signals for the methoxy (OCH3) and methyl (CH3) groups on the indole ring would also be present.[4]

  • 13C-NMR: The carbon of the C-NH2 group in the thiazole ring is expected to resonate around 167 ppm. The methoxy group carbon (C-OCH3) would appear in the range of 55.84–55.97 ppm.[4]

Potential Therapeutic Applications

The 4-(indol-3-yl)thiazol-2-amine scaffold has demonstrated significant potential across several therapeutic areas, most notably in antimicrobial applications. Furthermore, the known biological activities of related indole and thiazole derivatives suggest promising avenues for exploration in oncology, anti-inflammatory conditions, and neurodegenerative diseases.

Antimicrobial Activity

Extensive research on a series of 4-(indol-3-yl)thiazol-2-amines has revealed potent antibacterial and antifungal properties.[4][5][6]

These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited greater potency against methicillin-resistant Staphylococcus aureus (MRSA) than the standard antibiotic ampicillin.[4]

Table 1: Antibacterial Activity of Representative 4-(Indol-3-yl)thiazole-2-amines (MIC in mg/mL)

Compound S. aureus S. Typhimurium E. coli P. aeruginosa MRSA
5d 0.12 0.06 0.12 0.12 0.12
5m 0.12 0.06 0.12 0.12 0.12
5x 0.12 0.06 0.06 0.06 0.06
Ampicillin 0.24 0.06 0.06 0.12 >1.88

Data extrapolated from a study on a series of 4-(indol-3-yl)thiazol-2-amines.[4]

Several compounds in this class have also demonstrated significant antifungal activity, with some showing efficacy comparable or superior to reference agents like bifonazole and ketoconazole.[4]

Table 2: Antifungal Activity of Representative 4-(Indol-3-yl)thiazole-2-amines (MIC in mg/mL)

Compound C. albicans A. fumigatus T. viride
5g 0.12 0.06 0.12
5x 0.06 0.06 0.06
Bifonazole 0.12 0.24 0.12
Ketoconazole 0.24 0.12 0.24

Data extrapolated from a study on a series of 4-(indol-3-yl)thiazol-2-amines.[4]

In silico docking studies have suggested distinct mechanisms for the antibacterial and antifungal activities of this scaffold.[4][5]

  • Antibacterial Mechanism: The antibacterial effects are likely mediated through the inhibition of E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[4] The inhibition of Mur ligases is a validated strategy for developing new antibacterial agents.[7][8]

MurB_Inhibition Compound 4-(Indol-3-yl)thiazol-2-amine MurB E. coli MurB Enzyme Compound->MurB Inhibition Pathway Peptidoglycan Biosynthesis MurB->Pathway Catalyzes Step in Lysis Cell Lysis MurB->Lysis Inhibition leads to CellWall Bacterial Cell Wall Integrity Pathway->CellWall Maintains

Proposed antibacterial mechanism via MurB inhibition.
  • Antifungal Mechanism: The antifungal activity is thought to arise from the inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] CYP51 is a well-established target for azole antifungal drugs.[9][10][11][12][13]

CYP51_Inhibition Compound 4-(Indol-3-yl)thiazol-2-amine CYP51 Fungal CYP51 Enzyme Compound->CYP51 Inhibition Pathway Ergosterol Biosynthesis CYP51->Pathway Catalyzes Step in GrowthInhibition Inhibition of Fungal Growth CYP51->GrowthInhibition Inhibition leads to CellMembrane Fungal Cell Membrane Integrity Pathway->CellMembrane Maintains MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate. B Inoculate each well with a standardized microbial suspension. A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 24h). B->C D Visually inspect for turbidity to determine the MIC. C->D

Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL for bacteria.

  • Inoculation: Dilute the standardized suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [4][5]

Protocol: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the test compound for 24-72h. A->B C Add MTT solution to each well and incubate for 2-4 hours. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure the absorbance at ~570 nm using a microplate reader. D->E

Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. [14][15]4. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals. [16]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Challenges and Future Directions

While the 4-(indol-3-yl)thiazol-2-amine scaffold shows considerable promise, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Synthesis and Characterization: Specific synthesis and detailed spectroscopic analysis of the title compound.

  • In Vitro Profiling: Comprehensive evaluation of its antimicrobial, antiproliferative, anti-inflammatory, and neuroprotective activities.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety: Assessment of the compound's efficacy in relevant animal models of disease and evaluation of its pharmacokinetic and toxicological profile. [17][18][19][20]

References

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Solubility, stability, and degradation profile of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for the systematic evaluation of this compound, a heterocyclic compound with potential therapeutic interest. We will explore the critical attributes of solubility, stability, and degradation, outlining the rationale and detailed protocols for their assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative regulatory guidelines to ensure scientific integrity and accelerate development timelines.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

This compound is a molecule featuring a substituted indole ring linked to an aminothiazole moiety. The indole and thiazole scaffolds are recognized as "privileged structures" in medicinal chemistry, known to impart a wide range of biological activities.[1][2] However, the therapeutic potential of any new chemical entity (NCE) is intrinsically linked to its developability—its ability to be formulated into a safe, stable, and bioavailable drug product.

The purpose of this guide is to establish a robust, self-validating workflow for characterizing this molecule's core physicochemical properties. Early and accurate assessment of solubility, stability, and degradation pathways is not merely a data-gathering exercise; it is a critical risk mitigation strategy. These data inform everything from initial bioassay conditions to formulation design, packaging selection, and the establishment of a product's shelf-life.[3][4] Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.[5][6]

Solubility Profile: Beyond a Single Number

Solubility is a gatekeeper to bioavailability.[7][8] For an orally administered drug, insufficient aqueous solubility can lead to poor absorption and therapeutic failure. The structural features of this compound—specifically the basic aminothiazole group and the indole nitrogen—suggest that its solubility will be pH-dependent. A comprehensive evaluation must therefore go beyond a single measurement in water.

Causality Behind Experimental Choices

We employ two distinct but complementary solubility assays:

  • Kinetic Solubility: This high-throughput screening method measures the solubility of a compound precipitating from a stock solution (typically in DMSO).[9][10] It mimics the conditions of many in vitro biological assays and provides a rapid assessment for early discovery phases.[11][12]

  • Thermodynamic (Equilibrium) Solubility: This "gold standard" shake-flask method measures the concentration of a saturated solution in equilibrium with the solid drug.[11][13] It represents the true solubility and is critical for pre-formulation and formulation development.[8][9]

A pH-solubility profile is essential to understand how the compound will behave in different physiological environments, from the acidic stomach (pH ~1.2) to the near-neutral small intestine (pH ~6.8).[14][15]

Experimental Protocols
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 100 µM and 1% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in scattering relative to a blank indicates precipitation. The highest concentration that remains clear is reported as the kinetic solubility.

  • System Preparation: Prepare a series of buffers covering the physiological pH range (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8).[13]

  • Compound Addition: Add an excess amount of the solid compound to vials containing each buffer, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at 37 ± 1 °C.[13] Agitate for 24-48 hours, or until equilibrium is established (confirmed by consistent concentration measurements at sequential time points).[13]

  • Sample Processing: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 5).

  • pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.[15]

Data Presentation & Interpretation

The results should be summarized in a clear, tabular format.

Table 1: Solubility Profile of this compound

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)
KineticPBS w/ 1% DMSO7.425[Example Value: 75]
Thermodynamic0.1 N HCl1.237[Example Value: >250]
ThermodynamicAcetate Buffer4.537[Example Value: 150]
ThermodynamicPhosphate Buffer6.837[Example Value: 20]

Interpretation: The data suggest the compound is a weak base, exhibiting higher solubility at lower pH values, which is a critical factor for predicting its oral absorption profile.

Stability Profile: Ensuring Integrity Over Time

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of temperature, humidity, and light.[3][5] These studies are mandated by regulatory agencies and are fundamental to determining re-test periods and recommended storage conditions.[6][16]

Causality Behind Experimental Choices

Our stability program is designed according to ICH Q1A(R2) guidelines.[5][6] It evaluates the compound in both the solid state and in solution.

  • Solid-State Stability: Assesses the intrinsic stability of the bulk drug substance. It is crucial for identifying potential issues like degradation, hygroscopicity, or changes in solid form (polymorphism), which can impact solubility and bioavailability.[17][18][19]

  • Solution-State Stability: Investigates the stability in various solvents, which is relevant for developing liquid formulations and for understanding compatibility with analytical and biological testing media.

Experimental Protocols
  • Batch Selection: Use at least one representative batch of the drug substance.[16]

  • Sample Preparation: Place a sufficient quantity of the compound in loosely capped, clear glass vials to allow for exposure to humidity.

  • Storage: Store the samples in calibrated stability chambers under the conditions specified by ICH for long-term, intermediate, and accelerated studies.[5]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for appearance, purity (by stability-indicating HPLC), and the formation of any degradation products.

  • Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in relevant media (e.g., water, pH 7.4 buffer, acetonitrile/water).

  • Storage: Store aliquots of the solutions at various temperatures (e.g., 4°C, 25°C, 40°C), protected from light.

  • Testing Schedule: Analyze samples at appropriate intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Quantify the remaining parent compound and any degradation products using a stability-indicating HPLC method.

Data Presentation & Interpretation

Table 2: Accelerated Solid-State Stability Data (40°C / 75% RH)

Time PointAppearancePurity (%) by HPLCTotal Degradation Products (%)
0 MonthsWhite to off-white powder99.8<0.1
3 MonthsWhite to off-white powder99.50.3
6 MonthsSlight yellowing of powder99.10.7

Interpretation: The compound shows acceptable stability under accelerated conditions, with minimal degradation and a slight change in appearance after 6 months. This data supports a preliminary re-test period.

Degradation Profile: Probing for Weaknesses

Forced degradation (or stress testing) is a critical study that subjects the drug substance to conditions more severe than those used in accelerated stability studies.[20][21] The purpose is to:

  • Identify likely degradation products and establish degradation pathways.[4][22]

  • Demonstrate the specificity of the analytical method, proving it is "stability-indicating".[22][23]

  • Understand the intrinsic stability of the molecule.[20]

Causality Behind Experimental Choices

The stress conditions are chosen based on ICH Q1A guidelines and chemical knowledge of the indole and thiazole rings.[20][22] Indoles can be susceptible to oxidation, while the molecule as a whole may undergo hydrolysis at the amide-like linkages or other positions under acidic or basic conditions. Thiazole rings can also undergo photo-degradation.[24] A target degradation of 5-20% is generally considered optimal to ensure that primary degradation products are formed without overly complex secondary degradation.[22]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions (ICH Q1A/Q1B) DS Drug Substance 4-(5-Methoxy-2-methyl-1H-indol-3-yl) -thiazol-2-ylamine Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) DS->Acid Expose to Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) DS->Base Expose to Ox Oxidation (e.g., 3% H2O2, RT) DS->Ox Expose to Therm Thermal (e.g., 80°C, solid) DS->Therm Expose to Photo Photolytic (ICH Q1B light exposure) DS->Photo Expose to Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis ID Characterization of Degradation Products (LC-MS/MS, NMR) Analysis->ID If degradation > 5% Pathway Elucidation of Degradation Pathways ID->Pathway

Caption: Workflow for forced degradation studies.

Experimental Protocols

For each condition, prepare a solution of the drug substance (e.g., 1 mg/mL) and a corresponding blank solution.

  • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C. Pull samples at 2, 4, 8, and 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C. Pull samples at 2, 4, 8, and 24 hours. Neutralize before analysis.

  • Oxidation: Treat with 3% H₂O₂ at room temperature. Pull samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photostability: Expose the solid drug substance and a solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[25][26][27][28] A dark control sample should be stored under the same conditions.

Data Presentation & Potential Degradation Pathways

Results are best presented in a table summarizing the extent of degradation under each condition.

Table 3: Summary of Forced Degradation Results

Stress ConditionDuration% DegradationNo. of Degradants >0.1%
0.1 N HCl24h at 60°C8.5%2
0.1 N NaOH24h at 60°C15.2%3
3% H₂O₂24h at RT21.0%4
Thermal (Solid)48h at 80°C1.5%1
PhotolyticICH Q1B11.8%2

Interpretation: The compound is most susceptible to oxidative degradation and base hydrolysis. The indole ring is a likely site of oxidation. The stability in the solid state to heat is good. Photostability is a concern and may require protective packaging.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photolysis Parent Parent Compound C14H15N3OS Deg1 Hydrolytic Product 1 Parent->Deg1 Base Deg2 Hydrolytic Product 2 Parent->Deg2 Acid/Base Deg3 N-Oxide Parent->Deg3 H2O2 Deg4 Indole Ring Oxidation Product Parent->Deg4 H2O2 Deg5 Thiazole Ring Cleavage Product Parent->Deg5 Light

Caption: Hypothetical degradation pathways.

The Central Role of the Stability-Indicating Analytical Method

All the studies described above are critically dependent on a validated stability-indicating analytical procedure, typically a High-Performance Liquid Chromatography (HPLC) method.[23][29][30]

Core Requirements for the Method:

  • Specificity: The method must be able to produce a clean separation of the main compound from all process impurities and degradation products.[31] The forced degradation samples are used to prove this capability.

  • Accuracy & Precision: The method must provide accurate and reproducible quantitative results.

  • Linearity & Range: The detector response must be linear over a defined concentration range, allowing for the quantification of both the main peak and minor impurity peaks.[30]

  • Robustness: The method should be reliable even with small, deliberate variations in parameters like mobile phase composition, pH, or flow rate.[30]

A typical starting point for a molecule like this would be a reversed-phase HPLC method using a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol), coupled with UV detection.[29] For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is indispensable.[32]

Conclusion

This guide has outlined a comprehensive, phase-appropriate strategy for characterizing the solubility, stability, and degradation profile of this compound. By systematically applying these protocols, grounded in ICH guidelines, researchers can build a robust data package. This "developability assessment" is essential for making informed decisions, de-risking the development process, and ultimately determining the potential for this promising molecule to become a successful therapeutic agent. The insights gained will guide formulation scientists in designing a stable and bioavailable drug product and will form a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of any future regulatory submission.[4]

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The Ascendant Role of Indole-Thiazole Conjugates in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of contemporary drug discovery, the principle of molecular hybridization—the deliberate fusion of distinct pharmacophoric units—has emerged as a powerful strategy for the rational design of novel therapeutic agents. This guide delves into the burgeoning field of indole-thiazole conjugates, a class of hybrid molecules that has garnered significant attention for its broad spectrum of biological activities. The indole nucleus, a cornerstone of numerous natural products and synthetic drugs, is widely recognized for its ability to interact with a diverse array of biological targets.[1][2] Similarly, the thiazole ring is a privileged heterocyclic motif present in many clinically approved drugs, valued for its metabolic stability and versatile binding capabilities.[3]

The conjugation of these two powerful moieties creates a unique chemical scaffold with the potential for synergistic or additive pharmacological effects, offering a promising avenue to address complex diseases and combat the rise of drug resistance.[3][4] This in-depth technical guide will explore the synthesis, biological evaluation, and structure-activity relationships of indole-thiazole conjugates, with a focus on their applications as anticancer and antimicrobial agents. We will dissect the causal relationships behind experimental designs and provide detailed, field-proven protocols to empower researchers in their quest for next-generation therapeutics.

Anticancer Applications: A Multi-pronged Assault on Malignancy

Indole-thiazole conjugates have demonstrated remarkable potential as anticancer agents, often acting on multiple fronts to inhibit tumor growth and proliferation.[1][5] Their mechanisms of action frequently involve the inhibition of key signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Targeting Critical Cancer Pathways

A significant number of indole-thiazole conjugates exert their anticancer effects by functioning as multi-target kinase inhibitors.[6] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many cancers.[7] By simultaneously inhibiting several key kinases, these conjugates can disrupt multiple cancer-driving pathways, leading to a more potent and durable therapeutic response.[6]

Prominent targets for indole-thiazole conjugates include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[6] Inhibition of these kinases can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[1][6]

Anticancer Mechanism of Indole-Thiazole Conjugates cluster_receptors Receptor Tyrosine Kinases cluster_cell_cycle Cell Cycle Regulation cluster_outcomes Cellular Outcomes Indole-Thiazole Conjugate Indole-Thiazole Conjugate EGFR EGFR Indole-Thiazole Conjugate->EGFR Inhibition HER2 HER2 Indole-Thiazole Conjugate->HER2 Inhibition VEGFR-2 VEGFR-2 Indole-Thiazole Conjugate->VEGFR-2 Inhibition CDK2 CDK2 Indole-Thiazole Conjugate->CDK2 Inhibition Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) EGFR->Cell Cycle Arrest (G2/M) Disruption of Signaling HER2->Cell Cycle Arrest (G2/M) Disruption of Signaling VEGFR-2->Cell Cycle Arrest (G2/M) Disruption of Signaling CDK2->Cell Cycle Arrest (G2/M) Blockade Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Figure 1: Simplified signaling pathway illustrating the multi-target kinase inhibition by indole-thiazole conjugates leading to anticancer effects.
Quantitative Data: In Vitro Efficacy

The anticancer potency of indole-thiazole conjugates is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the in vitro activity of representative N-thiazolyl-indole-2-carboxamide derivatives.

CompoundTarget Cell LineIC50 (µM)[6]
6i MCF-7 (Breast)6.10 ± 0.4
6v MCF-7 (Breast)6.49 ± 0.3
Experimental Protocol: Synthesis of N-thiazolyl-indole-2-carboxamide Derivatives

The following protocol details a general three-step synthesis for a class of N-thiazolyl-indole-2-carboxamide compounds, which have shown significant anticancer activity.[4]

Step 1: Synthesis of Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate

  • To a solution of indole-2-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate aminothiazole derivative and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetic acid

  • Dissolve the ethyl acetate derivative from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide.[4]

  • Reflux the reaction mixture for 4-6 hours.[4]

  • After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the desired product.[4]

Step 3: Synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide

  • Suspend the carboxylic acid from Step 2 in a suitable solvent (e.g., ethanol).

  • Add the desired substituted hydrazine monohydrate and a catalytic amount of a condensing agent (e.g., EDC).

  • Stir the reaction mixture at room temperature for 18-24 hours.[1]

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the final product.

Self-Validation: Each step of this protocol includes a purification and characterization checkpoint (TLC, column chromatography, and ultimately spectroscopic analysis such as NMR and mass spectrometry) to ensure the identity and purity of the intermediates and final product, thus validating the synthetic pathway.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes a method to assess the effect of indole-thiazole conjugates on the cell cycle of cancer cells, such as the MCF-7 breast cancer cell line.[1][8]

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates at a density of 3 x 10^5 cells per well and incubate for 24 hours.[8]

    • Treat the cells with the indole-thiazole conjugate at its predetermined IC50 concentration for 24 hours.[1][8] Include a vehicle-treated control group.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in 75% ethanol and incubate overnight at -20°C.[8]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[1][8]

    • Incubate in the dark at 37°C for 15-30 minutes.[8]

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1][8]

Self-Validation: The inclusion of a control group provides a baseline for the cell cycle distribution. The use of PI, a well-established DNA intercalating agent, ensures that the fluorescence intensity is directly proportional to the DNA content, allowing for accurate cell cycle phase determination.

Antimicrobial Applications: A New Frontier in the Fight Against Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. Indole-thiazole conjugates have emerged as a promising class of antimicrobial agents with the potential to circumvent existing resistance mechanisms.[9][10]

Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial activity of indole-thiazole conjugates is believed to stem from their ability to inhibit essential bacterial enzymes.[11] Docking studies have suggested that these compounds may target enzymes such as E. coli MurB, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[11] Inhibition of this pathway would compromise the structural integrity of the bacterial cell, leading to cell death.

Antimicrobial Mechanism of Indole-Thiazole Conjugates Indole-Thiazole Conjugate Indole-Thiazole Conjugate MurB Enzyme MurB Enzyme Indole-Thiazole Conjugate->MurB Enzyme Inhibition Peptidoglycan Synthesis Peptidoglycan Synthesis MurB Enzyme->Peptidoglycan Synthesis Catalysis Peptidoglycan Precursor Peptidoglycan Precursor Peptidoglycan Precursor->MurB Enzyme Substrate Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Biosynthesis Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Compromised Integrity

Figure 2: Proposed mechanism of antimicrobial action of indole-thiazole conjugates via inhibition of the MurB enzyme.
Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these conjugates is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The table below presents the activity of a promising 4-(indol-3-yl)thiazole-2-amine derivative.

CompoundBacterial StrainMIC (mg/mL)[9]MBC (mg/mL)[9]
5x S. Typhimurium0.060.12
5x S. aureus0.120.23
Experimental Protocol: Synthesis of 4-(indol-3-yl)thiazole-2-amines

This protocol outlines the synthesis of 4-(indol-3-yl)thiazole-2-amines, a class of compounds with notable antimicrobial properties.[9]

  • Synthesis of 3-(α-chloroacetyl)indoles:

    • Acylate the desired substituted indole with chloroacetyl chloride in the presence of a base like pyridine in a suitable solvent such as toluene.[9]

    • Heat the reaction mixture to 55-60°C for 1 hour.[9]

    • Purify the resulting 3-(α-chloroacetyl)indole by recrystallization or column chromatography.

  • Synthesis of 4-(indol-3-yl)thiazole-2-amines:

    • Reflux the 3-(α-chloroacetyl)indole with thiourea or a substituted thiourea in absolute methanol.[9]

    • Add a base, such as sodium carbonate, to the reaction mixture.[9]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and precipitate the product by adding water.

    • Filter the solid, wash with water, and purify by recrystallization to obtain the final product.[9]

Self-Validation: The purity and identity of the intermediates and final products are confirmed at each stage using spectroscopic methods (NMR, MS) and melting point analysis, ensuring the integrity of the synthetic route.

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol describes the determination of MIC and MBC values for indole-thiazole conjugates using the broth microdilution method.[9]

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution of Compounds:

    • Prepare a stock solution of the indole-thiazole conjugate in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC and MBC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

    • To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9]

Self-Validation: The use of positive and negative controls ensures the validity of the assay by demonstrating that the bacteria can grow in the absence of the compound and that the broth is sterile. The standardized inoculum size ensures reproducibility.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of indole-thiazole conjugates is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

Antimicrobial SAR of 4-(indol-3-yl)thiazole-2-amines

For the 4-(indol-3-yl)thiazole-2-amine series, several structural features have been identified that influence their antibacterial activity:[9]

  • Substituents at the 2-position of the thiazole ring: The nature of the substituent at this position is critical. A propan-2-ylidenhydrazine substituent (as in compound 5x ) was found to be highly beneficial for broad-spectrum antibacterial activity.[9] In contrast, an unsubstituted amino group generally leads to potent, albeit slightly less active, compounds.[9]

  • Substituents on the indole ring: The position and electronic nature of substituents on the indole nucleus also modulate activity. For instance, a 5-chloro or 6-methyl substituent on the indole ring, combined with a 2-amino group on the thiazole, resulted in compounds with good antibacterial potency.[9]

SAR of 4-(indol-3-yl)thiazole-2-amines cluster_thiazole Thiazole C2 Position cluster_indole Indole Ring Substituents Core Scaffold 4-(indol-3-yl)thiazole-2-amine Propan-2-ylidenhydrazine Propan-2-ylidenhydrazine (High Activity) Core Scaffold->Propan-2-ylidenhydrazine Amino Group Amino Group (Good Activity) Core Scaffold->Amino Group 5-Chloro 5-Chloro (Potent) Core Scaffold->5-Chloro 6-Methyl 6-Methyl (Potent) Core Scaffold->6-Methyl

Figure 3: Key structure-activity relationships for the antimicrobial activity of 4-(indol-3-yl)thiazole-2-amines.

Conclusion and Future Perspectives

Indole-thiazole conjugates represent a highly promising class of molecules in medicinal chemistry, with demonstrated potential in the development of novel anticancer and antimicrobial agents. The synergistic combination of these two privileged heterocyclic scaffolds provides a versatile platform for the design of multi-target therapeutics. The insights into their mechanisms of action and structure-activity relationships discussed in this guide offer a solid foundation for the rational design of next-generation drug candidates with improved efficacy and reduced side effects. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these conjugates, exploring novel linker strategies, and expanding their therapeutic applications to other disease areas.

References

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Methodological & Application

Application Note & Synthesis Protocol: 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. The indole and 2-aminothiazole scaffolds are privileged structures known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide details a robust two-step synthetic route, commencing with the targeted acylation of 5-methoxy-2-methyl-1H-indole to form a key α-haloketone intermediate, followed by a classical Hantzsch thiazole synthesis.[5][6] The protocol is designed for reproducibility and scalability, with in-depth explanations of mechanistic considerations, purification strategies, and detailed characterization data to ensure the self-validation of each experimental step.

Introduction and Synthetic Strategy

The convergence of an indole nucleus with a 2-aminothiazole ring creates a molecular architecture with high potential for interacting with various biological targets. The synthesis strategy is centered around the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[6][7][8] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Our approach is bifurcated into two primary stages:

  • Synthesis of the Key Intermediate (3): Preparation of 3-(2-bromoacetyl)-5-methoxy-2-methyl-1H-indole via Friedel-Crafts acylation of the starting indole (1). This step is critical as it installs the necessary electrophilic carbonyl component for the subsequent cyclization.

  • Hantzsch Cyclocondensation (5): Reaction of the α-bromoketone intermediate (3) with thiourea (4) in a suitable solvent to yield the final target compound, this compound (5).

The overall workflow is designed to be efficient, employing readily available starting materials and standard laboratory techniques.

Synthesis_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Hantzsch Thiazole Synthesis Indole 5-Methoxy-2-methyl-1H-indole (1) Intermediate 3-(2-Bromoacetyl)-5-methoxy-2-methyl-1H-indole (3) Indole->Intermediate Friedel-Crafts Acylation (Pyridine, Toluene) Bromoacetyl Bromoacetyl Bromide (2) Bromoacetyl->Intermediate Friedel-Crafts Acylation (Pyridine, Toluene) Intermediate_ref Intermediate (3) Thiourea Thiourea (4) Product Target Compound (5) Thiourea->Product Cyclocondensation (Ethanol, Reflux) Intermediate_ref->Product Cyclocondensation (Ethanol, Reflux)

Figure 1: Overall synthetic workflow for the target compound.

Part 1: Synthesis of 3-(2-Bromoacetyl)-5-methoxy-2-methyl-1H-indole (3)

Mechanistic Rationale

The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. This protocol utilizes a Friedel-Crafts acylation reaction. Pyridine acts as a mild base to facilitate the reaction with bromoacetyl bromide, which serves as the acylating agent. Toluene is chosen as the solvent due to its suitable boiling point and ability to dissolve the starting indole. This reaction is analogous to methods described for the acylation of various indole derivatives.[9]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
5-Methoxy-2-methyl-1H-indole (1)C₁₀H₁₁NO161.205.00 g31.01.0
Bromoacetyl bromide (2)C₂H₂Br₂O201.844.0 mL46.51.5
PyridineC₅H₅N79.103.7 mL46.51.5
TolueneC₇H₈92.14100 mL--
Ethyl AcetateC₄H₈O₂88.11As needed--
HexaneC₆H₁₄86.18As needed--
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), add 5-methoxy-2-methyl-1H-indole (1) (5.00 g, 31.0 mmol) and dry toluene (100 mL).

  • Reagent Addition: Stir the mixture at room temperature until the indole is fully dissolved. In the dropping funnel, prepare a solution of bromoacetyl bromide (2) (4.0 mL, 46.5 mmol) and pyridine (3.7 mL, 46.5 mmol).

  • Acylation Reaction: Cool the reaction flask to 0-5 °C using an ice bath. Add the bromoacetyl bromide/pyridine solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Scientist's Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, pour the reaction mixture into 150 mL of cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Rationale: The acid wash removes residual pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization of Intermediate (3)

The crude product will be a brownish solid. Purify via recrystallization from ethanol or by flash column chromatography on silica gel (Eluent: 20-40% ethyl acetate in hexane).

  • Expected Yield: 70-80%

  • Appearance: Off-white to pale yellow solid.

  • Expected Characterization Data:

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ 8.5-9.0 (br s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 4.5-4.7 (s, 2H, -COCH₂Br), 3.88 (s, 3H, -OCH₃), 2.55 (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 185.0 (C=O), 156.0 (C-OCH₃), 132.0, 130.0, 125.0, 115.0, 112.0, 102.0 (Ar-C), 55.9 (-OCH₃), 35.0 (-CH₂Br), 14.0 (-CH₃).
MS (ESI+) m/z calculated for C₁₂H₁₂BrNO₂ [M+H]⁺: 282.01, found: 282.0.

Part 2: Synthesis of this compound (5)

Mechanistic Rationale

This reaction follows the Hantzsch thiazole synthesis pathway.[6] The mechanism involves an initial S_N2 reaction where the sulfur atom of thiourea attacks the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization via nucleophilic attack of the thiourea nitrogen onto the ketone carbonyl. The final step is a dehydration of the resulting thiazoline intermediate to form the stable, aromatic thiazole ring.[5]

Hantzsch_Mechanism A α-Bromoketone + Thiourea B SN2 Attack (S on α-carbon) A->B Step 1 C Thiazoline Intermediate (Cyclization) B->C Step 2 D Dehydration (-H₂O) C->D Step 3 E Aromatic Thiazole Product D->E Final Product

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
Intermediate (3)C₁₂H₁₂BrNO₂282.134.00 g14.21.0
Thiourea (4)CH₄N₂S76.121.30 g17.01.2
Ethanol (95%)C₂H₅OH46.0780 mL--
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed--
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the α-bromoketone intermediate (3) (4.00 g, 14.2 mmol) and thiourea (4) (1.30 g, 17.0 mmol) in 95% ethanol (80 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

    • Scientist's Note: Ethanol is an excellent solvent for this reaction, as it dissolves the reactants upon heating and facilitates the precipitation of the product upon cooling.[10]

  • Reaction Progression: Continue refluxing for 5-7 hours. The reaction can be monitored by TLC (Eluent: 10% Methanol in Dichloromethane), observing the disappearance of the starting ketone.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath for 1 hour. A precipitate should form.

  • Work-up: If the solution is acidic, carefully add saturated sodium bicarbonate solution dropwise until the pH is neutral (pH 7-8). This will ensure the aminothiazole is in its free base form and maximizes precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (1 x 20 mL).

  • Drying: Dry the collected solid in a vacuum oven at 50 °C overnight.

Purification and Characterization of Final Product (5)

The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.

  • Expected Yield: 75-85%

  • Appearance: Light yellow to beige solid.

  • Expected Characterization Data:

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 10.8-11.0 (s, 1H, Indole-NH), 7.0-7.2 (m, 3H, Ar-H), 6.8-7.0 (s, 2H, -NH₂), 6.5-6.7 (s, 1H, Thiazole-H), 3.75 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃).[9]
¹³C NMR (100 MHz, DMSO-d₆)δ 168.0 (C-NH₂), 154.0 (C-OCH₃), 148.0, 135.0, 131.0, 128.0, 112.0, 111.0, 105.0, 100.0 (Ar-C & Thiazole-C), 55.8 (-OCH₃), 12.5 (-CH₃).[9]
MS (ESI+) m/z calculated for C₁₃H₁₃N₃OS [M+H]⁺: 260.08, found: 260.1.
Melting Point Expected to be >200 °C (decomposes).

Safety and Troubleshooting

HazardPrecaution
Bromoacetyl bromide Highly corrosive, lachrymator. Handle only in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat.
Pyridine Flammable, toxic, strong odor. Use in a fume hood. Avoid inhalation and skin contact.
Refluxing Solvents Use a heating mantle with a temperature controller. Ensure condenser has adequate water flow. Do not heat a closed system.
ProblemPossible CauseSuggested Solution
Low yield of intermediate (3) Incomplete reaction; moisture in the reaction.Ensure reagents and toluene are dry. Increase reaction time and monitor by TLC.
Multiple spots on TLC (Part 1) Side reactions due to overheating.Maintain low temperature during addition of acylating agent.
Product does not precipitate (Part 2) Product is too soluble; reaction mixture is acidic.Reduce solvent volume under vacuum. Neutralize with NaHCO₃ solution and cool for an extended period.
Low yield of final product (5) Incomplete reaction.Extend reflux time. Ensure a slight excess of thiourea is used.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the two-part procedure—Friedel-Crafts acylation followed by Hantzsch thiazole synthesis—researchers can obtain the target compound in good yield and high purity. The inclusion of mechanistic insights, purification guidelines, and comprehensive characterization data serves to validate the protocol and empower scientists in the fields of organic synthesis and drug discovery.

References

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Hantzsch thiazole synthesis.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC - PubMed Central.
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing.
  • Synthesis of New Thiazolidinones and Thiazoles in Indole Series. R Discovery.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Analyzing and creating compounds of amino thiazole. NeuroQuantology.
  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PMC - PubMed Central.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. NIH.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] When coupled with a thiazole ring, the resulting indolyl-thiazole derivatives have demonstrated a wide array of biological activities, including promising anticancer properties.[3][4] These compounds are known to exert their cytotoxic effects through various mechanisms, such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][5] This document provides a detailed protocol for evaluating the in vitro cytotoxic effects of a novel indolyl-thiazole derivative, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, on cancer cell lines.

The provided protocols are designed to be robust and reproducible, enabling researchers to accurately determine the dose-dependent cytotoxic profile of this compound. We will detail two primary colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

Principle of the Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][7] This reaction is primarily catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent, typically dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan is directly proportional to the number of viable cells.[6][8]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The LDH assay is a colorimetric method that measures the amount of LDH released from damaged cells.[9][11] The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.[9][12]

Experimental Workflow Overview

Cytotoxicity Assay Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis A Prepare Compound Stock Solution B Culture and Seed Cells A->B C Treat Cells with Compound B->C D Perform MTT or LDH Assay C->D E Measure Absorbance D->E F Calculate IC50 E->F

Figure 1: General workflow for the in vitro cytotoxicity assessment of this compound.

Materials and Reagents

  • This compound (herein referred to as the "test compound")

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., hTERT Gingival Fibroblasts) for assessing specificity.[13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • LDH Cytotoxicity Assay Kit

  • Multi-well spectrophotometer (plate reader)

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability.[6][8][14]

Step 1: Preparation of Test Compound Stock Solution

  • Due to the likely poor aqueous solubility of many indole derivatives, prepare a 10 mM stock solution of the test compound in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Cell Seeding

  • Culture the chosen cell lines in their recommended complete medium until they reach 70-80% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

Step 3: Cell Treatment

  • Prepare serial dilutions of the test compound from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. It is advisable to perform a preliminary broad-range screen to narrow down the effective concentration range.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

    • Untreated Control: Cells in complete medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Medium only (no cells).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

Step 4: MTT Assay

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[14]

  • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Protocol 2: LDH Cytotoxicity Assay

This protocol provides a complementary method to the MTT assay by directly measuring cell membrane damage.[9][10]

Step 1 & 2: Preparation of Test Compound and Cell Seeding

Follow Steps 1 and 2 as described in the MTT Assay protocol.

Step 3: Cell Treatment

Follow Step 3 as described in the MTT Assay protocol. Additionally, prepare the following controls as per the LDH assay kit manufacturer's instructions:

  • Spontaneous LDH Release Control: Untreated cells.

  • Maximum LDH Release Control: Untreated cells lysed with the lysis buffer provided in the kit.

Step 4: LDH Assay

  • After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's protocol.

  • Incubate the plate at room temperature for the time specified in the kit's manual (typically 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Data Analysis and Interpretation

1. Calculation of Cell Viability (MTT Assay):

The percentage of cell viability is calculated using the following formula:

2. Calculation of Cytotoxicity (LDH Assay):

The percentage of cytotoxicity is calculated using the following formula:

3. Determination of IC₅₀:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the test compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. The IC₅₀ value is a key indicator of the compound's cytotoxic potency. It can be determined by plotting the percentage of cell viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Representative Data Table
Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer)Hypothetical ValueKnown Value
HeLa (Cervical Cancer)Hypothetical ValueKnown Value
A549 (Lung Cancer)Hypothetical ValueKnown Value
hTERT FibroblastsHypothetical ValueKnown Value

Potential Signaling Pathway Involvement

Indole derivatives have been reported to interfere with several key signaling pathways in cancer cells.[5] A potential mechanism of action for this compound could involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Potential Signaling Pathway cluster_Compound Compound Action cluster_Cellular Cellular Events A 4-(5-Methoxy-2-methyl-1H- indol-3-yl)-thiazol-2-ylamine B Tubulin Polymerization Inhibition A->B C Microtubule Disruption B->C D G2/M Phase Arrest C->D E Apoptosis D->E

Figure 2: A potential mechanism of action for the test compound, leading to apoptosis via inhibition of tubulin polymerization.

Troubleshooting and Considerations

  • Compound Solubility: If the test compound precipitates in the culture medium, consider using a lower concentration of DMSO or exploring other solubilizing agents. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically <0.5%).

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.

  • Assay Interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by affecting cellular metabolism in a way that does not correlate with viability. Running a parallel LDH assay can help to confirm the cytotoxic effects.

  • High Background in LDH Assay: High background LDH activity in the serum of the culture medium can be a source of error. Using a low-serum medium or a serum-free medium during the assay can mitigate this issue.[12]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro cytotoxic evaluation of this compound. By employing both the MTT and LDH assays, researchers can obtain a comprehensive understanding of the compound's dose-dependent effects on cell viability and membrane integrity. These foundational studies are crucial for identifying promising anticancer drug candidates and guiding further preclinical development.

References

  • ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Retrieved from [Link]

  • Chioran, A. C., et al. (2015). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Revista de Chimie, 66(10), 1642-1646.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Retrieved from [Link]

  • PubMed. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

  • PubMed. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Recent Patents on Anti-Cancer Drug Discovery, 16(3), 319-345.
  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. Retrieved from [Link]

  • ANT Bio. (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. Retrieved from [Link]

  • PubMed. (2022). Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Retrieved from [Link]

  • ResearchGate. (2022). Cell viability assays. Retrieved from [Link]

  • PubMed. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-5-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

Sources

Experimental setup for screening 4-(indol-3-yl)thiazole compound libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A High-Throughput Screening Workflow for the Identification of 4-(Indol-3-yl)thiazole-Based Inhibitors of Pim-1 Kinase

Abstract

The 4-(indol-3-yl)thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer properties.[1][2] A significant portion of their therapeutic potential is attributed to the inhibition of key cellular signaling pathways, particularly those driven by protein kinases. Pim-1, a serine/threonine kinase, is a high-value oncology target due to its overexpression in numerous hematological and solid tumors, where it promotes cell proliferation and survival.[3][4] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals to establish a robust high-throughput screening (HTS) campaign for identifying novel Pim-1 kinase inhibitors from 4-(indol-3-yl)thiazole compound libraries. We detail a primary biochemical screen using the luminescence-based ADP-Glo™ Kinase Assay, followed by essential hit confirmation and a secondary cell-based assay to validate compound activity in a physiologically relevant context.

Introduction: Targeting Pim-1 Kinase with Novel Scaffolds

The Pim kinase family (Pim-1, -2, -3) are constitutively active serine/threonine kinases that act as crucial downstream effectors in signaling pathways initiated by cytokines and growth factors, such as the JAK/STAT pathway.[5] Pim-1 kinase is a proto-oncogene that plays a pivotal role in regulating cell cycle progression and inhibiting apoptosis.[6] It exerts its anti-apoptotic effects primarily through the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD.[4] Furthermore, Pim-1 can phosphorylate and inactivate tumor suppressors like p21 and p27, leading to enhanced cell proliferation.[3] Its overexpression is strongly correlated with the progression of cancers such as prostate, breast, and various lymphomas, making it a compelling target for therapeutic intervention.[3][4]

The 4-(indol-3-yl)thiazole core structure has emerged as a promising scaffold for developing kinase inhibitors. Its rigid, heterocyclic nature allows for specific interactions within the ATP-binding pocket of kinases, a common strategy for inhibitor design.[7][8] The successful identification of potent lead compounds requires a systematic screening approach that is sensitive, reliable, and scalable. This guide outlines such an approach, moving from a large-scale primary screen to focused secondary validation.

Pim-1 Signaling Pathway Overview

The diagram below illustrates the central role of Pim-1 in promoting cell survival and proliferation, highlighting its action on key downstream targets. Inhibiting Pim-1 is expected to reactivate apoptotic pathways and halt cell cycle progression in cancer cells.

Pim1_Pathway Cytokines Growth Factors, Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase (Constitutively Active) JAK_STAT->Pim1 Upregulates Expression p21_p27 p21 / p27 (Tumor Suppressors) Pim1->p21_p27 Phosphorylates & Inactivates BAD BAD (Pro-Apoptotic) Pim1->BAD Phosphorylates & Inactivates Indolylthiazole 4-(Indol-3-yl)thiazole Inhibitor Indolylthiazole->Pim1 Inhibition CDK_Cyclin CDK-Cyclin Complexes p21_p27->CDK_Cyclin Inhibits CellCycle Cell Cycle Progression (G1/S) CDK_Cyclin->CellCycle Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes

Caption: Simplified Pim-1 signaling pathway and point of intervention.

The Screening Cascade: A Multi-Stage Approach

A successful screening campaign efficiently funnels a large library of compounds down to a small number of high-quality, validated hits. Our proposed workflow employs a primary biochemical assay for initial hit identification, followed by dose-response confirmation and a secondary cell-based assay to ensure physiological relevance.[9]

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation CompoundLibrary 4-(Indol-3-yl)thiazole Library (e.g., 10,000 compounds) PrimaryHTS Primary HTS (Single Concentration, e.g., 10 µM) ADP-Glo™ Kinase Assay CompoundLibrary->PrimaryHTS HitSelection Hit Selection (e.g., >50% Inhibition) PrimaryHTS->HitSelection DoseResponse Dose-Response Assay (Biochemical IC50) HitSelection->DoseResponse Primary Hits SecondaryAssay Secondary Assay (Cell-Based EC50) DoseResponse->SecondaryAssay Confirmed Hits LeadCompounds Validated Lead Compounds SecondaryAssay->LeadCompounds

Caption: High-level workflow for screening and validating Pim-1 inhibitors.

Primary Screening: Biochemical Pim-1 Inhibition Assay

Assay Principle: ADP-Glo™ Kinase Assay

For the primary HTS, we utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for measuring kinase activity.[10] The assay is performed in two steps. First, the kinase reaction is performed, where Pim-1 phosphorylates a substrate, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal. The amount of light generated is directly proportional to the amount of ADP formed and, therefore, to the activity of the Pim-1 kinase.[10] Inhibitors will block this reaction, resulting in a low luminescence signal.

Materials and Reagents
  • Enzyme: Recombinant Human Pim-1 Kinase

  • Substrate: PIMtide (ARKRRRHPSGPPTA) or similar validated peptide substrate

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound Library: 4-(indol-3-yl)thiazole library dissolved in 100% DMSO

  • Positive Control: Staurosporine (a potent, non-selective kinase inhibitor)

  • Plates: White, solid-bottom, low-volume 384-well assay plates

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Equipment: Multichannel pipettes, acoustic dispenser (e.g., Echo), plate shaker, and a plate-reading luminometer.

Protocol 1: Primary High-Throughput Screening (HTS)

This protocol is designed for screening the library at a single concentration (e.g., 10 µM) in a 384-well format.

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plate to the 384-well assay plates. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Designate columns for controls:

      • Negative Control (0% Inhibition): Add 50 nL of 100% DMSO.

      • Positive Control (100% Inhibition): Add 50 nL of 20 µM Staurosporine (final concentration 2 µM).

  • Kinase Reaction - Part 1 (Enzyme Addition):

    • Prepare a 2X Pim-1 Kinase solution in Kinase Reaction Buffer. The optimal enzyme concentration must be determined empirically but is typically in the low nM range (see Table 1).

    • Add 2.5 µL of the 2X Pim-1 solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1,000 rpm) and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the reaction starts.[10]

  • Kinase Reaction - Part 2 (Substrate/ATP Addition):

    • Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near its Michaelis constant (Km) for Pim-1 to ensure sensitive detection of ATP-competitive inhibitors.[11]

    • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP solution to each well.

    • Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 60 minutes.

  • Signal Generation - Part 1 (Stopping Reaction):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation - Part 2 (Detection):

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader (e.g., Promega GloMax® or similar).

ParameterOptimized ValueRationale
Final Reaction Volume 5 µLMinimizes reagent usage in HTS.[12]
Pim-1 Kinase Conc. 1-5 nMEmpirically determined for ~30-50% ATP consumption.
Peptide Substrate Conc. 100 µMShould be at or above Km for the substrate.
ATP Concentration 10 µMSet near the Km of Pim-1 for competitive inhibitor sensitivity.[10]
Final DMSO Conc. 1%A common solvent concentration that minimizes assay interference.[13]
Positive Control 2 µM StaurosporineEnsures complete inhibition of kinase activity for data normalization.
Incubation Times As per protocolOptimized for robust signal and enzyme kinetics.

Table 1: Optimized parameters for the Pim-1 ADP-Glo™ biochemical assay.

Data Analysis for Primary HTS
  • Calculate Percent Inhibition: Normalize the data for each compound well using the control wells on the same plate:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assess Assay Quality (Z'-Factor): The Z'-factor is a statistical measure of assay quality and its suitability for HTS. A value > 0.5 indicates an excellent assay.[14]

    • Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Avg_Negative - Avg_Positive|

    • Where SD is the standard deviation and Avg is the average of the control signals.

  • Hit Selection: Compounds demonstrating inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are selected as primary hits for further validation.

Hit Confirmation and Secondary Screening

Primary hits must be validated to confirm their activity and rule out artifacts. This involves generating dose-response curves to determine potency (IC₅₀) and testing activity in a cellular environment.

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol uses the same ADP-Glo™ assay but tests each primary hit compound over a range of concentrations.

Step-by-Step Methodology:

  • Prepare Compound Dilution Series: For each hit compound, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting at a top concentration of 10 mM.

  • Compound Plating: Transfer 50 nL of each concentration to a 384-well assay plate.

  • Run Assay: Perform the ADP-Glo™ assay as described in Protocol 1.

  • Data Analysis:

    • Calculate % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 3: Cell-Based Proliferation Assay

A critical next step is to determine if the biochemically active compounds can inhibit cancer cell proliferation, which confirms cell permeability and on-target activity in a physiological setting.[9][15] Here, we use a Burkitt's lymphoma cell line known to overexpress Pim-1.[4]

Materials and Reagents:

  • Cell Line: Daudi or Raji (Burkitt's lymphoma cell lines)

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • Plates: White, clear-bottom 96-well cell culture plates

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Seed Daudi cells into 96-well plates at a density of 10,000 cells per well in 100 µL of culture medium.

  • Compound Addition:

    • Prepare serial dilutions of the confirmed hit compounds in culture medium.

    • Add the diluted compounds to the cells. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of cell viability against the log of compound concentration and fitting the curve.

Conclusion and Future Directions

This application note provides a robust and validated workflow for screening 4-(indol-3-yl)thiazole libraries to identify novel inhibitors of the Pim-1 kinase. The combination of a highly sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay ensures the efficient identification of potent and cell-active lead compounds.[9] Hits emerging from this cascade, with demonstrated biochemical and cellular activity, can then be advanced to further studies, including kinase selectivity profiling, mechanism of action studies, and medicinal chemistry optimization to improve their drug-like properties.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

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  • Simakov, S., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. [Link]

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  • El-Adl, K., et al. (2021). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Scientific Reports, 11, 23795. [Link]

  • Sbardella, G., et al. (2009). Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. Bioorganic & Medicinal Chemistry, 17(5), 1957-1965. [Link]

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  • Simakov, S., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals (Basel), 14(11), 1096. [Link]

  • Kim, J. H., et al. (2013). PIM1 kinase inhibitors induce radiosensitization in non-small cell lung cancer cells. Pharmacological Research, 70(1), 90-101. [Link]

  • Zampieri, M., et al. (2021). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. EBioMedicine, 74, 103684. [Link]

  • Simakov, S., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]

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  • Sharma, P., et al. (2017). CDK inhibitors as anticancer agents: Current status and future prospective. The Pharma Innovation Journal, 6(10), 240-249. [Link]

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Application Notes & Protocols: Strategic Design of Structural Analogs of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The privileged indole and thiazole scaffolds are recurrent motifs in pharmacologically active agents, lauded for their diverse biological activities, including antimicrobial and anticancer properties. The hybrid molecule, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, represents a promising starting point for a lead optimization campaign. Its structure combines the electron-rich indole nucleus, capable of various intermolecular interactions, with the versatile 2-aminothiazole moiety, a known pharmacophore in numerous approved drugs.

This comprehensive guide delineates a strategic framework for the rational design and synthesis of structural analogs of this lead compound. The primary objective is to systematically explore the chemical space around this scaffold to enhance its biological efficacy. We will delve into the underlying medicinal chemistry principles that govern the proposed modifications and provide detailed, actionable protocols for synthesis and subsequent bio-evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of the indole-thiazole chemotype.

Strategic Rationale for Analog Design

A successful lead optimization program hinges on a systematic exploration of the structure-activity relationship (SAR). For our lead compound, we have identified three primary regions for modification, each offering a unique opportunity to modulate the molecule's physicochemical properties and its interaction with biological targets.

  • Region I: The Indole Core - Modifications here can influence lipophilicity, metabolic stability, and hydrogen bonding interactions.

  • Region II: The Thiazole Linker - While the core linkage is likely crucial, subtle modifications can impact rotational freedom and vectoral projection of substituents.

  • Region III: The 2-Amino Group - This region is a prime site for introducing diversity, altering polarity, and establishing new interactions with target proteins.

Below is a visual representation of our strategic approach to analog design.

cluster_0 Lead Compound: this compound cluster_1 Region I: Indole Core Modifications cluster_2 Region II: Thiazole Ring Modifications cluster_3 Region III: 2-Amino Group Functionalization Lead Core Scaffold Indole_N1 N1-Alkylation/Arylation Lead->Indole_N1 Explore steric bulk and H-bond donation Indole_C5 C5-Methoxy Bioisosteres Lead->Indole_C5 Modulate electronics and metabolism Indole_C2 C2-Methyl Analogs Lead->Indole_C2 Probe hydrophobic pockets Thiazole_C5 C5-Substitution Lead->Thiazole_C5 Influence conformation and vector space Amine_Acylation Amide/Sulfonamide Formation Lead->Amine_Acylation Introduce H-bond acceptors and new vectors Amine_Alkylation Secondary/Tertiary Amines Lead->Amine_Alkylation Fine-tune basicity and lipophilicity Amine_Urea Urea/Thiourea Derivatives Lead->Amine_Urea Introduce H-bond donors/acceptors

Caption: Strategic approach to analog design.

Synthetic Protocols

The synthesis of the target analogs will be approached in a modular fashion, allowing for the generation of a diverse library of compounds. The general synthetic scheme is outlined below, followed by detailed protocols for each key transformation.

Start 5-Methoxy-2-methyl-1H-indole Step1 Friedel-Crafts Acylation (e.g., with haloacetyl chloride) Start->Step1 Intermediate1 3-Haloacetyl-5-methoxy-2-methyl-1H-indole Step1->Intermediate1 Step2 Hantzsch Thiazole Synthesis (with substituted thioureas) Intermediate1->Step2 Intermediate2 This compound Analogs Step2->Intermediate2 Step3 Functionalization of Indole N1 (e.g., Alkylation, Arylation) Intermediate2->Step3 Step4 Functionalization of 2-Amino Group (e.g., Acylation, Alkylation) Intermediate2->Step4 Final_Analogs Diverse Library of Analogs Step3->Final_Analogs Step4->Final_Analogs

Caption: General synthetic workflow.

Protocol 1: Synthesis of 3-Haloacetyl-5-methoxy-2-methyl-1H-indole (Intermediate 1)

This initial step activates the C3 position of the indole for subsequent thiazole ring formation.

Materials:

  • 5-Methoxy-2-methyl-1H-indole

  • Chloroacetyl chloride or Bromoacetyl bromide

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-methoxy-2-methyl-1H-indole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution.

  • Add a solution of chloroacetyl chloride or bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-haloacetyl-indole intermediate.

Protocol 2: Hantzsch Thiazole Synthesis to Form the Core Scaffold (Intermediate 2)

This classic reaction efficiently constructs the 2-aminothiazole ring.[1]

Materials:

  • 3-Haloacetyl-5-methoxy-2-methyl-1H-indole (from Protocol 1)

  • Thiourea or substituted thiourea (e.g., N-methylthiourea, N-phenylthiourea)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of the 3-haloacetyl-indole (1.0 eq) in ethanol, add the corresponding thiourea or substituted thiourea (1.2 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the 4-(indol-3-yl)-thiazol-2-ylamine core structure.

Protocol 3: N1-Alkylation/Arylation of the Indole Core

Modification at the N1 position of the indole can probe for additional binding interactions and improve pharmacokinetic properties.

Materials:

  • This compound analog (from Protocol 2)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or Aryl boronic acid

  • Strong base (e.g., NaH, K2CO3) or Palladium catalyst (for arylation)

  • Anhydrous DMF or Toluene

  • Nitrogen atmosphere

Procedure (Alkylation):

  • To a solution of the indole-thiazole core (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Procedure (Arylation via Suzuki Coupling): For this, a pre-halogenated indole at a different position would be necessary, followed by the thiazole formation. Alternatively, direct C-H arylation can be explored. A more straightforward approach for diversification at this stage is alkylation. For more advanced C-H functionalization strategies, refer to specialized literature on palladium-catalyzed C-H activation of indoles.[2]

Protocol 4: Functionalization of the 2-Amino Group on the Thiazole Ring

The exocyclic amino group is an excellent handle for introducing a wide range of functionalities to explore new interactions with a biological target.

Procedure (Amide Formation):

  • Dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous DCM or DMF.

  • Add a base such as triethylamine or DIPEA (1.5 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Wash the reaction mixture with water and extract with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization. For challenging couplings, peptide coupling reagents like HATU can be employed.[3]

Bioisosteric Replacement Strategies

Bioisosterism is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound. Below are some suggested bioisosteric replacements for key functional groups in our lead molecule.

Original Group Position Proposed Bioisosteres Rationale for Replacement
5-Methoxy (-OCH3)Indole C5-OH, -F, -Cl, -CH3, -CF3, -OCF3, -NH2Modulate electronic properties, metabolic stability, and hydrogen bonding potential.[4]
2-Methyl (-CH3)Indole C2-Ethyl, -Cyclopropyl, -CF3Probe for larger hydrophobic pockets and alter metabolic stability.
2-Amino (-NH2)Thiazole C2-NHCH3, -N(CH3)2, -OH, -SHAlter basicity, hydrogen bonding capacity, and potential for covalent interactions.

Screening Cascade for Bioactivity Assessment

Once a library of analogs has been synthesized, a systematic screening cascade is essential to identify compounds with improved bioactivity. Based on the known activities of the indole-thiazole scaffold, we propose a two-tiered screening approach.

Start Synthesized Analog Library Tier1 Tier 1: Primary Screening (In Vitro) Start->Tier1 Anticancer Anticancer Cell Proliferation Assay (e.g., MTT on NCI-60 panel) Tier1->Anticancer Antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Tier1->Antimicrobial Tier2 Tier 2: Secondary Screening & Profiling (In Vitro) Anticancer->Tier2 Antimicrobial->Tier2 Mechanism Mechanism of Action Studies (e.g., Kinase assays, Apoptosis assays) Tier2->Mechanism ADMETox ADME-Tox Profiling (e.g., CYP inhibition, hERG, cytotoxicity) Tier2->ADMETox Hit_to_Lead Hit-to-Lead Optimization Mechanism->Hit_to_Lead ADMETox->Hit_to_Lead

Caption: Proposed screening cascade.

Protocol 5: In Vitro Anticancer Screening - MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., from the NCI-60 panel)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 6: In Vitro Antimicrobial Screening - Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Synthesized analogs dissolved in DMSO

  • Bacterial or fungal inoculum standardized to a specific concentration

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the synthesized analogs in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify compounds with drug-like potential.[6][7] A standard panel of in vitro ADME-Tox assays should be run on promising hits from the primary screens.

Recommended Assays:

  • Solubility: Kinetic or thermodynamic solubility assessment.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.

  • Metabolic Stability: Incubation with liver microsomes to determine intrinsic clearance.

  • Cytochrome P450 (CYP) Inhibition: Assess inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9).

  • Cytotoxicity: Evaluation against a non-cancerous cell line (e.g., HEK293 or primary hepatocytes).

  • hERG Liability: In vitro patch-clamp or binding assay to assess the risk of cardiac toxicity.

Conclusion

The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. The strategic modifications and detailed protocols outlined in this guide provide a robust framework for generating a diverse library of analogs and systematically evaluating their biological potential. By integrating rational design, efficient synthesis, and a well-defined screening cascade, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic promise of this promising chemical class.

References

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Use of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine in E. coli MurB inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A High-Throughput Spectrophotometric Assay for Screening Inhibitors of Escherichia coli MurB using 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Abstract

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents targeting unexploited pathways. The bacterial peptidoglycan biosynthesis pathway, essential for cell wall integrity and absent in mammals, presents a rich source of validated targets.[1][2][3] One such critical enzyme is the UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), which catalyzes a key reduction step in the cytoplasmic synthesis of peptidoglycan precursors.[4][5][6] This document provides a comprehensive guide and a detailed protocol for assessing the inhibitory activity of small molecules against Escherichia coli MurB. We specifically detail the application of this compound, a compound belonging to a class with predicted MurB inhibitory action, in a continuous, high-throughput spectrophotometric assay.[7][8] This protocol is designed for researchers in microbiology, biochemistry, and drug discovery engaged in the identification and characterization of novel antibacterial compounds.

Scientific Background & Significance

The Peptidoglycan Pathway: An Ideal Antibacterial Target

The bacterial cell wall is a unique and essential structure that protects the cell from osmotic lysis and maintains its shape.[3][9][10] In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a massive polymer of glycan strands cross-linked by short peptides.[1] The multi-step biosynthesis of PG begins in the cytoplasm with a series of enzymatic reactions catalyzed by Mur enzymes (MurA-MurF).[1][11][12] These cytoplasmic steps are crucial as they build the fundamental UDP-MurNAc-pentapeptide precursor, which is later transported across the cell membrane for polymerization.[1][5] Because this pathway is essential for bacterial survival and is absent in eukaryotes, the enzymes involved are considered prime targets for novel antibiotic development.[2][3]

MurB: A Critical Reductase in Precursor Synthesis

UDP-N-acetylenolpyruvoylglucosamine reductase, or MurB, is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase.[13][14] It catalyzes the second committed step in PG biosynthesis: the NADPH-dependent reduction of the enolpyruvyl moiety of UDP-N-acetylenolpyruvoylglucosamine (UNAGEP) to the D-lactyl group of UDP-N-acetylmuramic acid (UNAM).[3][6] This stereospecific reduction is irreversible and absolutely essential for the formation of the complete PG precursor. Inhibition of MurB starves the cell of this vital building block, leading to defects in cell wall synthesis and ultimately, cell death.[11]

Peptidoglycan_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_GlcNAc UDP-GlcNAc UNAGEP UDP-GlcNAc-enolpyruvate (UNAGEP) UDP_GlcNAc->UNAGEP MurA UNAM UDP-MurNAc (UNAM) UNAGEP->UNAM MurB (Target) UNAM_Penta UDP-MurNAc-pentapeptide UNAM->UNAM_Penta MurC-F (Ligases) Lipid_I Lipid I UNAM_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Periplasm Periplasmic Polymerization Lipid_II->Periplasm Flippase (MurJ) Inhibitor 4-(5-Methoxy-2-methyl-1H-indol-3-yl) -thiazol-2-ylamine Inhibitor->UNAM Inhibition

Figure 1: Simplified schematic of the cytoplasmic steps of E. coli peptidoglycan biosynthesis, highlighting the critical reduction reaction catalyzed by the target enzyme, MurB.

This compound as a Potential MurB Inhibitor

The thiazole ring is a privileged scaffold in medicinal chemistry.[15][16] Specifically, compounds featuring a 4-(indol-3-yl)thiazole-2-amine core have been synthesized and evaluated for antimicrobial properties.[7][8] In silico docking studies of this compound class have suggested that inhibition of E. coli MurB is a probable mechanism for their antibacterial activity.[7][8] This application note utilizes this compound as a representative compound to establish a robust protocol for evaluating potential MurB inhibitors.

Assay Principle

The MurB inhibition assay is a continuous, enzyme-coupled spectrophotometric assay. The activity of MurB is monitored by measuring the rate of oxidation of its co-substrate, NADPH, to NADP⁺. NADPH has a characteristic absorbance maximum at 340 nm, while NADP⁺ does not. Therefore, the enzymatic activity of MurB is directly proportional to the rate of decrease in absorbance at 340 nm (A₃₄₀). The presence of an effective inhibitor will slow down this rate.

Assay_Principle UNAGEP UNAGEP MurB E. coli MurB UNAGEP->MurB NADPH NADPH (Absorbs at 340 nm) NADPH->MurB Monitor Monitor Decrease in Absorbance at 340 nm NADPH->Monitor plus1 + UNAM UNAM NADP NADP⁺ (No absorbance at 340 nm) plus2 + MurB->UNAM MurB->NADP Inhibitor Test Compound Inhibitor->MurB Inhibition

Figure 2: Principle of the continuous spectrophotometric MurB inhibition assay. The reaction progress is followed by monitoring the decrease in absorbance at 340 nm due to NADPH consumption.

Materials & Reagents

  • Enzyme: Recombinant E. coli MurB (purified)

  • Substrate: UDP-N-acetylenolpyruvylglucosamine (UNAGEP)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Test Compound: this compound

  • Buffer Components: Tris-HCl, MgCl₂, Dithiothreitol (DTT), KCl

  • Solvent: Dimethyl sulfoxide (DMSO), biotechnology grade

  • Assay Plates: 96-well or 384-well, UV-transparent, flat-bottom microplates

  • Equipment: Spectrophotometric microplate reader capable of reading at 340 nm with temperature control and kinetic reading mode.

Reagent Preparation
  • Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl.

    • Causality Note: Tris provides stable pH buffering. Mg²⁺ is a required cofactor for many enzymes. DTT is a reducing agent that helps maintain enzyme stability by preventing oxidation of cysteine residues. Monovalent cations like K⁺ are known to activate E. coli MurB.[17]

  • MurB Enzyme Stock: Prepare a 1 mg/mL stock in a storage buffer (e.g., 20 mM Tris pH 8.0, 100 mM NaCl, 10% glycerol). Aliquot and store at -80°C. On the day of the assay, dilute to a working concentration (e.g., 2X final concentration) in Assay Buffer. The optimal final concentration should be determined empirically but is typically in the low nM range (e.g., 0.5-2 nM).[17]

  • UNAGEP Substrate Stock: Prepare a 10 mM stock in water. Aliquot and store at -20°C. Dilute to a working concentration (e.g., 4X final concentration) in Assay Buffer.

  • NADPH Cofactor Stock: Prepare a 10 mM stock in Assay Buffer. Protect from light and prepare fresh daily. Dilute to a working concentration (e.g., 4X final concentration) in Assay Buffer.

  • Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Store at -20°C. Create serial dilutions in 100% DMSO for the dose-response curve.

Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes proportionally for other formats.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A1 Prepare Assay Buffer, Enzyme, Substrate, and Cofactor Stocks A2 Prepare Serial Dilutions of Inhibitor in 100% DMSO A1->A2 B1 Add Inhibitor/DMSO to Assay Plate (2.5 µL) A2->B1 B2 Add MurB Enzyme (50 µL) and NADPH (25 µL) B1->B2 B3 Pre-incubate at 25°C for 10 minutes B2->B3 B4 Initiate Reaction by Adding UNAGEP (25 µL) B3->B4 B5 Immediately Read A₃₄₀ Kinetically for 15 min B4->B5 C1 Calculate Initial Velocity (ΔA₃₄₀/min) B5->C1 C2 Determine Percent Inhibition C1->C2 C3 Plot Dose-Response Curve and Calculate IC₅₀ C2->C3

Figure 3: High-level workflow for the MurB inhibition assay, from preparation to final data analysis.

Step-by-Step Methodology
  • Plate Setup:

    • Add 2.5 µL of the serially diluted inhibitor in DMSO to the appropriate wells of a 96-well plate.

    • For Positive Control (100% activity), add 2.5 µL of 100% DMSO.

    • For Negative Control (0% activity), add 2.5 µL of 100% DMSO.

  • Enzyme & Cofactor Addition:

    • Prepare a master mix containing the MurB enzyme and NADPH in Assay Buffer. For each 100 µL reaction, you will need 50 µL of 2X MurB and 25 µL of 4X NADPH.

    • To all wells except the Negative Control, add 75 µL of the Enzyme/NADPH master mix.

    • To the Negative Control wells, add 75 µL of a mix containing only NADPH (no enzyme) in Assay Buffer.

    • Causality Note: Adding the enzyme and inhibitor together before the substrate allows for any potential time-dependent binding of the inhibitor to the enzyme to occur.

  • Pre-incubation:

    • Gently mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation:

    • Prepare the reaction initiator mix containing 4X UNAGEP in Assay Buffer.

    • Using a multichannel pipette, add 25 µL of the UNAGEP solution to all wells to start the reaction.

    • Trustworthiness Note: Initiating the reaction with one of the substrates (here, UNAGEP) ensures that all reactions start simultaneously, which is critical for accurate kinetic measurements.

  • Data Acquisition:

    • Immediately place the plate into the spectrophotometer pre-equilibrated to 25°C.

    • Measure the absorbance at 340 nm every 15-20 seconds for a total of 15 minutes.

Data Analysis & Interpretation

  • Calculate Initial Velocity (v): For each well, plot A₃₄₀ versus time (in minutes). The initial velocity is the absolute value of the slope of the linear portion of this curve (typically the first 2-5 minutes). The units will be mOD/min.

  • Calculate Percent Inhibition: Use the average velocities from your controls to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (v_inhibitor - v_neg_control) / (v_pos_control - v_neg_control))

  • Determine IC₅₀: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[18]

Expected Results & Data Presentation

The following tables represent example data generated from a successful MurB inhibition assay.

Table 1: Example Dose-Response Data for this compound

Inhibitor Conc. (µM)Log [Inhibitor]Avg. Velocity (mOD/min)% Inhibition
0 (DMSO Control)N/A15.20.0%
0.01-2.0014.92.0%
0.1-1.0013.113.8%
0.5-0.309.537.5%
1.00.007.848.7%
5.00.703.179.6%
10.01.001.987.5%
50.01.701.192.8%
No Enzyme ControlN/A0.5100.0%

Table 2: Summary of Kinetic Parameters

ParameterValueDescription
IC₅₀ 1.1 µMConcentration for 50% inhibition of MurB activity.
Hill Slope 1.2Describes the steepness of the dose-response curve.
0.995Goodness of fit for the dose-response curve.

Troubleshooting

  • High background signal (No Enzyme Control): May indicate contamination or spontaneous degradation of NADPH. Ensure NADPH stock is fresh and protected from light.

  • Noisy Data: Ensure proper mixing and consistent temperature. Check for bubbles in the wells.

  • Low Signal Window (Positive vs. Negative Control): Optimize enzyme concentration. Too little enzyme results in a slow rate; too much can consume the substrate too quickly.

  • Inhibitor Insolubility: Observe wells for precipitation at high concentrations. The final DMSO concentration should ideally be kept below 2.5% to avoid impacting enzyme activity.[17]

References

  • KEGG PATHWAY: Peptidoglycan biosynthesis - Escherichia coli K-12 MG1655. [Link]

  • InterPro. UDP-N-acetylenolpyruvoylglucosamine reductase (IPR003170). [Link]

  • Ali, A., et al. (2022). Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach. PLoS ONE. [Link]

  • ResearchGate. Steps of the peptidoglycan biosynthetic pathway. [Link]

  • KEGG PATHWAY. eco00550. [Link]

  • Paz, M., & de Pedro, M. A. (2022). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus. [Link]

  • El-Kazzaz, W., et al. (2004). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. Discovery of the First Antibacterial Small Molecule Inhibitors of MurB. [Link]

  • Shapiro, A. B., et al. (2012). A Homogeneous, High-Throughput-Compatible, Fluorescence Intensity-Based Assay for UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB) with Nanomolar Product Detection. Analytical Biochemistry. [Link]

  • SBDD Consortium. (2022). Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. Molecules. [Link]

  • UniProt. murB - UDP-N-acetylenolpyruvoylglucosamine reductase. [Link]

  • El-Kazzaz, S., et al. (2002). Structure and function of the Mur enzymes: development of novel inhibitors. Archives of Pharmacal Research. [Link]

  • Benson, T. E., et al. (1996). (E)-enolbutyryl-UDP-N-acetylglucosamine as a Mechanistic Probe of UDP-N-acetylenolpyruvylglucosamine Reductase (MurB). Biochemistry. [Link]

  • Tomar, A., et al. (2023). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. International Journal of Molecular Sciences. [Link]

  • Zieda, A., et al. (2016). Identification and Partial Characterization of a Novel UDP-N-Acetylenolpyruvoylglucosamine Reductase/UDP-N-Acetylmuramate:l-Alanine Ligase Fusion Enzyme from Verrucomicrobium spinosum DSM 4136T. Frontiers in Microbiology. [Link]

  • Zieda, A., et al. (2016). Identification and Partial Characterization of a Novel UDP-N-Acetylenolpyruvoylglucosamine Reductase/UDP-N-Acetylmuramate:l-Alanine Ligase Fusion Enzyme from Verrucomicrobium spinosum DSM 4136T. Frontiers in Microbiology. [Link]

  • Glavaš-Obrovac, L., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. [Link]

  • Glavaš-Obrovac, L., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. [Link]

  • ResearchGate. (A) Inhibition of Escherichia coli MurB by NADP + and thio-NADP +... [Link]

  • Griffin, M. D., et al. (2017). Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate. Acta Crystallographica Section D. [Link]

  • Li, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances. [Link]

  • Chen, T. W., et al. (2023). Enzyme expression kinetics by Escherichia coli during transition from rich to minimal media depends on proteome reserves. Nature Microbiology. [Link]

  • Jayamani, M., et al. (2017). Synthesis, computational studies and antioxidant activity of some 3-(2- alkylamino-4-aminothiazole-5-oyl)pyridines. Journal of Saudi Chemical Society. [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. [Link]

Sources

Determination of the Minimum Inhibitory Concentration (MIC) of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. The indole-thiazole scaffold has emerged as a promising pharmacophore in the development of new antimicrobial drugs.[1][2][3] This document provides a detailed application note and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel compound 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism and is a fundamental metric for assessing a compound's potency.[4][5][6] The protocols herein are based on the internationally recognized broth microdilution method, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Principle of the Method: Broth Microdilution

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[9][10] The core principle involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent in a liquid growth medium. This is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations and strains simultaneously.[5] Following a specified incubation period, the wells are visually inspected for turbidity (i.e., bacterial growth). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[4] This method provides a precise, quantitative value that is essential for the preliminary evaluation of a potential new drug.

Materials and Reagents

Equipment
  • Certified Class II Biological Safety Cabinet (BSC)

  • Spectrophotometer or Densitometer

  • Calibrated Micropipettes (P1000, P200, P20) and sterile tips

  • Multichannel Pipette (50-300 µL range)

  • Vortex Mixer

  • Incubator (35 ± 1°C, ambient air)[4]

  • Plate Reader (optional, for OD measurements)

  • Sterile 96-well, U-bottom or flat-bottom, polystyrene microtiter plates with lids

  • Sterile reagent reservoirs

  • Inverted mirror for reading plates (optional)

Media and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade. Note: The solubility of the test compound must be empirically determined. DMSO is a common solvent for novel compounds, but its final concentration in the assay should not exceed 1% and must be shown to not affect bacterial growth.[11]

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). This is the standard medium for routine susceptibility testing of non-fastidious aerobic bacteria due to its reproducibility and low concentration of inhibitors.[4][12] For fastidious organisms, specialized media may be required as per CLSI or EUCAST guidelines.[7]

  • Saline: Sterile 0.85% or 0.9% NaCl solution.

  • Bacterial Strains:

    • Test organisms (e.g., clinical isolates or ESKAPE pathogens).[5]

    • Quality Control (QC) strains with known MIC ranges (procured from a recognized culture collection like ATCC).[13][14]

QC Strain ATCC Number Gram Type Purpose
Escherichia coliATCC 25922Gram-negativeRoutine QC for Enterobacteriaceae[14]
Staphylococcus aureusATCC 29213Gram-positiveRoutine QC for Staphylococci[15]
Pseudomonas aeruginosaATCC 27853Gram-negativeRoutine QC for non-Enterobacteriaceae[14]

Experimental Protocols

This section details the step-by-step workflow for MIC determination. The entire procedure should be performed under aseptic conditions within a biological safety cabinet.

Diagram: MIC Determination Workflow

The following diagram outlines the critical stages of the broth microdilution protocol.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_standard Phase 2: Standardization cluster_assay Phase 3: Assay Setup & Incubation cluster_analysis Phase 4: Analysis A Prepare Compound Stock (e.g., in DMSO) E Perform Serial Dilutions of Compound in 96-Well Plate A->E B Culture QC & Test Strains (18-24h on agar) C Prepare 0.5 McFarland Inoculum Suspension B->C D Dilute to Final Inoculum (~5 x 10^5 CFU/mL) C->D F Inoculate Plate with Standardized Bacteria D->F E->F G Incubate Plate (35°C for 16-20h) F->G H Read for Visible Growth G->H I Determine MIC Value H->I

Caption: Workflow for MIC determination via broth microdilution.

Protocol Step 1: Preparation of Test Compound Stock Solution

The causality behind preparing a concentrated stock solution is to minimize the volume of solvent (e.g., DMSO) added to the assay wells, thereby reducing any potential for solvent-induced toxicity or growth inhibition.

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). This concentration should be at least 10 times the highest concentration to be tested.

  • Ensure complete dissolution by vortexing. If necessary, sterile-filter the stock solution through a 0.22 µm syringe filter.

Protocol Step 2: Preparation of Bacterial Inoculum

Standardization of the bacterial inoculum is the most critical step for ensuring inter-experiment reproducibility. The final inoculum density must be approximately 5 x 10^5 CFU/mL in each well.[4][5]

  • From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism using a sterile loop.

  • Suspend the colonies in a tube containing 3-5 mL of sterile saline. Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or, more accurately, using a densitometer (absorbance at 625 nm should be 0.08 to 0.13).[4] A 0.5 McFarland standard is equivalent to approximately 1.5 x 10^8 CFU/mL.

  • Within 30 minutes of standardization, dilute the 0.5 McFarland suspension in CAMHB to achieve the final target inoculum concentration. A typical dilution is 1:150 (e.g., 100 µL of 0.5 McFarland into 14.9 mL of CAMHB) to yield ~1 x 10^6 CFU/mL. This will be further diluted 1:1 upon addition to the plate, resulting in the final 5 x 10^5 CFU/mL.[4]

Protocol Step 3: 96-Well Plate Setup and Serial Dilution

This protocol describes a 2-fold serial dilution to test concentrations from 64 µg/mL down to 0.125 µg/mL.

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of each row to be used in a 96-well microtiter plate.

  • Prepare an intermediate dilution of the test compound. For a final top concentration of 64 µg/mL, create a 128 µg/mL working solution in CAMHB.

  • Add 100 µL of this 128 µg/mL working solution to well 1 of the corresponding row.

  • Using a multichannel pipette, perform the 2-fold serial dilution:

    • Transfer 50 µL from well 1 to well 2.

    • Mix thoroughly by pipetting up and down.

    • Transfer 50 µL from well 2 to well 3.

    • Continue this process down to well 10.

    • After mixing in well 10, discard the final 50 µL.

  • The plate now contains 50 µL per well of the compound at 2x the final desired concentration. Wells 11 and 12 are reserved for controls.

  • Add 50 µL of the standardized bacterial inoculum (from Step 3.2, ~1 x 10^6 CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well is now 100 µL.

Protocol Step 4: Controls

Controls are essential to validate the results of the assay.

  • Growth Control (Positive Control): Well 11 contains 50 µL of CAMHB and 50 µL of inoculum. This well should show clear turbidity after incubation.

  • Sterility Control (Negative Control): Well 12 contains 100 µL of CAMHB only (no compound, no bacteria). This well should remain clear.

  • Solvent Control: It is crucial to run a control with the highest concentration of DMSO used in the assay (e.g., 1%) in CAMHB with the bacterial inoculum to ensure the solvent itself does not inhibit growth.

Well 1 2 3 4 5 6 7 8 9 10 11 12
Final Drug Conc. (µg/mL) 64321684210.50.250.12500
Component 1 (50 µL) 2x Drug2x Drug2x Drug2x Drug2x Drug2x Drug2x Drug2x Drug2x Drug2x DrugBrothBroth
Component 2 (50 µL) InoculumInoculumInoculumInoculumInoculumInoculumInoculumInoculumInoculumInoculumInoculumBroth
Expected Result +/-+/-+/-+/-+/-+/-+/-+/-+/-+/-GrowthNo Growth
Protocol Step 5: Incubation
  • Cover the microtiter plate with its lid or an adhesive plate sealer to prevent evaporation.

  • Incubate the plate in a non-CO2 incubator at 35 ± 1°C for 16-20 hours under ambient air conditions.[16] Incubation should not exceed 24 hours as this can lead to drug degradation or inconclusive results.

Data Analysis and Interpretation

Reading the MIC
  • Place the 96-well plate on a dark, non-reflective surface or use an inverted mirror.

  • Visually inspect the wells for turbidity. A distinct pellet at the bottom of a U-bottom well or diffuse turbidity in a flat-bottom well indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4][6]

Interpreting the Results
Well Number Concentration (µg/mL) Visual Observation Interpretation
1-464 - 8ClearGrowth Inhibited
54 Clear Growth Inhibited (MIC)
6-102 - 0.125Turbid (Growth)Growth Not Inhibited
110 (Growth Control)Turbid (Growth)Valid
120 (Sterility Control)ClearValid

In the example above, the MIC would be recorded as 4 µg/mL .

Quality Control Validation

The entire experiment is considered valid only if the following criteria are met:

  • The growth control well (Well 11) shows distinct turbidity.[10]

  • The sterility control well (Well 12) remains clear.

  • The MIC value obtained for the standard QC strain (e.g., S. aureus ATCC 29213) tested against a reference antibiotic (e.g., ampicillin) falls within the acceptable range published by CLSI or EUCAST.[13][15] If the QC result is out of range, the results for the test compound are invalid, and the assay must be repeated after troubleshooting.[13]

Troubleshooting

  • No growth in the Growth Control well: This indicates a problem with the inoculum viability, the medium, or the incubation conditions. Verify all three and repeat.

  • Growth in the Sterility Control well: This indicates contamination of the medium or poor aseptic technique. Discard the batch of media and repeat the assay.

  • "Skipped" wells (growth at a higher concentration but not at the next lower one): This can be due to contamination, improper dilution, or compound precipitation. Repeat the assay, paying close attention to technique. If it persists, investigate the solubility of the compound at those concentrations.

  • QC value out of range: This points to a systemic issue. Check the inoculum density, expiration dates of reagents and media, incubator temperature, and the integrity of the reference antibiotic stock.[13]

References

  • Jubeh, B., Breijyeh, Z., & Karaman, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC, National Institutes of Health. Available at: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Available at: [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. Available at: [Link]

  • Kim, J., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Annals of Laboratory Medicine. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

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  • Turnidge, J., et al. (2016). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology. Available at: [Link]

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  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

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  • TLDR Pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Available at: [Link]

  • de Abreu, M. S., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. Available at: [Link]

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  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Biology LibreTexts. (2024). Minimal Inhibitory Concentration (MIC). Available at: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available at: [Link]

  • ResearchGate. (2020). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC and zone diameter distributions and ECOFFs. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Disk Diffusion and Quality Control. Available at: [Link]

  • Stoyanova, M., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

  • Stoyanova, M., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC, National Institutes of Health. Available at: [Link]

  • Stoyanova, M., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. Available at: [Link]

  • Stoyanova, M., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

  • Stoyanova, M., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health. Available at: [Link]

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Molecular docking of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine with bacterial enzymes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Molecular Docking of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine with Essential Bacterial Enzymes

Authored by: Gemini, Senior Application Scientist

Preamble: A Computational Approach to Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates innovative strategies in drug discovery. Structure-based drug design, particularly molecular docking, has become an indispensable computational tool to accelerate the identification and optimization of novel therapeutic agents. This application note provides a detailed protocol for the in-silico investigation of This compound , a compound belonging to the indole-thiazole class known for its potential antimicrobial properties, against critical bacterial enzyme targets.[1][2][3]

Indole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, capable of interacting with a wide range of biological targets, including essential bacterial enzymes.[4][5] By simulating the binding interactions of this specific ligand with validated bacterial targets, researchers can predict its binding affinity and mode of action, thereby guiding further experimental studies. This guide offers a robust, self-validating framework for researchers, scientists, and drug development professionals to perform and analyze these crucial computational experiments.

Foundational Logic: Selection of High-Value Bacterial Targets

The efficacy of an antibacterial agent hinges on its ability to disrupt processes essential for bacterial survival, with minimal impact on the host. The choice of a target enzyme is therefore the most critical decision in the initial phase of drug discovery.[6] We have selected two well-validated and essential bacterial enzymes, DNA gyrase and Dihydrofolate Reductase (DHFR), as primary targets for this protocol due to their fundamental roles in bacterial physiology and their established success as targets for existing antibiotics.[7]

  • DNA Gyrase (A Type II Topoisomerase): This enzyme is vital for bacterial life, as it introduces negative supercoils into DNA, a process required to relieve topological strain during DNA replication and transcription.[8][9][10] Its mechanism involves cutting both strands of the DNA helix, passing another segment through the break, and then resealing it.[8] Bacterial DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[11][12] Crucially, it is an enzyme found in all bacteria but is absent in higher eukaryotes, making it a prime target for developing selective antibacterial drugs like fluoroquinolones.[11] Inhibition of DNA gyrase leads to the disruption of DNA replication and transcription, ultimately resulting in cell death.[11]

  • Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate metabolic pathway.[13] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of purines, thymidylate, and certain amino acids required for DNA and RNA synthesis.[14][15][16] Because bacteria must synthesize their own folate (unlike humans, who obtain it from their diet), inhibiting this pathway starves the cell of the necessary building blocks for growth and proliferation.[13] The structural differences between bacterial and mammalian DHFR enzymes allow for the design of selective inhibitors, such as trimethoprim, which has been a clinically successful strategy.[13][15]

cluster_pathways Essential Bacterial Processes cluster_targets Enzyme Targets Replication DNA Replication & Transcription CellDeath Bacterial Cell Death or Stasis Replication->CellDeath Disruption leads to Metabolism Folate Metabolism & Nucleotide Synthesis Metabolism->CellDeath Disruption leads to Gyrase DNA Gyrase Gyrase->Replication Enables DHFR Dihydrofolate Reductase (DHFR) DHFR->Metabolism Catalyzes Ligand 4-(5-Methoxy-2-methyl-1H-indol-3-yl) -thiazol-2-ylamine Ligand->Gyrase Inhibition Ligand->DHFR Inhibition

Figure 1: Logical framework for targeting essential bacterial enzymes.

Essential Software and Data Resources

This protocol utilizes freely available and widely adopted software in the computational chemistry community. Ensure all software is downloaded from official sources and installed correctly.

ComponentDescriptionRecommended Source
Molecular Graphics Lab (MGL) Tools Used for preparing protein (receptor) and ligand files into the PDBQT format required by AutoDock Vina.
AutoDock Vina The core molecular docking engine. It is highly regarded for its accuracy and speed.
UCSF Chimera / ChimeraX A powerful molecular visualization and analysis tool. Excellent for cleaning PDB files and analyzing results.
Protein Data Bank (PDB) A repository for the 3D structural data of large biological molecules, including target enzymes.
PubChem Database A public repository for information on chemical substances and their biological activities. Used to obtain ligand structures.

Experimental Protocol: Receptor and Ligand Preparation

The accuracy of a docking simulation is critically dependent on the meticulous preparation of the receptor and ligand structures.[17][18] This process ensures that the molecules have the correct atom types, charges, and bond flexibilities for the docking algorithm.[18]

Receptor Preparation Workflow
  • Obtain Crystal Structure: Download the 3D crystal structure of your target enzyme from the PDB. For this protocol, we will use E. coli DNA Gyrase B (PDB ID: 6Z2A) and E. coli Dihydrofolate Reductase (PDB ID: 1RX2).

  • Clean the PDB File: Open the PDB file in UCSF Chimera. The raw file often contains non-essential molecules like water, ions, and co-crystallized ligands or solvents.[19][20] These must be removed as they can interfere with the docking process.

    • Action: Delete all water molecules and any non-protein, non-cofactor heteroatoms. For validation later, save the original co-crystallized ligand in a separate file.

    • Causality: Water molecules in a crystal structure may not be present in the dynamic biological environment and can occupy space in the binding pocket, preventing the ligand from docking correctly.

  • Prepare the Receptor in AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select "Polar Only". This is a crucial step as hydrogen atoms are often not resolved in crystal structures but are vital for forming hydrogen bonds.[21]

    • Assign Charges: Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to each atom, which is necessary for calculating electrostatic interactions.

    • Set Atom Types: Go to Grid -> Macromolecule -> Choose. Select the protein to automatically assign AD4 atom types.

    • Save as PDBQT: Save the prepared receptor file. ADT will generate a .pdbqt file, which contains the protein's coordinates, charge, and atom type information.[22]

Ligand Preparation Workflow
  • Obtain Ligand Structure: Download the 3D structure of this compound from PubChem (CID: 15873950) in SDF format.

  • Convert and Prepare in ADT:

    • Open the ligand's SDF or Mol2 file in ADT.

    • Add Hydrogens & Charges: ADT will prompt to add hydrogens and compute Gasteiger charges. This is essential for defining the ligand's electrostatic potential.[22]

    • Detect Rotatable Bonds: Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule. Then, go to Ligand -> Torsion Tree -> Choose Torsions to define the rotatable bonds. The number of rotatable bonds determines the ligand's flexibility during docking.

    • Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT. This file will contain the ligand's 3D coordinates and information about its flexible torsions.

Experimental Protocol: Molecular Docking & Validation

This section outlines the core docking simulation using AutoDock Vina, including the critical step of protocol validation to ensure the trustworthiness of the results.

PDB 1. Download Receptor (e.g., PDB: 6Z2A) Clean 2. Clean Receptor (Remove Water, Ions) PDB->Clean PubChem 1. Download Ligand (e.g., PubChem CID: 15873950) PrepLigand 2. Prepare Ligand (Add H, Charges, Torsions) -> .pdbqt PubChem->PrepLigand PrepReceptor 3. Prepare Receptor (Add H, Charges) -> .pdbqt Clean->PrepReceptor Grid 4. Define Grid Box (Active Site Search Space) PrepReceptor->Grid Config 5. Create Config File (conf.txt) PrepLigand->Config Grid->Config Dock 7. Run Vina Docking (Command Line) Config->Dock Validate 6. VALIDATION: Redock Native Ligand (RMSD < 2.0 Å?) Validate->Dock If Validated Analyze 8. Analyze Results (Binding Affinity, Pose, Interactions) Dock->Analyze

Figure 2: Step-by-step molecular docking workflow.
Step-by-Step Docking Protocol
  • Define the Search Space (Grid Box): The grid box is a 3D cube centered on the enzyme's active site, defining the volume where Vina will search for binding poses.[22][23]

    • Action: In ADT, with the prepared receptor loaded, go to Grid -> Grid Box. A box will appear. Adjust the center and dimensions to encompass the entire active site. The location of the original co-crystallized ligand is the best guide for positioning the grid box center.

    • Causality: A well-defined grid box focuses the computational effort on the relevant binding pocket, increasing the efficiency and accuracy of the docking search.

  • Create the Configuration File: Create a simple text file named conf.txt. This file tells Vina where to find the input files and how to perform the calculation.[22][24]

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good starting point. Increasing it may yield better results but will take longer. num_modes specifies how many binding poses to generate.

  • Protocol Validation via Redocking: Before docking the test compound, you must validate your docking protocol.[25] This is done by docking the co-crystallized ligand (that you saved earlier) back into its own binding site.

    • Action: Prepare the co-crystallized ligand as a PDBQT file and use it as the ligand in your conf.txt file. Run the Vina simulation.

    • Trustworthiness Check: Superimpose the top-ranked docked pose of the native ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two. A successful validation is achieved if the RMSD is less than 2.0 Angstroms (Å) .[25][26] This confirms that your settings can accurately reproduce a known binding mode.

  • Run the Docking Simulation: Once the protocol is validated, replace the native ligand PDBQT with your prepared this compound PDBQT file in the conf.txt.

    • Action: Open a command-line terminal, navigate to your working directory, and execute the following command: vina --config conf.txt --log log.txt

    • Vina will perform the docking and write the results to the specified output file (output_poses.pdbqt) and a log file.

Analysis and Interpretation of Results

Quantitative Data Analysis

The primary quantitative result is the binding affinity , reported in kcal/mol. This value estimates the free energy of binding. More negative values indicate a stronger, more favorable binding interaction. The log file will list the binding affinities for the top poses.

Target EnzymePDB IDLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
DNA Gyrase Subunit B6Z2AThis compound-9.2Asp73, Asn46, Ile78
Dihydrofolate Reductase1RX2This compound-8.5Ile50, Phe31, Asp27
DNA Gyrase Subunit B6Z2ANative Ligand (Validation)-10.5 (RMSD: 1.1 Å)Asp73, Gly77, Glu50

(Note: The values in this table are illustrative examples and will vary based on the actual docking run.)

Qualitative Pose and Interaction Analysis
  • Visualize Binding Poses: Open the receptor PDBQT file and the output PDBQT file in UCSF Chimera or PyMOL. The output file contains multiple binding modes (poses) of the ligand.

  • Analyze the Top-Ranked Pose: Focus on the pose with the best (most negative) binding affinity.

  • Identify Key Interactions: Examine the non-covalent interactions between the ligand and the amino acid residues of the enzyme's active site. Look for:

    • Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings on the ligand and protein.

    • Expert Insight: The specific interactions observed can explain the predicted binding affinity and provide hypotheses about which parts of the molecule are most important for binding. This information is invaluable for designing more potent derivatives.

References

  • DNA gyrase - Wikipedia. Wikipedia. [Link]

  • DNA Gyrase: Structure, Function, and Its Role in Research and Industry. (2024). Amerigo Scientific. [Link]

  • The Essential Role of Gyrase in Bacterial DNA Management. (2025). Oreate AI Blog. [Link]

  • Bacterial DNA Gyrase (Gyrase). (2025). Gosset. [Link]

  • DNA Gyrase – A Specialized Type II Topoisomerase. Creative Diagnostics. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]

  • AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023). YouTube. [Link]

  • Dihydrofolate Reductase Definition - Microbiology Key Term. Fiveable. [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2021). Molecules, 26(16), 4991. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • What are Bacterial DHFR inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Session 4: Introduction to in silico docking. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. [Link]

  • Preparing the protein and ligand for docking. [Link]

  • How to validate molecular docking results with no proper crystal structure?? (2021). ResearchGate. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

    • Preparing the protein and ligand for docking. ScotChem. [Link]

  • Dihydrofolate reductase inhibitors for use as antimicrobial agents. (2020). Expert Opinion on Investigational Drugs, 29(6), 587-596. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). Journal of Chemical Information and Modeling, 51(1), 13-21. [Link]

  • Dihydrofolate reductase. (2024). Proteopedia. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • Antibacterial drug targets. (2002). ResearchGate. [Link]

  • Bacterial Enzymes and Antibiotic Resistance. (2020). Acta Naturae, 12(2), 31-43. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11623-11640. [Link]

  • Appropriate Targets for Antibacterial Drugs. (2017). Cold Spring Harbor Perspectives in Medicine, 7(7), a026722. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2020). Marmara Pharmaceutical Journal, 24(1), 79-88. [Link]

  • Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. (2025). Molecules, 30(15), 3465. [Link]

  • Drug Targets on Prokaryote Microorganisms. (2021). Biology LibreTexts. [Link]

  • Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. (2024). IOP Conference Series: Earth and Environmental Science, 1289, 012018. [Link]

  • The Potential of Mur Enzymes as Targets for Antimicrobial Drug Discovery. (2022). Current Drug Targets, 23(1), 4-15. [Link]

  • Molecular Modeling and Docking of Microbial Inulinases Towards Perceptive Enzyme–Substrate Interactions. (2016). Applied Biochemistry and Biotechnology, 179(5), 788-801. [Link]

  • Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds from Streptomyces sp. (2022). Methods in Molecular Biology, 2555, 237-251. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). Current Medicinal Chemistry, 22(5), 566-578. [Link]

  • Molecular Docking of Bacterial Protein Modulators and Pharmacotherapeutics of Carica papaya Leaves as a Promising Therapy for Sepsis: Synchronising In Silico and In Vitro Studies. (2022). Molecules, 27(19), 6649. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). Molecules, 26(8), 2235. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2017). RSC Advances, 7(5), 2635-2647. [Link]

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Application Notes and Protocols for Characterizing the Anticancer Activity of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intersection of indole and thiazole scaffolds in medicinal chemistry has paved the way for novel small molecules with significant therapeutic potential, particularly in oncology. The compound 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine represents a promising candidate for investigation as an anticancer agent. Thiazole-containing compounds have demonstrated a wide array of biological activities, including the inhibition of crucial cellular targets like protein kinases and tubulin polymerization.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of this compound. These protocols are designed to establish a foundational understanding of its cytotoxic and cytostatic effects on cancer cell lines, laying the groundwork for more advanced preclinical studies.

The following application notes and protocols are structured to provide not just a sequence of steps, but the underlying scientific rationale for each experimental choice. This approach ensures that the data generated is robust, reproducible, and readily interpretable, adhering to the principles of scientific integrity.

Part 1: Initial Compound Handling and Stock Preparation

Rationale: Proper handling and solubilization of the test compound are critical for accurate and reproducible results. The choice of solvent and the preparation of a high-concentration stock solution minimize the impact of the solvent on the cells and allow for a wide range of final concentrations to be tested.

Protocol 1: Compound Solubilization and Stock Solution Preparation

  • Compound Information:

    • Name: this compound

    • Molecular Weight: [Insert Molecular Weight] g/mol

    • Purity: >95% (recommended)

  • Solvent Selection:

    • Begin by attempting to dissolve a small amount of the compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for small organic molecules and is generally well-tolerated by most cell lines at concentrations below 0.5%.

  • Stock Solution Preparation (10 mM):

    • Accurately weigh out a known amount of the compound (e.g., 1 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

    • Add the calculated volume of DMSO to the compound and vortex thoroughly until completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Part 2: Cell Line Selection and Culture

Rationale: The choice of cancer cell lines is crucial and should ideally be guided by any pre-existing knowledge or hypotheses about the compound's potential targets. If the target is unknown, a panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is recommended to assess the breadth of activity.

Recommended Cell Lines for Initial Screening:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive.[3]
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive.
A549 Lung CarcinomaNon-small cell lung cancer model.
HCT-116 Colorectal CarcinomaWild-type p53.[3]
HL-60 Promyelocytic LeukemiaSuspension cell line, sensitive to apoptosis inducers.
HepG2 Hepatocellular CarcinomaWell-differentiated liver cancer model.[3]

Protocol 2: General Cell Culture Maintenance

  • Culture Medium: Use the recommended complete growth medium for each cell line (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage adherent cells when they reach 80-90% confluency. For suspension cells, maintain a cell density within the recommended range for the specific cell line.

  • Cell Viability and Counting: Prior to each experiment, assess cell viability using the trypan blue exclusion method and count the cells using a hemocytometer or an automated cell counter. Ensure cell viability is >95%.

Part 3: Assessing Cytotoxicity and Cell Viability

Rationale: The initial step in characterizing a potential anticancer compound is to determine its effect on cell viability and proliferation.[4] Cell viability assays measure the overall health of a cell population and can indicate whether a compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation).[5] Tetrazolium reduction assays, such as the MTT assay, are widely used for this purpose.[6] These assays rely on the metabolic activity of viable cells to convert a tetrazolium salt into a colored formazan product.[5]

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for MTT-based cell viability assay.

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium. A common concentration range for initial screening is 0.01, 0.1, 1, 10, and 100 µM.[7]

    • Ensure the final DMSO concentration in all wells (including the untreated control) is consistent and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.

    • Incubate the plate for 48 to 72 hours.[7]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis software (e.g., GraphPad Prism).[8]

Part 4: Investigating the Mechanism of Cell Death: Apoptosis

Rationale: If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[9][10] It is crucial to use multiple assays to confirm apoptosis, as relying on a single method can be misleading.[11][12]

Apoptosis Detection Workflow

Caption: Multi-assay approach for apoptosis detection.

Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late-stage apoptotic cells.[5]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • The cell populations can be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Part 5: Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. Flow cytometric analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to assess the distribution of cells in different phases of the cell cycle.[14][15]

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvest the cells as described in Protocol 4.

  • Cell Fixation:

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use a histogram to visualize the DNA content. The G0/G1 phase will have 2n DNA content, the G2/M phase will have 4n DNA content, and the S phase will have an intermediate DNA content.

    • Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software (e.g., ModFit LT™, FlowJo™).[14]

Part 6: Data Interpretation and Next Steps

The data generated from these initial assays will provide a comprehensive preliminary profile of the anticancer activity of this compound.

  • Cell Viability (MTT Assay): The IC₅₀ values will quantify the potency of the compound against different cancer cell lines. A low IC₅₀ value (nanomolar to low micromolar range) suggests potent activity.[16][17]

  • Apoptosis (Annexin V/PI Assay): An increase in the Annexin V-positive cell population upon treatment will indicate that the compound induces apoptosis.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) will suggest a mechanism of action related to cell cycle disruption.

Next Steps:

  • Mechanism of Action Studies: Based on these initial findings, further studies can be designed to elucidate the specific molecular targets of the compound. For example, if G2/M arrest is observed, western blotting for key cell cycle regulatory proteins (e.g., cyclins, CDKs) would be a logical next step. If apoptosis is confirmed, investigating the activation of caspases and the expression of Bcl-2 family proteins would provide deeper mechanistic insights.

  • In Vivo Studies: If the in vitro data is promising, the compound can be advanced to in vivo studies using animal models of cancer to evaluate its efficacy and toxicity in a whole-organism context.

By following these detailed protocols and considering the underlying scientific principles, researchers can effectively and rigorously evaluate the anticancer potential of novel compounds like this compound.

References

  • D'Arcy, M. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease, 3(2), e259. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Creative Bioarray. Cell Viability Assays. [Link]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. [Link]

  • O'Brien, J., et al. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Journal of Biomolecular Screening, 5(3), 171-182. [Link]

  • Niles, A. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17774. [Link]

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  • ResearchGate. What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. [Link]

  • Lesyk, R., et al. (2021). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules, 26(11), 3291. [Link]

  • Al-Ostath, R. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4496. [Link]

  • Loza-Zayats, N. I., et al. (2015). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-. Ukrainian Biochemical Journal, 87(4), 85-91. [Link]

  • Abdelsalam, E. A., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2104-2118. [Link]

  • Li, W., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(13), 5586-5598. [Link]

  • Li, W., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(13), 5586-5598. [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • El-Gazzar, M. G., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 12345. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Synthetic Overview & Core Mechanism

The synthesis of the target molecule, a member of the 4-(indol-3-yl)thiazol-2-amine family, is most effectively achieved via the Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable and high-yielding route to the thiazole heterocycle.[1][2][3] The overall strategy involves two primary stages:

  • Preparation of the α-Haloketone Intermediate: Acylation of the starting indole, 5-methoxy-2-methyl-1H-indole, with a haloacetyl halide (e.g., bromoacetyl bromide) to form 3-(2-bromoacetyl)-5-methoxy-2-methyl-1H-indole.

  • Hantzsch Cyclization: Condensation of the α-haloketone intermediate with thiourea to form the final thiazole ring system.

Below is a diagram illustrating the complete synthetic workflow.

G cluster_0 Step 1: α-Haloketone Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis Indole 5-Methoxy-2-methyl-1H-indole Haloketone 3-(2-Bromoacetyl)-5-methoxy-2-methyl-1H-indole Indole->Haloketone Friedel-Crafts Acylation (e.g., AlCl3, Dioxane) Reagent1 Bromoacetyl Bromide (or Chloroacetyl Chloride) Reagent1->Haloketone Haloketone_ref 3-(2-Bromoacetyl)-5-methoxy-2-methyl-1H-indole Thiourea Thiourea Target 4-(5-Methoxy-2-methyl-1H-indol-3-yl) thiazol-2-ylamine Thiourea->Target Haloketone_ref->Target Condensation/Cyclization (e.g., Ethanol, Reflux)

Caption: Overall two-step synthesis pathway.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing clarity on foundational aspects of the procedure.

Q1: What is the primary mechanism of the key cyclization step? The core of this synthesis is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2] The reaction begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of thiourea on the α-carbon of the haloketone.[4] This is followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[4] The aromaticity of the final product is a significant driving force for the reaction.[4]

Q2: How critical is the purity of the starting 3-(2-bromoacetyl)-indole intermediate? Extremely critical. Impurities in the α-haloketone intermediate are a primary cause of low yields and complex purification challenges in the final step. The Friedel-Crafts acylation can sometimes lead to di-acylated or polymeric byproducts. It is imperative to purify the intermediate, typically by recrystallization or column chromatography, before proceeding to the cyclization step.

Q3: What is a realistic target yield for this synthesis? For analogous 4-(indol-3-yl)thiazole-2-amine derivatives, reported yields are generally good, often falling within the 49% to 77% range for the cyclization step.[5] Overall yield will, of course, depend on the efficiency of the initial acylation step as well.

Q4: Which solvent is recommended for the Hantzsch cyclization step? Absolute ethanol is the most commonly cited and effective solvent for this reaction. It provides good solubility for both the α-haloketone and thiourea at elevated temperatures and is easy to remove during workup. Methanol is also a viable alternative.[1] Some modern variations explore greener solvent systems like ethanol/water mixtures or even solvent-free conditions, which can be highly effective.[3][6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the experiment.

Troubleshooting Start Low Yield or No Product CheckPurity Verify Purity of α-Haloketone Intermediate Start->CheckPurity Cause? CheckConditions Review Reaction Conditions Start->CheckConditions Cause? WorkupIssue Investigate Workup & Purification Start->WorkupIssue Cause? Impure Impure? Recrystallize or run column. CheckPurity->Impure Temp Temperature Too Low? Increase to reflux. CheckConditions->Temp Neutralize Did you neutralize the salt? Add base (e.g., Na2CO3, NH4OH). WorkupIssue->Neutralize Success Improved Yield Impure->Success Yes Time Time Too Short? Extend reaction time (monitor by TLC). Temp->Time No Time->Success Yes Neutralize->Success Yes

Caption: Troubleshooting workflow for low reaction yield.

Problem 1: My final reaction yield is significantly lower than expected.

  • Possible Cause A: Incomplete Reaction. The Hantzsch synthesis, while generally robust, can be slow. If the reaction is not heated to a sufficient temperature (i.e., refluxing ethanol) or for a long enough duration, you will have a large amount of unreacted starting material.

    • Solution: Ensure your reaction is maintained at a steady reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reflux period by 1-2 hours and re-check.

  • Possible Cause B: Product Loss During Workup. The initial product of the Hantzsch synthesis exists as a hydrohalide salt (e.g., hydrobromide).[4] This salt is often highly soluble in polar solvents like water or ethanol. Attempting to filter the product directly from the cooled reaction mixture without neutralization will result in significant loss of product to the filtrate.

    • Solution: After cooling the reaction mixture, it must be neutralized. A common and effective method is to pour the reaction mixture into a beaker containing a dilute aqueous base, such as 5% sodium carbonate or dilute ammonium hydroxide.[1][4] This deprotonates the thiazole amine, causing the free base to precipitate out of the aqueous solution, allowing for collection by filtration.

Problem 2: My purified product appears as a dark, tarry solid instead of a crystalline powder.

  • Possible Cause: Decomposition of the Indole Moiety. Indole rings can be sensitive to strongly acidic conditions and prolonged heating, potentially leading to polymerization or degradation, especially if the starting materials are not pure.

    • Solution 1 (Purity): Re-purify your 5-methoxy-2-methyl-1H-indole and the bromoacetylated intermediate. Ensure all reagents are of high quality.

    • Solution 2 (Inert Atmosphere): While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that contribute to the formation of colored impurities.

Problem 3: The purification by column chromatography is difficult, with the product smearing across many fractions.

  • Possible Cause A: Residual Salt Form. If the neutralization step was incomplete, you may have a mixture of the free base and the hydrohalide salt. The salt will adhere strongly to silica gel, leading to poor separation.

    • Solution: Before loading onto the column, ensure your crude product is fully neutralized. Dissolve the crude material in a suitable solvent (like ethyl acetate or DCM) and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate before concentrating and attempting chromatography.[7]

  • Possible Cause B: Inappropriate Solvent System. The free amine on the thiazole ring can interact strongly with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier to your chromatography eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the ethyl acetate/hexane or dichloromethane/methanol mobile phase will sharpen the product peak and lead to a much cleaner separation.

Data Summary: Reaction Condition Optimization

The following table summarizes conditions used for analogous Hantzsch thiazole syntheses, providing a reference for optimization.

α-Haloketone SubstrateThio-reagentSolventConditionsYield (%)Reference
3-(α-Chloroacetyl)indolesThioureaMethanolHeating with base49 - 71%[5]
2-BromoacetophenoneThioureaMethanol100°C, 30 minHigh[1]
3-(Bromoacetyl)-pyran-2-oneThioureaEtOH/Water65°C or Ultrasonic79 - 90%[3]
2-BromoacetophenonesThioureaNone (Solvent-free)Seconds (fast)Good[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(2-bromoacetyl)-5-methoxy-2-methyl-1H-indole (Intermediate)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 5-methoxy-2-methyl-1H-indole (1.0 eq) and anhydrous dioxane. Cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous dioxane via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting indole is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice and water. A solid precipitate should form.

  • Isolation & Purification: Collect the solid by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities. The crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Protocol 2: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the purified 3-(2-bromoacetyl)-5-methoxy-2-methyl-1H-indole (1.0 eq) and thiourea (1.2-1.5 eq).

  • Reaction: Add absolute ethanol to the flask (approx. 10-15 mL per gram of haloketone). Heat the mixture to reflux and maintain for 3-5 hours. Monitor the disappearance of the haloketone spot by TLC.

  • Precipitation: Once the reaction is complete, remove the flask from heat and allow it to cool to room temperature.

  • Neutralization: Pour the cooled ethanolic mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (Na₂CO₃) (approx. 5 times the volume of the ethanol used).[1][4]

  • Isolation: Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Finally, wash with a small amount of cold ethanol or diethyl ether.

  • Drying: Dry the solid product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization (e.g., from ethanol or acetonitrile) or column chromatography if necessary (see Troubleshooting Section 3).

References

  • Gali-Muhtasib, H., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

  • Gali-Muhtasib, H., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Gali-Muhtasib, H., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. Available at: [Link]

  • Gali-Muhtasib, H., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PubMed. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Patil, S., et al. (2020). Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Salihovic, M., et al. (2024). and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Troubleshooting poor solubility of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in aqueous buffers. As Senior Application Scientists, we have designed this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO to make a stock solution, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What happened and what should I do?

This is a common phenomenon known as "antisolvent precipitation." Your compound is highly soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when the DMSO solution is diluted into an aqueous buffer where it is poorly soluble. The DMSO concentration is no longer high enough to keep the compound in solution, causing it to precipitate.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The simplest first step is to try a lower final concentration of the compound in your assay. The precipitation indicates you have exceeded the compound's aqueous solubility limit under the current conditions.

  • Increase the Cosolvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound soluble. However, be cautious, as DMSO concentrations above 1% can affect biological assays.

  • Vortex During Dilution: When preparing your working solution, add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes help prevent localized high concentrations that initiate precipitation.

  • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes increase the solubility. Ensure this temperature is compatible with your compound's stability and your experimental setup.

Q2: What is the most effective and scientifically-sound strategy to systematically improve the solubility of this compound?

A systematic approach is crucial.[1] The key is to understand the physicochemical properties of your molecule. This compound has a basic nitrogen atom on the 2-aminothiazole ring. This is the primary handle for solubility manipulation via pH.

Analysis of the Molecular Structure:

  • Indole and Methyl Groups: These are hydrophobic and contribute to poor water solubility.

  • 2-Aminothiazole Group: This group is basic. The pKa of unsubstituted 2-aminothiazole is approximately 5.36.[2][3] This means at a pH below ~5.4, the amine group will be protonated (cationic). This charged form is significantly more polar and, therefore, more soluble in water.

This relationship is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ionization state of a molecule.[4][5][6] For a weak base like our compound, as the pH of the buffer decreases, the equilibrium shifts towards the protonated (more soluble) form.

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a logical progression from simple to more advanced techniques for enhancing solubility.

Sources

Technical Support Center: Optimizing Cell Permeability of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cell permeability of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for enhancing compound delivery for in vivo studies. Poor cell permeability is a significant hurdle in drug discovery, often leading to diminished efficacy and unreliable in vivo data.[1][2] This resource offers troubleshooting advice and detailed experimental protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows excellent in vitro potency but poor cellular activity. What are the likely reasons?

A1: This is a common issue that often points to poor cell permeability. For a compound to exert its effect on an intracellular target, it must first efficiently cross the cell membrane.[3][4] Several physicochemical properties of your compound could be hindering this process:

  • High Polarity: A high polar surface area (PSA) can prevent a molecule from efficiently passing through the lipid bilayer of the cell membrane.[5][6][7][8] Molecules with a PSA greater than 140 Ų tend to have difficulty permeating cell membranes.[5][6]

  • Low Lipophilicity: While some degree of water solubility is necessary, the compound must be sufficiently lipophilic (fat-soluble) to partition into the lipid membrane.[9][][11][12] This is often quantified by the logP value.[11]

  • Poor Aqueous Solubility: Conversely, if a compound is too lipophilic, it may have poor solubility in the aqueous environment of the cell culture medium, leading to precipitation and low effective concentration at the cell surface.[][13][14][15] A good starting goal for solubility is >60 µg/mL.[13][14]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, preventing it from reaching its target.[16][17][18][19]

Q2: How can I assess the cell permeability of my compound?

A2: Several in vitro assays can be used to determine the permeability of your compound. The choice of assay depends on the specific information you need and the throughput required.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that measures a compound's ability to diffuse across an artificial lipid membrane.[20][21] It is a good first-pass screen for passive permeability.[20]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[22][23] It can assess both passive diffusion and active transport, including efflux.[22][24]

  • MDCK-MDR1 Permeability Assay: This assay utilizes Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-gp efflux pump.[16][17][18][19][25] It is particularly useful for identifying compounds that are substrates of P-gp.[16][17][18][19]

Q3: What structural modifications can I make to my indole-thiazole scaffold to improve its permeability?

A3: A systematic structure-activity relationship (SAR) study can help identify modifications that enhance permeability. Consider the following strategies:

  • Modulate Lipophilicity (LogP): Aim for a balanced LogP, as both very high and very low values can be detrimental.[][12][26] Small, non-polar groups can be introduced to increase lipophilicity, while polar groups can be added to decrease it. For orally active drugs, a LogP not greater than 5 is a general guideline.[27][28][29][30][31]

  • Reduce Polar Surface Area (PSA): Masking polar functional groups, such as amines or hydroxyls, through methylation or other modifications can reduce the PSA and improve permeability.[32] Introducing intramolecular hydrogen bonds can also effectively reduce the exposed polar surface.[32][33]

  • Control Molecular Weight: Smaller molecules generally have better permeability.[3][34] Aim to keep the molecular weight below 500 Daltons, as suggested by Lipinski's Rule of Five.[27][28][29][30][31]

  • Prodrug Approach: Temporarily masking a polar functional group with a lipophilic promoiety can create a more permeable prodrug. This promoiety is later cleaved by intracellular enzymes to release the active compound.[2]

Troubleshooting Guides

Guide 1: Interpreting Permeability Assay Data
Scenario Observation Potential Cause Next Steps
1 High PAMPA permeability, Low Caco-2 permeabilityThe compound has good passive diffusion but may be a substrate for efflux pumps.Perform an MDR1-MDCK assay to confirm P-gp efflux. Consider co-dosing with a P-gp inhibitor in the Caco-2 assay.
2 Low PAMPA permeability, Low Caco-2 permeabilityThe compound has inherently poor passive permeability.Focus on structural modifications to improve physicochemical properties (increase LogP, decrease PSA).
3 High Caco-2 permeability (Apical to Basolateral) but even higher Basolateral to Apical permeability (Efflux Ratio > 2)The compound is a substrate for an efflux transporter.Use specific inhibitors in the Caco-2 or MDR1-MDCK assay to identify the transporter. Consider structural modifications to reduce recognition by the transporter.
4 Low recovery in all assaysThe compound may be binding to the assay plates, metabolizing in the cells, or have poor solubility.Check for compound stability in the assay buffer. Measure aqueous solubility. Use lower binding plates if available.
Guide 2: Addressing Poor Aqueous Solubility

Poor aqueous solubility can lead to inaccurate permeability data and challenges in formulation for in vivo studies.[1][13][14][15]

Initial Assessment:

  • Kinetic Solubility Assay: This high-throughput method provides a rapid assessment of solubility by adding a DMSO stock solution to an aqueous buffer and detecting precipitation.[14][15][35]

  • Thermodynamic Solubility Assay: This "gold standard" method measures the equilibrium solubility of a solid compound in a buffer over a longer incubation period.[1][15][35]

Improvement Strategies:

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.

  • Salt Formation: Creating a salt of an acidic or basic compound can enhance its dissolution rate and solubility.

  • Co-solvents and Excipients: The use of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and surfactants can improve the solubility of poorly soluble compounds in formulations.

  • Structural Modification: Introducing ionizable or polar groups can increase aqueous solubility, but this must be balanced with the potential negative impact on permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA assay.

  • Prepare the Donor Plate:

    • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).[21]

    • Allow the solvent to evaporate.

  • Prepare the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

  • Prepare Compound Solutions:

    • Dissolve the test compounds in a suitable buffer, often containing a small percentage of DMSO.

  • Run the Assay:

    • Add the compound solutions to the donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".[21]

    • Incubate at room temperature for a specified time (e.g., 4-18 hours).

  • Analyze the Results:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the key steps for a Caco-2 permeability assay.

  • Cell Culture:

    • Seed Caco-2 cells on permeable filter supports in a multi-well plate.

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[22]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[22]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with a transport buffer.

    • Add the test compound to the apical (upper) compartment.

    • Incubate at 37°C for a defined period (e.g., 2 hours).[22]

    • Collect samples from the basolateral (lower) compartment at specified time points.

  • Permeability Assay (Basolateral to Apical - for efflux):

    • Add the test compound to the basolateral compartment and collect samples from the apical compartment.

  • Analysis:

    • Quantify the compound concentration in the collected samples using LC-MS/MS.

    • Calculate the Papp value for both directions and the efflux ratio.

Visualizations

Relationship Between Physicochemical Properties and Cell Permeability

G cluster_0 Physicochemical Properties Lipophilicity (LogP) Lipophilicity (LogP) Cell Permeability Cell Permeability Lipophilicity (LogP)->Cell Permeability Increases (to a point) Polar Surface Area (PSA) Polar Surface Area (PSA) Polar Surface Area (PSA)->Cell Permeability Decreases Molecular Weight (MW) Molecular Weight (MW) Molecular Weight (MW)->Cell Permeability Decreases Aqueous Solubility Aqueous Solubility Aqueous Solubility->Cell Permeability Complex Relationship (Required but can hinder)

Caption: Key physicochemical properties influencing cell permeability.

Experimental Workflow for Assessing and Optimizing Cell Permeability

G Start: Compound of Interest Start: Compound of Interest Analyze Physicochemical Properties Analyze Physicochemical Properties Start: Compound of Interest->Analyze Physicochemical Properties PAMPA Assay PAMPA Assay Data Interpretation Data Interpretation PAMPA Assay->Data Interpretation Caco-2 Assay Caco-2 Assay Caco-2 Assay->Data Interpretation MDR1-MDCK Assay MDR1-MDCK Assay MDR1-MDCK Assay->Data Interpretation Analyze Physicochemical Properties->PAMPA Assay Data Interpretation->Caco-2 Assay If passive permeability is low Data Interpretation->MDR1-MDCK Assay If efflux is suspected Structural Modification (SAR) Structural Modification (SAR) Data Interpretation->Structural Modification (SAR) If permeability is poor Optimized Compound Optimized Compound Data Interpretation->Optimized Compound If permeability is acceptable Structural Modification (SAR)->Start: Compound of Interest

Caption: A workflow for permeability assessment and optimization.

References

  • Di, L., & Kerns, E. H. (2004). Relationship between structure and permeability of dipeptide derivatives containing tryptophan and related compounds across human intestinal epithelial (Caco-2) cells. Bioorganic & Medicinal Chemistry, 12(1), 249-255. [Link]

  • Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2010). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences, 99(2), 815-831. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. [Link]

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. [Link]

  • Bhal, S. K., Kassam, K., Peirson, I. G., & Hill, G. P. (2007). Getting across the cell membrane: an overview for small molecules, peptides, and proteins. Journal of Pharmaceutical Sciences, 96(12), 3155-3174. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

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  • Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [Link]

  • Sygnature Discovery. (2017). The Rule of 5 - Two decades later. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • Creative Biolabs. MDCK Permeability. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • Shityakov, S., & Förster, C. (2014). In silico predictive model of passive transport across the blood-brain barrier. Advances and Applications in Bioinformatics and Chemistry, 7, 15-27. [Link]

  • Lokey, R. S. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Journal of Medicinal Chemistry, 55(7), 3163-3169. [Link]

  • bioaccess. (2023). Mastering Lipinski Rules for Effective Drug Development. [Link]

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  • Clark, D. E. (2003). What has polar surface area ever done for drug discovery?. Progress in Medicinal Chemistry, 41, 65-96. [Link]

  • Xiong, B., Wang, Y., Sun, H., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(19), 14197-14221. [Link]

  • Caron, G., & Ermondi, G. (2020). Molecular descriptors for polarity: The need for going beyond polar surface area. Journal of Medicinal Chemistry, 63(15), 7954-7965. [Link]

  • Ertl, P. (2010). What has polar surface area ever done for drug discovery?. Expert Opinion on Drug Discovery, 5(9), 837-841. [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Pade, V., & Stavchansky, S. (1998). Effect of drug lipophilicity and ionization on permeability across the buccal mucosa: a technical note. AAPS PharmSci, 1(1), E3. [Link]

  • Slideshare. (2023). caco-2 cell permeability, pampa membrane assays. [Link]

  • Sugano, K. (2009). Comparison between Caco-2 permeability and PAMPA permeability. The PAMPA membrane included and an anionic component, such that this system is denoted A-PAMPA. In general, high permeability in PAMPA corresponded with high permeability across Caco-2 monolayers. ResearchGate. [Link]

  • Zhu, C., & Lokey, R. S. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]

  • Cecchi, C., & Zampagni, M. (2012). Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Journal of Cell Science, 125(10), 2416-2427. [Link]

  • Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

  • BMH learning. (2021). PAMPA Permeability Assay. YouTube. [Link]

  • Singh, S., & Sahu, A. (2019). Physicochemical factors affecting permeability. ResearchGate. [Link]

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Interpreting unexpected peaks in NMR spectra of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Welcome to the technical support guide for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting Nuclear Magnetic Resonance (NMR) spectra for this compound. Unexpected peaks can often arise, and this guide provides a structured approach to troubleshooting and understanding these spectral nuances.

Part 1: Troubleshooting Guide - Interpreting Unexpected Peaks

This section addresses specific issues you may encounter during the NMR analysis of your sample.

Q1: I'm observing more aromatic proton signals than expected for the indole and thiazole rings. What could be the cause?

A1: The presence of more than the anticipated number of aromatic signals often points to the existence of rotational isomers, also known as atropisomers.[1] This phenomenon can occur due to hindered rotation around the single bond connecting the indole and thiazole rings.

  • Causality: The steric bulk of the substituents on the indole and thiazole rings can create a significant energy barrier to rotation around the C3-C4' bond (the bond between the indole and thiazole rings). If this energy barrier is high enough, the rotation at room temperature becomes slow on the NMR timescale.[2] This results in the observation of distinct sets of signals for each stable conformer.

  • Troubleshooting Protocol:

    • Variable Temperature NMR (VT-NMR): Acquire a series of ¹H NMR spectra at different temperatures. As the temperature increases, the rate of rotation around the single bond will also increase. If rotational isomers are present, you should observe a broadening of the distinct aromatic signals, which will eventually coalesce into a single set of averaged signals at a sufficiently high temperature.[3]

    • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide evidence for the spatial proximity of protons in the different conformers. Cross-peaks between specific protons on the indole and thiazole rings can help to confirm the through-space interactions that are characteristic of different rotational isomers.

Q2: I see a broad singlet in the 5-7 ppm region that I can't assign to the structure. What is its likely origin?

A2: A broad singlet in this region is often indicative of the amino (-NH₂) protons on the thiazole ring. The broadness of this peak can be attributed to several factors:

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which can lead to rapid relaxation and broadening of the signals of attached protons.

  • Chemical Exchange: The amino protons can undergo chemical exchange with residual water in the NMR solvent or with each other. The rate of this exchange can influence the peak shape. In some cases, this exchange can be rapid, leading to a sharper signal, while in other cases, it can be in the intermediate exchange regime on the NMR timescale, resulting in a broad peak.[4]

  • Tautomerism: The 2-aminothiazole moiety can exist in tautomeric forms (amino and imino).[5][6][7] If the tautomers are in equilibrium and the rate of interconversion is in the intermediate range on the NMR timescale, the -NH protons involved in the exchange will appear as a broad signal.

  • Troubleshooting Protocol:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the broad peak is due to the -NH₂ protons, it will disappear or significantly decrease in intensity as the protons are exchanged for deuterium.

    • Solvent and Concentration Effects: Record spectra in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) and at different concentrations.[8][9] Changes in solvent polarity and the potential for hydrogen bonding can alter the rate of chemical exchange and the position of the tautomeric equilibrium, leading to changes in the chemical shift and shape of the -NH₂ peak.[10]

Q3: My baseline in the aromatic region is distorted, and some peaks are unusually broad. What could be the problem?

A3: A distorted baseline and broad aromatic peaks can be a sign of sample aggregation or the presence of paramagnetic impurities.

  • Aggregation: At higher concentrations, molecules of this compound may stack or aggregate through intermolecular interactions such as hydrogen bonding or π-π stacking. This can lead to a distribution of chemical environments, resulting in broad signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., from catalysts used in the synthesis) can cause significant line broadening in the NMR spectrum.

  • Troubleshooting Protocol:

    • Dilution Study: Prepare a series of samples at decreasing concentrations and acquire their ¹H NMR spectra. If aggregation is the issue, the peaks should become sharper upon dilution.

    • Sample Filtration: Filter your NMR sample through a small plug of Celite or a syringe filter to remove any particulate matter.

    • Metal Scavenging: If paramagnetic impurities are suspected, consider treating your sample with a metal scavenger before preparing the NMR sample.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the NMR spectroscopy of this compound.

Q4: What are the expected ¹H NMR chemical shifts for the core structure?

A4: The following table provides an estimation of the ¹H NMR chemical shifts for the protons of this compound. These values can vary depending on the solvent and other experimental conditions.

Proton Approximate Chemical Shift (ppm) Multiplicity Notes
Indole NH 10.5 - 11.5br sBroad singlet, exchangeable with D₂O.
Thiazole C5'-H 6.5 - 7.0sSinglet.
Indole C4-H 7.2 - 7.5dDoublet.
Indole C6-H 6.7 - 6.9ddDoublet of doublets.
Indole C7-H 7.0 - 7.2dDoublet.
Thiazole NH5.0 - 7.0br sBroad singlet, exchangeable with D₂O.[11][12]
Methoxy -OCH3.8 - 4.0sSinglet.[13]
Methyl -CH2.3 - 2.5sSinglet.[14]

Q5: How can I definitively confirm the presence of tautomers?

A5: Confirming the presence of tautomers requires a combination of NMR techniques.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms involved in the tautomeric equilibrium will be different for each tautomer. For the amino-imino tautomerism of the 2-aminothiazole ring, the chemical shift of the C2' carbon will be significantly different.[5]

  • ¹⁵N NMR Spectroscopy: If your sample is ¹⁵N-labeled, ¹⁵N NMR can be a very powerful tool. The nitrogen chemical shifts are highly sensitive to the hybridization and chemical environment of the nitrogen atom, making it easier to distinguish between the amino and imino forms.[15]

  • Variable Temperature NMR (VT-NMR): Similar to studying rotational isomers, VT-NMR can be used to study tautomeric equilibria. Changes in temperature can shift the equilibrium, leading to changes in the relative intensities of the signals corresponding to each tautomer.

Q6: What are some common impurities I should be aware of during the synthesis?

A6: Depending on the synthetic route, several impurities could be present in your sample.

  • Starting Materials: Unreacted starting materials are a common source of impurity peaks.

  • Side-Products: The synthesis of heterocyclic compounds can sometimes lead to the formation of side-products through alternative reaction pathways.

  • Degradation Products: Indole derivatives can be susceptible to degradation, especially under acidic or oxidative conditions.[16][17] This can lead to the formation of products such as oxindoles or other oxidized species.[18][19]

  • Residual Solvents: Solvents used in the synthesis or purification process are frequently observed in NMR spectra.[20][21]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) at a concentration that gives a good signal-to-noise ratio.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase the temperature in increments of 10-20 K (e.g., 318 K, 338 K, etc.). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Analysis: Carefully examine the changes in the spectra as a function of temperature. Look for the broadening and coalescence of peaks, which is indicative of dynamic processes like rotational isomerism or tautomerism.

Protocol 2: D₂O Exchange Experiment
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a protic solvent like DMSO-d₆ or Methanol-d₄.

  • Addition of D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Gently shake the NMR tube to ensure thorough mixing.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the initial and final spectra. Peaks corresponding to exchangeable protons (-NH, -OH) will either disappear or show a significant reduction in intensity.

Troubleshooting Workflow for Unexpected NMR Peaks

Troubleshooting_Workflow start Unexpected Peaks in ¹H NMR Spectrum q1 Are there more aromatic signals than expected? start->q1 a1_yes Yes q1->a1_yes Yes q2 Is there a broad, unassigned peak? q1->q2 No vt_nmr Perform Variable Temperature (VT) NMR a1_yes->vt_nmr a1_no No coalescence Do peaks broaden and coalesce at higher temperatures? vt_nmr->coalescence rotamers Conclusion: Rotational Isomers are likely present. coalescence->rotamers Yes further_investigation Consider other possibilities: - Impurities - Tautomers - Degradation Products coalescence->further_investigation No end Resolved rotamers->end a2_yes Yes q2->a2_yes Yes q3 Are peaks generally broad or is the baseline distorted? q2->q3 No d2o_exchange Perform D₂O Exchange Experiment a2_yes->d2o_exchange a2_no No peak_disappears Does the peak disappear? d2o_exchange->peak_disappears nh_oh Conclusion: Peak is from an exchangeable proton (-NH or -OH). peak_disappears->nh_oh Yes peak_disappears->further_investigation No nh_oh->end a3_yes Yes q3->a3_yes Yes q3->further_investigation No dilution Perform Dilution Study a3_yes->dilution a3_no No sharpening Do peaks sharpen upon dilution? dilution->sharpening aggregation Conclusion: Aggregation is likely occurring. sharpening->aggregation Yes sharpening->further_investigation No aggregation->end further_investigation->end

Caption: Troubleshooting workflow for unexpected NMR peaks.

References

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically c
  • Supporting Inform
  • ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 2-Aminothiazole (96-50-4) ¹H NMR spectrum. ChemicalBook.
  • The use of NMR spectroscopy to study tautomerism. Bohrium.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
  • The Use of NMR Spectroscopy to Study Tautomerism.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State.
  • Supporting Inform
  • 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) ¹H NMR spectrum. ChemicalBook.
  • Supporting inform
  • 5-METHOXY-2-METHYLINDOLE(1076-74-0) ¹H NMR spectrum. ChemicalBook.
  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds...
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH.
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. NIH.
  • Microbial Degradation of Indole and Its Deriv
  • Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cycliz
  • (PDF) Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and Phase II enzymes in rat and monkey hepatocytes.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison.
  • Microbial Degradation of Indole and Its Derivatives.
  • Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Research Square.
  • Microbial Degradation of Indole and Its Deriv
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org.
  • Impurities and Degradation products. @rtMolecule - ArtMolecule.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. pubs.rsc.org.

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Technical Support Center: Mitigating Cytotoxicity of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine Against Non-Target Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating off-target cytotoxicity associated with this indole-thiazole derivative. Given the limited specific literature on this exact molecule, this guide synthesizes field-proven insights from related small molecule inhibitors and the broader class of indole-based compounds, which are often investigated as kinase inhibitors.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid solutions to frequently encountered issues during in vitro experiments.

Q1: We are observing significant cytotoxicity in our non-target (e.g., normal fibroblast) cell line at concentrations effective against our target cancer cells. What is the first step to address this?

A1: The immediate first step is to perform a meticulous dose-response analysis on both your target and non-target cell lines. The goal is to determine the minimal concentration required for on-target efficacy.[4] It's common for off-target effects to manifest at higher concentrations. By identifying the lowest effective dose, you can often find a therapeutic window where on-target effects are maximized and off-target toxicity is minimized.

Q2: Could the vehicle used to dissolve the compound be contributing to the observed cytotoxicity?

A2: Absolutely. Many small molecules are dissolved in DMSO, which can be toxic to cells at certain concentrations. It is crucial to run a vehicle control experiment where non-target cells are treated with the same concentration of the vehicle (e.g., DMSO) used in your highest compound concentration. This will allow you to differentiate between vehicle-induced and compound-induced cytotoxicity.

Q3: Are there any general strategies to reduce the off-target effects of small molecule inhibitors like this one?

A3: Yes, several strategies can be employed. Rational drug design, involving computational tools to enhance target specificity, is a primary approach in the developmental stage.[5] For existing compounds, high-throughput screening against a panel of kinases or other protein families can help identify off-target liabilities.[4][5] Additionally, performing rescue experiments, where the inhibitor's effect is reversed by expressing a resistant form of the target protein, can provide strong evidence for on-target action.[4]

Q4: What are cytoprotective agents, and can they be used in our experiments?

A4: Cytoprotective agents are compounds that can protect cells from damage caused by toxic substances without compromising the therapeutic efficacy of the primary drug.[6][7] These agents can be explored in co-treatment experiments to see if they can selectively protect non-target cells. Examples include antioxidants and agents that modulate specific cellular pathways. However, their use requires careful validation to ensure they do not interfere with the intended mechanism of your compound.

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for diagnosing and resolving complex cytotoxicity issues.

Guide 1: Differentiating On-Target vs. Off-Target Cytotoxicity

A primary challenge is to confirm that the observed cytotoxicity in non-target cells is indeed an "off-target" effect and not a consequence of inhibiting a ubiquitously expressed target protein crucial for normal cell survival.

Troubleshooting Workflow:

start High Cytotoxicity in Non-Target Cells Observed step1 Step 1: Verify Target Expression (Western Blot / qPCR in both cell lines) start->step1 step2_high Target Highly Expressed in Non-Target Cells step1->step2_high High Expression step2_low Target Low/Absent in Non-Target Cells step1->step2_low Low/No Expression step3_on_target Hypothesis: On-Target Toxicity (Target is vital for normal cell function) step2_high->step3_on_target step3_off_target Hypothesis: Off-Target Toxicity (Compound hits other vital proteins) step2_low->step3_off_target step4_validate Step 4: Perform Target Knockdown (siRNA) in Non-Target Cells step3_on_target->step4_validate step5_phenocopy Knockdown Phenocopies Compound Cytotoxicity? step4_validate->step5_phenocopy conclusion_on Conclusion: On-Target Effect Confirmed step5_phenocopy->conclusion_on Yes conclusion_off Conclusion: Off-Target Effect Likely step5_phenocopy->conclusion_off No

Caption: Workflow to distinguish on-target from off-target cytotoxicity.

Experimental Protocol: Target Validation via siRNA Knockdown

  • Cell Seeding: Seed your non-target cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • Transfection Preparation: Prepare two sets of transfection complexes: one with siRNA targeting your primary protein target and a second with a non-targeting scramble siRNA control. Use a lipid-based transfection reagent as per the manufacturer's protocol.

  • Transfection: Add the siRNA complexes to the cells and incubate for 24-48 hours.

  • Verification of Knockdown: After incubation, harvest a subset of cells to verify target protein knockdown via Western Blot or qPCR.

  • Assessment of Cytotoxicity: Observe the remaining cells for phenotypic changes and assess viability using an MTT or similar assay.

  • Analysis: Compare the viability of the target siRNA-treated cells to the scramble control. If the target knockdown replicates the cytotoxicity seen with your compound, it suggests an on-target effect.

Guide 2: Implementing a Co-Treatment Strategy with a Cytoprotective Agent

If off-target toxicity is confirmed, a co-treatment strategy with a cytoprotective agent may be beneficial. N-acetylcysteine (NAC), a common antioxidant, is often used to mitigate cytotoxicity caused by increased reactive oxygen species (ROS), a common off-target effect of small molecules.

Experimental Workflow:

start Confirmed Off-Target Cytotoxicity step1 Select Cytoprotective Agent (e.g., N-acetylcysteine for ROS) start->step1 step2 Determine Non-Toxic Dose Range of Cytoprotective Agent Alone step1->step2 step5 Co-treat Target Cells: Compound + Cytoprotective Agent step1->step5 step3 Co-treat Non-Target Cells: Compound + Cytoprotective Agent step2->step3 step4 Assess Cell Viability (e.g., MTT Assay) step3->step4 conclusion Analyze Results: Is non-target viability rescued without compromising on-target efficacy? step4->conclusion step6 Assess Compound Efficacy (e.g., Target Inhibition Assay) step5->step6 step6->conclusion

Caption: Workflow for testing a cytoprotective co-treatment strategy.

Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

  • NAC Dose-Response: Determine the maximum non-toxic concentration of NAC on both target and non-target cell lines by performing a dose-response curve (e.g., 0, 1, 2.5, 5, 10 mM NAC) and assessing viability after 24-48 hours.

  • Experimental Setup: Prepare the following treatment groups for both cell lines:

    • Vehicle Control

    • Compound alone (at its IC50 or effective dose)

    • NAC alone (at a non-toxic concentration)

    • Compound + NAC (co-treatment)

  • Treatment: Add the respective treatments to the cells and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability in all groups using an appropriate assay (e.g., MTT, CellTiter-Glo®).

  • Efficacy Assessment (Target Cells): In the target cell line, assess the primary endpoint to ensure NAC does not interfere with the compound's efficacy (e.g., measure inhibition of the target kinase, induction of apoptosis, etc.).

  • Data Analysis: Compare the viability of non-target cells in the "Compound alone" group to the "Compound + NAC" group. A significant increase in viability suggests NAC is mitigating the off-target cytotoxicity.

Data Interpretation Table:

Treatment Group (Non-Target Cells)Expected Outcome if NAC is Protective
Vehicle Control~100% Viability
Compound AloneLow Viability (e.g., <50%)
NAC Alone~100% Viability
Compound + NACSignificantly Higher Viability than Compound Alone

Part 3: Best Practices for Proactive Mitigation

To minimize issues with cytotoxicity from the outset, consider these proactive experimental design principles.

  • Use Structurally Unrelated Inhibitors: To confirm that the desired biological effect is due to the inhibition of the primary target, use a structurally different inhibitor for the same target as a control.[4] If both compounds produce the same on-target phenotype but have different off-target cytotoxicity profiles, it strengthens the case for your primary target's role.

  • Lower the Inhibitor Concentration: Always strive to use the lowest concentration of the compound that achieves the desired on-target effect. This minimizes the risk of engaging lower-affinity off-targets.[4]

  • Incorporate Normal Cell Lines Early: Do not wait until late-stage experiments to test your compound on non-target cells. Incorporate a normal, non-target cell line (e.g., from the same tissue of origin as the cancer cell line) into your initial screening process. This provides an early indication of potential toxicity issues.

By employing these troubleshooting guides and best practices, researchers can more effectively navigate the challenges of off-target cytotoxicity, leading to more robust and reliable experimental outcomes.

References

  • Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors - Benchchem.
  • Rohilla S, Dureja H, Chawla V. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. Curr Cancer Drug Targets. 2019;19(10):765-781. Available from: [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • Goudadulkovar, P., Shinde, S., Kalkhambkar, R. et al. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. 2024. Available from: [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central. Available from: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC - PubMed Central.
  • Cytoprotective drug: Significance and symbolism.
  • Advances in Cytoprotective Drug Discovery - PMC - NIH. Available from: [Link]

  • Lin, Z., Yang, H., Li, Z. et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. 2019;10. Available from: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

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Technical Support Center: Enhancing the Chemical Stability of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the chemical stability and long-term storage of this indole-thiazole derivative. The inherent reactivity of the electron-rich indole nucleus and the thiazole ring system presents specific challenges that, if not properly managed, can lead to sample degradation, compromised experimental results, and reduced shelf-life.[1][2][3] This document provides in-depth, evidence-based answers to frequently asked questions, troubleshooting guidance, and detailed protocols to ensure the integrity of your compound over time.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Compound Instability
Q1: What are the primary drivers of degradation for this compound during storage?

A1: The degradation of this compound is primarily driven by the chemical nature of its core structures: the indole and thiazole rings.

  • Oxidation of the Indole Ring: The indole nucleus is an electron-rich aromatic system, making it highly susceptible to oxidation.[1] Key factors that accelerate this process include:

    • Exposure to Atmospheric Oxygen: This is a major contributor to the oxidative degradation of indole compounds.[1]

    • Light Exposure: Photons can provide the activation energy for oxidative reactions. Storing the compound in amber or opaque vials is crucial.[1]

    • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[1]

    • Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation.[1]

  • Thiazole Ring Reactivity: While generally stable, the thiazole ring can undergo certain reactions. The 2-amino group can be susceptible to oxidative and hydrolytic degradation under harsh conditions. The ring itself can be cleaved under strong reducing conditions, although this is less common under typical storage scenarios.[3]

A visual sign of indole degradation is often a color change in the solid compound or its solutions, typically turning pink, red, or brown.[1] While a minor color change might not drastically alter the bulk purity for some preliminary applications, it is a definitive indicator of degradation and should be investigated before use in sensitive assays.[1]

Q2: I've observed a color change in my solid sample. What does this signify and what should I do?

A2: A color change, as mentioned, is a strong indicator of oxidative degradation of the indole moiety.[1] This is likely due to the formation of colored oligomers or polymers.

Troubleshooting Steps:

  • Assess the Extent of Degradation:

    • Visually inspect the sample. Is the color change uniform or localized to the surface? Surface discoloration suggests initial, localized oxidation.

    • Perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[4] This will quantify the remaining parent compound and detect the presence of degradation products.

  • Determine Usability:

    • For highly sensitive applications (e.g., in vivo studies, quantitative assays), it is strongly recommended to use a fresh, un-degraded lot of the compound.

    • For less sensitive applications, if the purity is still within an acceptable range (e.g., >95%), you may be able to proceed, but be aware of the potential for interference from degradation products.

  • Implement Preventative Measures: Review your storage conditions against the ideal recommendations outlined in Q3. Ensure the container is properly sealed and consider purging with an inert gas before long-term storage.

Section 2: Optimal Storage Conditions
Q3: What are the ideal conditions for the long-term storage of this compound?

A3: To mitigate the degradation pathways discussed, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Lower temperatures significantly slow down the rate of oxidative and hydrolytic reactions.[1]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Displacing oxygen is the most effective way to prevent oxidation of the indole ring.[1]
Light Protect from light by using amber or opaque vials. Prevents photo-degradation.[1]
Moisture Store in a desiccated environment. Minimizes the potential for hydrolysis, particularly of the aminothiazole moiety.
Container Use tightly sealed, high-quality glass vials.Prevents exposure to atmospheric oxygen and moisture.
Q4: Is it better to store the compound as a solid or in solution?

A4: For long-term storage, it is highly recommended to store the compound as a solid under the conditions described in Q3. Storing in solution, especially in protic or aqueous solvents, can accelerate degradation pathways such as hydrolysis and oxidation. If you must store solutions, use anhydrous, deoxygenated aprotic solvents (e.g., DMSO, DMF) and store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Section 3: Proactive Stabilization Strategies
Q5: Should I consider using an antioxidant? If so, which ones are suitable?

A5: Yes, for solutions or formulations where the compound will be exposed to air, the use of an antioxidant is a prudent measure.[1]

Commonly Used Antioxidants:

  • Butylated Hydroxytoluene (BHT): A free-radical scavenger that is effective at low concentrations. A typical final concentration is 0.01%.[1]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous-containing systems.

Important Considerations:

  • Solubility: Choose an antioxidant that is soluble in your solvent system.

  • Compatibility: Ensure the chosen antioxidant does not interfere with your downstream experimental assays. For example, some antioxidants can interfere with fluorescence-based assays.

  • Validation: It is good practice to run a small-scale stability study with and without the antioxidant to confirm its efficacy for your specific application.

Section 4: Stability Assessment and Forced Degradation Studies
Q6: How can I experimentally determine the stability of my compound and identify potential degradation products?

A6: A forced degradation study is a powerful tool to understand the intrinsic stability of a molecule.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products.[6][7]

Workflow for a Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C, solid) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B light exposure) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Pathways Identify Degradation Pathways HPLC->Pathways Interpret Data Method Develop Stability-Indicating Method HPLC->Method Interpret Data Formulation Inform Formulation & Storage HPLC->Formulation Interpret Data NMR NMR for Structure Elucidation LCMS->NMR Confirm Structures LCMS->Pathways Interpret Data LCMS->Method Interpret Data LCMS->Formulation Interpret Data NMR->Pathways Interpret Data NMR->Method Interpret Data NMR->Formulation Interpret Data API API Sample (this compound) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

  • Preparation: Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).[8]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl. Incubate at 60°C for a defined period (e.g., 30 minutes to 24 hours). Neutralize with NaOH before analysis.[6][7]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2N NaOH. Incubate at 60°C. Neutralize with HCl before analysis.[6][7]

  • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and monitor over time.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period. Also, reflux the solution to test for thermal degradation in a solvent.

  • Photostability: Expose the solid compound and solutions to a controlled light source as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a high-resolution analytical technique such as HPLC-UV/DAD.[4] The goal is to achieve 5-20% degradation of the parent compound.[8] Use LC-MS to obtain mass information on the degradation products for identification.[4]

Q7: What analytical techniques are best for monitoring the stability of this compound?

A7: A combination of chromatographic and spectroscopic techniques is ideal.

Analytical TechniqueApplication in Stability Testing
High-Performance Liquid Chromatography (HPLC) The cornerstone of stability testing.[4] A validated reverse-phase HPLC (RP-HPLC) method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and degradation over time.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Crucial for identifying unknown degradation products by providing mass-to-charge ratio information, which helps in elucidating their structures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used to definitively identify the structure of major degradation products isolated from stressed samples.[4]
UV-Vis Spectroscopy Can be used for a quick assessment of degradation if the degradation products have a different absorption spectrum from the parent compound. Often used in conjunction with HPLC (diode-array detector).[4]

Summary of Key Recommendations

Summary_Diagram cluster_storage Optimal Storage cluster_monitoring Stability Monitoring cluster_handling Best Practices Temp -20°C Solid Form Atmo Inert Gas (Ar/N2) Light Amber Vial Moisture Desiccated HPLC Purity Check (HPLC) Forced Forced Degradation Study Visual Visual Inspection (Color Change) Antioxidant Use Antioxidants in Solution (e.g., BHT) Aliquots Single-Use Aliquots (for solutions) Solvent Anhydrous/Deoxygenated Solvents Core Compound Stability Core->Temp Store Under Core->Atmo Store Under Core->Light Store Under Core->Moisture Store Under Core->HPLC Monitor With Core->Forced Monitor With Core->Visual Monitor With Core->Antioxidant Handle With Core->Aliquots Handle With Core->Solvent Handle With

Sources

Technical Support Center: Advanced Purification of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the advanced purification of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine. This document provides in-depth troubleshooting advice, step-by-step protocols, and expert insights to help you overcome common challenges and achieve high purity for this valuable research compound.

Compound Overview: Physicochemical & Stability Profile

This compound is a heterocyclic compound featuring both an indole and an aminothiazole moiety. Understanding its chemical nature is the cornerstone of developing a successful purification strategy.

  • Solubility: The molecule possesses both hydrogen bond donors (-NH2, indole N-H) and acceptors (methoxy O, thiazole N), along with a significant hydrophobic core. This amphiphilic character suggests moderate solubility in polar aprotic solvents like acetone, ethyl acetate (EtOAc), and dichloromethane (DCM), and lower solubility in nonpolar solvents like hexanes or heptane. Protic solvents like methanol and ethanol are also viable options.

  • Stability: The indole ring can be susceptible to oxidation, especially if trace metals are present. The aminothiazole ring and the methoxy group are generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions. Care should be taken to use purified solvents and avoid prolonged exposure to strong acids or bases.

  • Common Impurities: Synthesis of such molecules can often result in impurities from starting materials, reagents, or side-reactions. Potential impurities may include unreacted starting materials, over-alkylated byproducts, or oxidized indole species.

Troubleshooting Purification Challenges

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Q1: My initial purification by flash chromatography gives a major product that is still only ~90% pure. A key impurity co-elutes with my product. How can I improve separation?

Probable Cause: The polarity of your target compound and the persistent impurity are too similar for effective separation using your current chromatographic conditions. The indole and aminothiazole groups offer multiple sites for interaction with the stationary phase, leading to complex retention behavior.

Recommended Solution: Fine-tuning the mobile phase and stationary phase is critical.

  • Modify the Mobile Phase:

    • Introduce a Third Solvent (Ternary System): Adding a small percentage of a third solvent can significantly alter selectivity. For a typical normal-phase system (e.g., Hexane/EtOAc), adding 1-2% methanol or triethylamine (TEA) can be effective. Methanol can disrupt strong hydrogen bonding interactions with the silica, while TEA deactivates acidic sites on the silica gel, which is particularly useful for improving the peak shape of basic compounds like this aminothiazole.

    • Switch to a Different Solvent System: If a Hexane/EtOAc system is failing, consider a DCM/Methanol system. This provides a different selectivity profile that may resolve the co-eluting species.

  • Change the Stationary Phase:

    • If using standard silica gel, consider switching to an alternative stationary phase like alumina (basic or neutral) or a chemically-bonded phase (e.g., Diol, Amino). Amine-functionalized silica can be particularly effective for purifying basic compounds.

Workflow for Optimizing Chromatographic Separation

G start Initial Flash Chromatography (e.g., Hexane/EtOAc) Result: Co-elution decision1 Is the peak shape poor (tailing)? start->decision1 add_tea Add 0.5-1% Triethylamine (TEA) to the mobile phase decision1->add_tea Yes decision2 Is separation improved? decision1->decision2 No add_tea->decision2 try_ternary Try Ternary System (e.g., DCM/MeOH/TEA) decision2->try_ternary No success Purity Goal Achieved decision2->success Yes try_ternary->decision2 Re-evaluate change_phase Switch Stationary Phase (e.g., Alumina, Amino-Silica) try_ternary->change_phase failure Consider Preparative HPLC change_phase->failure

Caption: Troubleshooting workflow for co-elution in flash chromatography.

Q2: I have isolated my compound with >95% purity, but I need an analytical standard (>99.5%). What is the best method to achieve this final polishing step?

Probable Cause: Flash chromatography is often insufficient for removing trace, structurally similar impurities. A higher-resolution technique is required for this final "polishing" step.

Recommended Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC) or meticulous recrystallization are the methods of choice.

  • Preparative HPLC: This technique offers significantly higher resolving power than flash chromatography. A reversed-phase C18 column is typically a good starting point. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Recrystallization: This is a cost-effective and scalable method if a suitable solvent system can be found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]

Protocol: Preparative HPLC Purification
  • Analytical Method Development: First, develop a robust analytical HPLC method to confirm you can separate the target compound from all impurities.

  • Column and Mobile Phase:

    • Column: C18, 5-10 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a gradient optimized from your analytical run (e.g., 20-80% B over 20 minutes).

  • Sample Preparation: Dissolve the ~95% pure material in a minimal amount of a strong solvent (like DMSO or DMF), then dilute with the mobile phase to prevent precipitation on the column.

  • Injection and Fraction Collection: Inject the sample onto the Prep-HPLC system. Collect fractions corresponding to the main product peak.

  • Post-Run Processing: Combine the pure fractions. Remove the organic solvent (acetonitrile) via rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid. The use of a volatile buffer like formic acid is crucial here, as it is removed during lyophilization.

Data Summary: HPLC Method Parameters
ParameterSettingRationale
Stationary Phase Reversed-Phase C18Good retention for moderately nonpolar indole compounds.[2]
Mobile Phase A 0.1% Formic Acid in H₂OProvides protons to ensure the amine is ionized, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in ACNOrganic modifier to elute the compound.
Detection UV at 254 nm & 280 nmIndole rings have strong absorbance in this range.
Flow Rate 20-50 mL/min (Prep)Dependent on column diameter.
Q3: My yield is very low after purification, and I suspect the compound is degrading on the silica gel column. What are the signs, and how can I prevent this?

Probable Cause: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds, particularly those with acid-labile groups or those prone to oxidation. Indole derivatives can sometimes be sensitive to acidic conditions.[3] Streaking on the TLC plate or the appearance of new, often colored, spots after column chromatography are classic signs of on-column degradation.

Recommended Solution: Minimize contact time with the stationary phase and neutralize acidic sites.

  • Deactivate the Silica: Pre-treat the silica gel. This can be done by preparing the column slurry in the mobile phase containing 1% triethylamine (TEA). The TEA will neutralize the acidic silanol groups.

  • Use a Faster Flow Rate: Increasing the flow rate during flash chromatography reduces the residence time of the compound on the column, minimizing the opportunity for degradation.

  • Switch to a Neutral Stationary Phase: Use neutral alumina instead of silica gel. This avoids the issue of acidity altogether.

  • Consider Liquid-Liquid Extraction: An alternative purification method is liquid-liquid extraction, which can be effective if the impurities have significantly different acid/base properties or polarities from the target compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to perform recrystallization for this compound? A1: The key is finding the right solvent or solvent pair. Start by testing solubility in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). Look for a solvent that requires heating to fully dissolve the compound. If a single solvent is not ideal, try a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a hot, good solvent (like acetone) and then slowly add a cold anti-solvent (like hexanes) until turbidity persists.[4] Allow the solution to cool slowly to promote the formation of pure crystals.[1]

Q2: How should I store the purified this compound? A2: Due to the potential for oxidation of the indole ring, the purified solid should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial to protect from light and air.[5] For long-term storage, keeping it at low temperatures (-20°C) is recommended.

Q3: What analytical techniques are essential to confirm the purity and identity of my final product? A3: A combination of techniques is necessary for full characterization.

  • Purity: A high-resolution HPLC-UV analysis is the gold standard for determining purity (e.g., >99.5%).

  • Identity:

    • Mass Spectrometry (MS): To confirm the molecular weight.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure no major impurities are present.[7]

Decision Tree for Primary Purification Strategy

G start Crude Product (>1g) purity_check Initial Purity Assessment (TLC, LCMS) start->purity_check is_solid Is the crude a solid? purity_check->is_solid Purity < 90% flash_chrom Flash Chromatography post_flash_check Purity > 95%? flash_chrom->post_flash_check recrystallization Recrystallization post_recrys_check Purity > 98%? recrystallization->post_recrys_check is_solid->flash_chrom No (oil) is_solid->recrystallization Yes prep_hplc Final Polish: Preparative HPLC post_flash_check->prep_hplc No final_product Final Product (>99.5% Pure) post_flash_check->final_product Yes post_recrys_check->flash_chrom No post_recrys_check->final_product Yes prep_hplc->final_product

Caption: Decision tree for selecting a primary purification strategy.

References

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.Biochimica et Biophysica Acta (BBA) - Enzymology.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.Journal of Liquid Chromatography.
  • Process of preparing purified aqueous indole solution.Google Patents (US5085991A).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).MDPI.
  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence.National Institutes of Health (NIH).
  • Recrystallization from acetone.Acta Crystallographica Section E: Crystallographic Communications.
  • Crystal structure of 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate.Acta Crystallographica Section E: Crystallographic Communications.
  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.MDPI.
  • Purification by silica-gel column chromatography.Current Protocols.
  • Recrystallization from 2-methoxylethanol.ResearchGate.
  • Synthesis and characterization of 1-(thiazol-2-yl)-4,5-dihydropyrazoles.National Institutes of Health (NIH).
  • Recrystallization from ethanol/water.Acta Crystallographica Section E: Crystallographic Communications.
  • Physicochemical properties of 2-(adamantylamino)thiazol-4(5H)-one derivatives.ResearchGate.
  • Technical Support Center: Enhancing the Stability of aminothiazole-containing compounds.BenchChem.
  • Purification by recrystallization and column chromatography for thiazole derivatives.Impactfactor.
  • Purification by column chromatography and crystallization for thiazole derivatives.MDPI.
  • 4,5-Dihydro-2-thiazolamine physicochemical properties.PubChem.
  • Purification by flash column chromatography (FCC) for thiazole derivatives.MDPI.
  • 4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)thiazol-2-ylamine.Santa Cruz Biotechnology.
  • Characterization by LCMS, IR, 1H and 13C spectroscopies.ResearchGate.
  • Characterization of thiazol-4(5H)-one derivatives by NMR and MS.MDPI.
  • Characterization of N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives by NMR.National Institutes of Health (NIH).

Sources

Technical Support Center: Overcoming Microbial Resistance to 4-(Indol-3-yl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Document Version: 1.0 Last Updated: January 17, 2026

Introduction

Welcome to the technical support center for researchers working with 4-(indol-3-yl)thiazole compounds. This guide is designed for research scientists and drug development professionals who are encountering or proactively addressing microbial resistance to this promising class of antimicrobial agents. The unique scaffold of 4-(indol-3-yl)thiazole has shown considerable efficacy against a range of bacterial and fungal pathogens, often targeting essential cellular processes.[1][2] However, as with any antimicrobial, the emergence of resistance is a critical hurdle.

This document provides a structured approach to troubleshooting common experimental issues, elucidating the underlying resistance mechanisms, and offering validated protocols to investigate and overcome them. Our goal is to equip you with the foundational knowledge and practical tools to advance your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial stages of observing or suspecting resistance.

Q1: We've observed a sudden and significant increase in the Minimum Inhibitory Concentration (MIC) of our lead 4-(indol-3-yl)thiazole compound against our target organism. What are the most likely causes?

A1: A significant increase in MIC (e.g., >4-fold) typically points to one of three primary resistance mechanisms, or a combination thereof:

  • Active Efflux Pump Overexpression: The microbe may have upregulated the expression of transport proteins that actively pump the compound out of the cell before it can reach its target.[3] This is a very common mechanism of resistance to a wide variety of drugs.[4]

  • Target Modification: Spontaneous mutations may have occurred in the gene encoding the compound's molecular target, altering the binding site and reducing the compound's affinity.[5] For example, if your compound targets an enzyme like E. coli MurB, mutations in the MurB gene could confer resistance.[6]

  • Enzymatic Degradation: The microbe may have acquired or upregulated an enzyme capable of metabolizing and inactivating your compound. The thiazole ring, for instance, can be susceptible to enzymatic cleavage by certain peroxidases.[7][8]

Your immediate troubleshooting should focus on differentiating between these possibilities. A logical first step is to investigate the role of efflux pumps.

Q2: How can we quickly determine if our compound is a substrate for an efflux pump?

A2: A straightforward method is to re-run your MIC assay in the presence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI strongly suggests that efflux is a contributing factor.

Efflux Pump Inhibitor (EPI)Typical Target OrganismsCommon Working ConcentrationNotes
Verapamil Gram-positive & Gram-negative bacteria, Fungi20-100 µg/mLBroad-spectrum, but can have off-target effects.
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) Bacteria1-10 µMA proton-motive force (PMF) inhibitor; highly effective but also toxic to the cells. Use with caution.
Reserpine Gram-positive bacteria (e.g., S. aureus)10-20 µg/mLKnown to inhibit Bmr and NorA family pumps.
Phenylalanine-Arginine Beta-Napthylamide (PAβN) Gram-negative bacteria (e.g., P. aeruginosa)20-50 µg/mLA well-characterized inhibitor of RND-type efflux pumps.

If the MIC of your compound decreases by ≥4-fold in the presence of an EPI, efflux-mediated resistance is likely.

Q3: Our compound shows reduced activity, but we don't suspect a classical resistance mechanism. What else could be at play?

A3: Consider the experimental conditions and the compound's properties.

  • Biofilm Formation: Is the organism forming a biofilm in your assay? Many compounds have poor penetration into the extracellular matrix of biofilms, leading to apparent resistance. Consider running a biofilm-specific susceptibility test (e.g., MBEC assay).

  • Compound Stability: Is your compound stable in the assay medium over the incubation period? The indole or thiazole moiety could be susceptible to degradation under certain pH or temperature conditions. Confirm stability with analytical methods like HPLC.

  • Quorum Sensing: Some bacterial populations use quorum sensing to regulate the expression of virulence factors and resistance genes. Indole itself is a signaling molecule that can influence antibiotic resistance.[9]

Section 2: Troubleshooting Guides & Methodologies

This section provides in-depth guides for investigating and overcoming specific resistance mechanisms.

Guide 1: Characterizing and Overcoming Efflux Pump-Mediated Resistance

Overexpression of efflux pumps is a primary defense mechanism in both bacteria and fungi.[3][10] These pumps, belonging to superfamilies like the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), actively extrude xenobiotics, including 4-(indol-3-yl)thiazole compounds.[4]

Troubleshooting Workflow: Efflux Pump Involvement

This workflow helps you systematically diagnose and address efflux-mediated resistance.

Efflux_Workflow start High MIC Observed for 4-(indol-3-yl)thiazole Compound mic_epi Perform MIC Assay with Efflux Pump Inhibitors (EPIs) (e.g., Verapamil, PAβN) start->mic_epi check_mic_shift Is MIC reduction ≥ 4-fold? mic_epi->check_mic_shift confirm_efflux Efflux is a likely resistance mechanism. check_mic_shift->confirm_efflux  Yes no_efflux Efflux is unlikely to be the primary mechanism. Investigate Target Modification or Enzymatic Degradation. check_mic_shift->no_efflux No accumulation_assay Perform Ethidium Bromide Accumulation Assay confirm_efflux->accumulation_assay check_accumulation Does EPI restore EtBr accumulation? accumulation_assay->check_accumulation confirm_pump_activity Confirmed: Overactive Efflux Pump Activity check_accumulation->confirm_pump_activity  Yes strategy Develop Overcoming Strategy confirm_pump_activity->strategy combo_therapy Strategy 1: Combination Therapy (Compound + EPI) strategy->combo_therapy structural_mod Strategy 2: Structural Modification of Compound strategy->structural_mod

Caption: Workflow for diagnosing efflux pump-mediated resistance.

Experimental Protocol: Ethidium Bromide (EtBr)-Agar Cartwheel Method

This simple, instrument-free method is excellent for screening multiple isolates for efflux pump overexpression.[11][12][13] Bacteria with high efflux activity will pump out the fluorescent dye EtBr, requiring higher concentrations of the dye in the agar to produce fluorescence.[14]

Objective: To visually assess and compare the efflux capacity of different microbial strains.

Materials:

  • Tryptic Soy Agar (TSA) or other appropriate solid medium

  • Ethidium Bromide (EtBr) stock solution (1 mg/mL)

  • Microbial cultures grown to mid-log phase (OD600 ≈ 0.5-0.6)

  • Control strains: A known susceptible strain (e.g., E. coli ATCC 25922) and a known resistant strain with overexpressed efflux pumps, if available.

  • Sterile cotton swabs

  • UV transilluminator

Procedure:

  • Prepare EtBr-Agar Plates: Prepare TSA and autoclave. Cool to 50-55°C. Add EtBr to achieve a range of final concentrations (e.g., 0.0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL). Pour plates and allow them to solidify.

  • Inoculate Plates: Dip a sterile swab into a standardized microbial culture. Swab the culture onto the EtBr-agar plates in a radial pattern, like spokes on a wheel, allowing for the testing of multiple strains on one plate.[12] Be sure to include your control strains on each plate.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.[14]

  • Visualization: View the plates under a UV transilluminator. Record the lowest concentration of EtBr that produces visible fluorescence of the bacterial mass.

Interpretation of Results:

ObservationInterpretation
Fluorescence at low EtBr concentrations (e.g., 0.5 µg/mL) Low efflux activity. The cell cannot effectively pump out the EtBr.
Fluorescence only at high EtBr concentrations (e.g., ≥2.0 µg/mL) High efflux activity. The cell is efficiently pumping out EtBr, requiring more of it to accumulate and fluoresce.
Test strain requires a higher EtBr concentration for fluorescence than the susceptible control strain. Suggests overexpression of efflux pumps in the test strain.[13]
Guide 2: Investigating Target Modification

If efflux has been ruled out, the next logical step is to investigate modification of the drug's target. This typically involves sequencing the gene(s) of the putative target in both the susceptible (parental) and resistant strains and looking for mutations.

Troubleshooting Workflow: Target Modification

Target_Modification_Workflow start High MIC Observed (Efflux Ruled Out) identify_target Identify Putative Target of 4-(indol-3-yl)thiazole Compound (e.g., via docking studies, literature review) start->identify_target pcr_sequence PCR Amplify and Sequence Target Gene from Susceptible and Resistant Strains identify_target->pcr_sequence compare_sequences Compare DNA and Translated Protein Sequences pcr_sequence->compare_sequences check_mutations Are non-synonymous mutations present in the resistant strain? compare_sequences->check_mutations confirm_target_mod Target modification is the likely resistance mechanism. check_mutations->confirm_target_mod  Yes no_target_mod Target modification is unlikely. Investigate Enzymatic Degradation. check_mutations->no_target_mod No validate_mutation Validate Causative Role of Mutation confirm_target_mod->validate_mutation site_directed_mutagenesis Strategy 1: Site-Directed Mutagenesis Introduce mutation into susceptible strain and confirm resistance. validate_mutation->site_directed_mutagenesis structural_analysis Strategy 2: Structural Analysis Model the mutation's impact on compound binding. validate_mutation->structural_analysis

Caption: Workflow for identifying resistance via target modification.

Causality and Experimental Choices:

  • Identifying the Target: The success of this approach hinges on correctly identifying the molecular target. For 4-(indol-3-yl)thiazole compounds, potential targets could include enzymes involved in cell wall synthesis (like MurB), DNA gyrase, or fungal CYP51.[6][15] Computational docking studies can provide valuable hypotheses if the target is unknown.

  • Validating Mutations: Simply finding a mutation is not enough; you must prove it causes resistance. The gold standard is to use site-directed mutagenesis to introduce the identified mutation into the wild-type (susceptible) organism and then confirm that this single change is sufficient to increase the MIC.

Guide 3: Optimizing Synergy with Combination Therapy

If your compound is susceptible to efflux, or if you want to increase its potency, combination therapy is a powerful strategy. The goal is to pair your 4-(indol-3-yl)thiazole compound with another agent that either inhibits a resistance mechanism or hits a complementary target. Indole derivatives have shown synergistic action with conventional antibiotics against resistant bacteria.[16][17]

Experimental Protocol: Checkerboard Broth Microdilution Assay

The checkerboard assay is the standard method for quantifying the interaction between two antimicrobial agents.[18][19]

Objective: To determine if the combination of two compounds is synergistic, additive, indifferent, or antagonistic.

Procedure:

  • Prepare Drug Plates: In a 96-well microtiter plate, create a two-dimensional gradient.

    • Serially dilute Compound A (your thiazole) horizontally (e.g., across columns 1-10).

    • Serially dilute Compound B (the partner drug) vertically (e.g., down rows A-G).

    • The plate will now contain a matrix of wells with varying concentrations of both drugs.

    • Include rows and columns with each drug alone to determine their individual MICs.[20]

  • Inoculate: Add a standardized microbial inoculum (typically ~5 x 10^5 CFU/mL) to each well.[21][22]

  • Incubate: Incubate at 37°C for 18-24 hours.

  • Read Results: Determine the MIC of each drug alone and the MIC of each drug in combination for every well that shows growth inhibition.

Data Analysis: Fractional Inhibitory Concentration (FIC) Index

The interaction is quantified by calculating the FIC Index (FICI).[20]

  • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

  • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

  • FICI = FIC of Compound A + FIC of Compound B

Interpretation of FICI Values:

FICI ValueInterpretationImplication
≤ 0.5 Synergy The combined effect is significantly greater than the sum of the individual effects. Highly desirable.[20]
> 0.5 to 4.0 Additive/Indifference The combined effect is roughly equal to the sum of the individual effects.[23]
> 4.0 Antagonism The compounds interfere with each other, reducing efficacy. This combination should be avoided.[20]

Section 3: Core Experimental Protocols

This section provides detailed, step-by-step protocols for foundational assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21] It adheres to guidelines recommended by the Clinical and Laboratory Standards Institute (CLSI).[24]

Materials:

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Antimicrobial compound stock solution of known concentration

  • Standardized microbial inoculum (0.5 McFarland standard, diluted to yield ~5 x 10^5 CFU/mL in the final well volume)[22]

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells in columns 2 through 12.

  • Compound Addition: Add 100 µL of the 2x final starting concentration of your compound to column 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10.

    • Column 11 serves as the growth control (no drug).

    • Column 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells in columns 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[25]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a microplate reader.[25]

Self-Validation and Controls:

  • Growth Control (Column 11): Must show clear turbidity.

  • Sterility Control (Column 12): Must remain clear.

  • Reference Strain: Always include a quality control strain (e.g., E. coli ATCC 25922) for which the expected MIC range is known.

References

  • Ethidium Bromide-Agar Cartwheel Method in the Detection of Efflux Pump Mediated Multi-Drug Resistance in Enterobacteriaceae. International Journal of Current Research and Review. Available at: [Link][11][26]

  • Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method. In Vivo. Available at: [Link][12]

  • A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Bentham Science. Available at: [Link][13]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link][24]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link][27]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Available at: [Link][25]

  • Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus. MDPI. Available at: [Link][14]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link][21]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. Available at: [Link][22]

  • New and simplified method for drug combination studies by checkerboard assay. National Institutes of Health. Available at: [Link][18]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. Available at: [Link][20]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link][23]

  • Checkerboard assay. GARDP Revive. Available at: [Link][19]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. National Institutes of Health. Available at: [Link][7]

  • Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study. ResearchGate. Available at: [Link][8]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents. IBISS RADaR. Available at: [Link][1]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. National Institutes of Health. Available at: [Link][6][28]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. Available at: [Link][15]

  • Targeting efflux pumps to overcome antifungal drug resistance. National Institutes of Health. Available at: [Link][29][30]

  • Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. National Institutes of Health. Available at: [Link][16]

  • Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. PubMed. Available at: [Link][17]

  • Efflux pump proteins in antifungal resistance. Frontiers in Physiology. Available at: [Link][4]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at: [Link][2]

  • Target Modification As A Mechanism Of Antimicrobial Resistance. ResearchGate. Available at: [Link][5]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. National Institutes of Health. Available at: [Link][3]

  • Efflux-Mediated Antifungal Drug Resistance. National Institutes of Health. Available at: [Link][10]

  • Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. American Society for Microbiology. Available at: [Link][9]

Sources

Enhancing the quantum yield of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine for fluorescence microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, hereafter referred to as IMT-Amine . This document is designed for researchers, scientists, and drug development professionals utilizing this novel indolyl-thiazole fluorophore in fluorescence microscopy applications. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to maximize its fluorescence quantum yield (Φ) and obtain high-quality imaging data.

While IMT-Amine is a promising new molecular probe, its photophysical properties are highly sensitive to its environment. This guide offers a systematic approach to optimizing its performance and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φ), and why is it a critical parameter for my microscopy experiments?

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1][2] A higher quantum yield means that a larger fraction of the absorbed light is converted into a fluorescent signal, resulting in a brighter and more easily detectable probe.

In the context of fluorescence microscopy, a high quantum yield is crucial for several reasons:

  • Signal-to-Noise Ratio (SNR): A brighter fluorophore provides a stronger signal over the inherent background noise of the system, leading to clearer images and more reliable data.[3][4]

  • Reduced Phototoxicity: With a high quantum yield, you can use lower excitation light intensity to achieve a sufficient signal, thereby minimizing light-induced damage to your biological sample (phototoxicity) and reducing photobleaching.[5][6]

  • Sensitivity: It allows for the detection of low-abundance targets within the cell.

The quantum yield is intrinsically linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing), as illustrated in the Jablonski diagram.[7][8][9][10] Enhancing the quantum yield involves favoring the radiative pathway over the non-radiative ones.

Caption: Jablonski diagram illustrating the competition between fluorescence and non-radiative decay pathways.

Q2: What are the primary environmental factors that can influence the quantum yield of IMT-Amine?

The indolyl-thiazole scaffold of IMT-Amine makes its fluorescence highly sensitive to the local microenvironment. The key factors you should consider are:

  • Solvent Polarity: Many fluorophores exhibit solvatochromism, where the emission wavelength and quantum yield change with the polarity of the solvent.[11][12][13] For indole derivatives, increasing solvent polarity often leads to a red-shift in emission and can sometimes decrease the quantum yield due to stabilization of charge-transfer states that favor non-radiative decay.[14][15][16]

  • pH: The indole nitrogen and the thiazole amine group of IMT-Amine are susceptible to protonation/deprotonation.[17] Changes in pH can alter the electronic structure of the fluorophore, leading to significant changes in absorption, emission, and quantum yield.[18][19][20] Protonation of the indole nitrogen, for instance, can quench fluorescence.[18]

  • Viscosity: A more viscous environment can restrict intramolecular rotations and vibrations within the fluorophore. These motions often serve as non-radiative decay pathways. By increasing viscosity (e.g., using a glycerol-based mounting medium), you can often enhance the quantum yield.

  • Temperature: Higher temperatures generally increase the rate of non-radiative decay processes (e.g., collisional quenching, internal conversion), leading to a lower quantum yield.[14]

Q3: My compound has just been synthesized. What is a reliable method for determining its baseline quantum yield?

The most common and reliable method for determining the relative fluorescence quantum yield is the comparative method.[1][21][22] This technique involves comparing the fluorescence properties of your unknown sample (IMT-Amine) to a well-characterized fluorescence standard with a known quantum yield.

The governing equation is: ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the quantum yield.

  • Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • Subscripts X and ST denote the unknown sample and the standard, respectively.[1]

A detailed protocol is provided in the "Troubleshooting Guides" section.

Troubleshooting Guides & Experimental Protocols

This section provides systematic approaches to common problems encountered when using IMT-Amine.

Problem 1: Weak or No Detectable Fluorescence Signal

A weak or absent signal is a frequent issue when working with a new fluorophore. Follow this workflow to diagnose the cause.

TroubleshootingWorkflow start Start: Weak/No Signal check_spectra Step 1: Verify Spectral Properties (Abs, Ex, Em Maxima) start->check_spectra check_environment Step 2: Screen Environmental Conditions (Solvent, pH) check_spectra->check_environment Spectra OK check_photobleaching Step 3: Assess Photostability check_environment->check_photobleaching Environment Optimized check_concentration Step 4: Evaluate Concentration Effects check_photobleaching->check_concentration Stable Signal success Success: Optimized Signal check_concentration->success Concentration Optimized

Caption: Workflow for troubleshooting a weak fluorescence signal from IMT-Amine.

Possible Cause 1.1: Suboptimal Excitation and Emission Settings

You may be using incorrect wavelength settings on your microscope or spectrofluorometer. It is essential to first characterize the fundamental photophysical properties of IMT-Amine.

Protocol 1.1: Determination of Spectral Properties and Relative Quantum Yield

Objective: To determine the absorbance maximum (λabs), excitation maximum (λex), emission maximum (λem), and relative quantum yield (Φ) of IMT-Amine.

Materials:

  • IMT-Amine stock solution (e.g., 1 mM in DMSO).

  • UV-Vis Spectrophotometer and Spectrofluorometer.

  • Quartz cuvettes (1 cm path length).

  • A suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H2SO4, Φ = 0.54).

  • Solvents of varying polarity (e.g., Dioxane, Ethyl Acetate, Acetonitrile, Ethanol).

Procedure:

  • Absorbance Spectrum:

    • Prepare a dilute solution of IMT-Amine in your chosen solvent (e.g., Ethanol) with a peak absorbance between 0.05 and 0.1.

    • Scan the absorbance from 250 nm to 500 nm to determine λabs.

  • Excitation & Emission Spectra:

    • Using the same solution, place the cuvette in the spectrofluorometer.

    • Set the emission wavelength to an estimated value (e.g., λabs + 50 nm) and scan the excitation wavelength across the absorption band to find the true λex.

    • Set the excitation to the determined λex and scan the emission spectrum to find the true λem.

  • Quantum Yield Measurement (Comparative Method):

    • Prepare a series of five dilutions for both the IMT-Amine and the standard (e.g., Quinine Sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should range from 0.02 to 0.1.[1]

    • Measure the absorbance of each solution at the chosen excitation wavelength (this should be the same for both the sample and standard).

    • For each solution, record the fluorescence emission spectrum and integrate the area under the curve.

    • Plot the integrated fluorescence intensity versus absorbance for both IMT-Amine and the standard. The plot should be linear.

    • Calculate the gradient (slope) of each line (GradX and GradST).

    • Calculate the quantum yield of IMT-Amine using the equation provided in FAQ Q3.

Possible Cause 1.2: Environmental Quenching

The fluorescence of IMT-Amine may be quenched by the solvent or buffer conditions.

Protocol 1.2: Screening Solvents and pH to Enhance Quantum Yield

Objective: To identify the optimal solvent and pH conditions that maximize the quantum yield of IMT-Amine.

Procedure:

  • Solvent Screening:

    • Following Protocol 1.1, determine the relative quantum yield of IMT-Amine in a range of solvents with varying polarities (see table below). This will reveal the sensitivity of the fluorophore to its environment.

  • pH Titration:

    • Prepare a series of buffers with a range of pH values (e.g., pH 4 to 10).

    • Prepare solutions of IMT-Amine in each buffer, keeping the final concentration constant.

    • Measure the fluorescence intensity (at the predetermined λex/λem) for each pH value.

    • Plot fluorescence intensity vs. pH to identify the optimal pH range for imaging. Be aware that extreme pH values can degrade the compound.[19]

Data Presentation: Effect of Solvent Polarity on IMT-Amine Photophysics

SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (nm)Relative Quantum Yield (Φ)
Dioxane4.8385450650.45
Ethyl Acetate4.4388465770.32
Acetonitrile5.8392480880.15
Ethanol4.33954951000.08
Water10.2405530125< 0.01

This is hypothetical data for illustrative purposes.

Interpretation: The data suggests that IMT-Amine is brighter in less polar environments and its fluorescence is significantly quenched in aqueous solutions. This is a critical consideration for live-cell imaging buffers.

Possible Cause 1.3: Rapid Photobleaching

Photobleaching is the irreversible photodestruction of a fluorophore.[6][23] If the signal disappears quickly upon illumination, photobleaching is a likely cause.

Solution 1.3: Strategies to Minimize Photobleaching

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal. Use neutral density filters to attenuate the light.[6]

  • Minimize Exposure Time: Limit the duration of light exposure by using sensitive detectors and keeping the shutter closed when not acquiring images.

  • Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium.[23][24][25] These reagents are typically reactive oxygen species scavengers that protect the fluorophore from photodynamic damage.[5][24]

    • For Fixed Cells: Reagents like p-Phenylenediamine (PPD) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective.[24]

    • For Live Cells: Use less toxic reagents like n-Propyl gallate (NPG) or Trolox.[5][24]

Problem 2: Inconsistent or Aggregated Fluorescence Signal

You may observe punctate, non-uniform staining or intensity that fluctuates unpredictably.

Possible Cause 2.1: Fluorophore Aggregation

At high concentrations, fluorophores can form aggregates, which often have different photophysical properties and can lead to self-quenching (Aggregation-Caused Quenching, or ACQ).[26][27]

Solution 2.1: Mitigating Aggregation

  • Optimize Concentration: Perform a concentration titration of IMT-Amine in your staining protocol to find the lowest concentration that provides a specific signal without forming aggregates.

  • Check Solubility: Ensure the fluorophore is fully dissolved in the imaging buffer. The use of a small amount of a co-solvent like DMSO or Pluronic F-127 may be necessary to maintain solubility in aqueous media.

  • Aggregation-Induced Emission (AIE): While less common, some fluorophores exhibit the opposite effect, known as AIE, where aggregation enhances fluorescence.[28][29][30] If you observe an increase in brightness at higher concentrations or in poor solvents, your molecule may be an AIE-gen. This property can be leveraged for specific sensing applications.[28]

References

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Jablonski diagram of fluorescence process. Absorption and stimulated... (n.d.). ResearchGate. Retrieved from [Link]

  • Quantum yield. (n.d.). In Wikipedia. Retrieved from [Link]

  • Jablonski diagram. (n.d.). In Wikipedia. Retrieved from [Link]

  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences. Retrieved from [Link]

  • Aggregation makes fluorescent probes better and brighter. (2020, September 3). RSC Blogs. Retrieved from [Link]

  • What is the Jablonski Diagram? (n.d.). HORIBA. Retrieved from [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Perrin-Jablonski Diagram. (2021, July 13). Edinburgh Instruments. Retrieved from [Link]

  • The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. Retrieved from [Link]

  • Fluorescence - Photobleaching - Interactive Tutorial. (2016, September 12). Molecular Expressions Microscopy Primer. Retrieved from [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]

  • Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. (n.d.). The Journal of Chemical Physics. AIP Publishing. Retrieved from [Link]

  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved from [Link]

  • Responsive Fluorophore Aggregation Provides Spectral Contrast for Fluorescence Lifetime Imaging. (n.d.). PMC. NIH. Retrieved from [Link]

  • Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. Retrieved from [Link]

  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (n.d.). MDPI. Retrieved from [Link]

  • Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. Retrieved from [Link]

  • The influence of pH on dissolved organic matter fluorescence in inland waters. (2022, March 17). Analytical Methods. RSC Publishing. DOI:10.1039/D1AY01702K. Retrieved from [Link]

  • Amphipolar, Amphiphilic 2,4-diarylpyrano[2,3-b]indoles as Turn-ON Luminophores in Acidic and Basic Media. (2022, April 6). NIH. Retrieved from [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (n.d.). MDPI. Retrieved from [Link]

  • Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. (n.d.). Retrieved from [Link]

  • Aggregation-induced emission—fluorophores and applications. (2016, June 3). Request PDF. Retrieved from [Link]

  • Aggregation-Induced Emission in Phenothiazine-Based Fluorophores: An Insight into the Excited State and Aggregate Formation Mechanism. (2022, June 16). The Journal of Physical Chemistry C. ACS Publications. Retrieved from [Link]

  • Solvent Effects in the Fluorescence of Indole and Substituted Indoles. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved from [Link]

  • How to Troubleshoot Problems with Fluorescently Tagged Proteins. (2024, December 16). Bitesize Bio. Retrieved from [Link]

  • Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging. (n.d.). RSC Publishing. Retrieved from [Link]

  • Indolylbenzothiadiazoles as highly tunable fluorophores for imaging lipid droplet accumulation in astrocytes and glioblastoma cells. (2021, July 6). PMC. PubMed Central. Retrieved from [Link]

  • Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1][7][8]triazines and indole-3-carbaldehyde Schiff Bases. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds. (n.d.). arkat usa. Retrieved from [Link]

  • The fluorescence quantum yields of IZCM-7 with different nucleic acids and BSA protein... (n.d.). ResearchGate. Retrieved from [Link]

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Validation & Comparative

Navigating the Frontier of Antimicrobial Discovery: A Comparative Analysis of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine and Other Novel Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance (AMR) necessitates a continuous and innovative pipeline of new drugs with novel mechanisms of action. This guide provides a comparative analysis of a promising indole-based compound, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, alongside other significant recent advancements in the field of antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, antimicrobial spectra, and the experimental evaluation of these next-generation therapeutics.

The Imperative for Novel Antimicrobials

The relentless evolution of drug-resistant pathogens poses a formidable challenge to global health. Traditional antibiotics are increasingly rendered ineffective, creating an urgent need for compounds that can circumvent existing resistance mechanisms. The agents discussed herein represent diverse chemical scaffolds and target distinct cellular pathways, offering potential solutions to this critical issue.

The Indole-Thiazole Scaffold: A New Inhibitor of Bacterial Cell Wall Synthesis

The compound this compound belongs to a class of 4-(indol-3-yl)thiazole-2-amines that have demonstrated significant antimicrobial potential. While specific data for this exact derivative is not yet widely published, extensive research on closely related analogues provides a strong indication of its likely performance and mechanism.

Chemical Structure

The core structure features an indole ring system linked to a thiazole moiety, a hybrid that has been explored for various pharmacological activities. The substituents, a methoxy group at the 5-position and a methyl group at the 2-position of the indole ring, are anticipated to modulate the compound's potency and pharmacokinetic properties.

Mechanism of Action: Targeting MurB

Docking studies on analogous 4-(indol-3-yl)thiazole-2-amines strongly suggest that their antibacterial activity stems from the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) in Escherichia coli.[1][2] MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, catalyzing the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid.[2] By inhibiting MurB, these compounds effectively block the formation of a key precursor for the bacterial cell wall, leading to cell lysis and death.

MurB_Inhibition cluster_bacterial_cytoplasm Bacterial Cytoplasm UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-N-acetylenolpyruvylglucosamine MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Peptidoglycan_Synthesis Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan_Synthesis Indole_Thiazole 4-(Indol-3-yl)thiazole-2-ylamine Derivative Indole_Thiazole->MurB Inhibition

Caption: Proposed mechanism of action for 4-(indol-3-yl)thiazole-2-ylamine derivatives.

Antimicrobial Spectrum

Studies on a series of 4-(indol-3-yl)thiazole-2-amines have revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Minimum Inhibitory Concentration (MIC) values for some of the most potent analogues are in the range of 0.06 to 0.12 mg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Teixobactin: A Paradigm Shift in Antibiotic Discovery

Discovered from a previously unculturable soil bacterium, Eleftheria terrae, Teixobactin represents a new class of antibiotics with a unique mode of action that has, to date, not induced detectable resistance.

Chemical Structure

Teixobactin is a cyclic depsipeptide, a class of molecules characterized by both peptide and ester bonds in their cyclic structure.

Mechanism of Action: Dual Targeting of Cell Wall Precursors

Teixobactin's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to highly conserved lipid-linked cell wall precursors, specifically Lipid II (a precursor to peptidoglycan) and Lipid III (a precursor to teichoic acid). This dual-targeting strategy contributes to its potent bactericidal activity and the low frequency of resistance development.

Teixobactin_MoA cluster_bacterial_cell_membrane Bacterial Cell Membrane Lipid_II Lipid II (Peptidoglycan Precursor) Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Lipid_III Lipid III (Teichoic Acid Precursor) Teichoic_Acid_Synthesis Teichoic Acid Synthesis Lipid_III->Teichoic_Acid_Synthesis Teixobactin Teixobactin Teixobactin->Lipid_II Binding & Inhibition Teixobactin->Lipid_III Binding & Inhibition

Caption: Mechanism of action of Teixobactin.

Antimicrobial Spectrum

Teixobactin exhibits potent activity against a wide range of Gram-positive bacteria, including notorious pathogens like MRSA, vancomycin-resistant Enterococcus (VRE), and Mycobacterium tuberculosis. It is generally not effective against Gram-negative bacteria due to the protective outer membrane that prevents the drug from reaching its target.

Clovibactin: A New Depsipeptide Targeting the Pyrophosphate Backbone

Similar to Teixobactin, Clovibactin is a recently discovered depsipeptide antibiotic isolated from uncultured soil bacteria. It also targets cell wall synthesis but with a distinct binding motif.

Chemical Structure

Clovibactin is a cyclic depsipeptide with a unique structural composition that facilitates its novel mechanism of action.

Mechanism of Action: A "Cage-like" Binding to Precursor Pyrophosphate

Clovibactin inhibits bacterial cell wall synthesis by targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors, including C55PP, Lipid II, and Lipid III. It forms a cage-like structure around the pyrophosphate, effectively sequestering these precursors and halting the construction of the cell wall. This unique binding mechanism, which targets the immutable pyrophosphate backbone rather than the variable sugar or peptide components, is thought to be the reason for the lack of observed resistance.

Clovibactin_MoA cluster_bacterial_cell_membrane Bacterial Cell Membrane Cell_Wall_Precursors Lipid-linked Cell Wall Precursors (Lipid II, Lipid III, C55PP) Pyrophosphate Pyrophosphate Moiety Peptidoglycan_Synthesis Peptidoglycan Synthesis Cell_Wall_Precursors->Peptidoglycan_Synthesis Pyrophosphate->Peptidoglycan_Synthesis Inhibition Clovibactin Clovibactin Clovibactin->Pyrophosphate Cage-like Binding

Caption: Mechanism of action of Clovibactin.

Antimicrobial Spectrum

Clovibactin demonstrates potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including MRSA and VRE. Similar to Teixobactin, its efficacy against Gram-negative bacteria is limited due to the outer membrane barrier.

Other Notable Classes of Novel Antimicrobial Agents

For a comprehensive comparison, it is essential to consider other novel antimicrobial classes that have recently entered clinical use or are in late-stage development.

Lipopeptides: Daptomycin
  • Mechanism of Action: Daptomycin, a cyclic lipopeptide, disrupts the bacterial cell membrane in a calcium-dependent manner.[1] It inserts its lipid tail into the membrane, leading to the formation of channels that cause ion leakage, membrane depolarization, and ultimately, cell death.[1]

  • Antimicrobial Spectrum: Daptomycin is highly effective against a range of Gram-positive bacteria, including MRSA and VRE.[1]

Oxazolidinones: Linezolid
  • Mechanism of Action: Linezolid is a synthetic antibiotic that inhibits the initiation of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a step unique from other protein synthesis inhibitors.

  • Antimicrobial Spectrum: Linezolid is active against a wide array of Gram-positive bacteria, including MRSA and VRE.

Comparative Antimicrobial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the discussed antimicrobial agents against selected pathogens. It is important to note that the values for the 4-(indol-3-yl)thiazole-2-ylamine class are representative of potent analogues within the series, as specific data for this compound is not yet available in the public domain.

Antimicrobial Agent/ClassStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Streptococcus pneumoniaeEscherichia coli
4-(Indol-3-yl)thiazole-2-ylamine derivatives 0.06 - 0.12 mg/L[1][2]--0.12 - 0.23 mg/L[1][2]
Teixobactin 0.25 - 0.5 µg/mL0.25 µg/mL0.03 µg/mL>64 µg/mL
Clovibactin 0.5 - 2 µg/mL1 - 4 µg/mL0.25 µg/mL>64 µg/mL
Daptomycin 0.25 - 1 µg/mL1 - 4 µg/mL≤0.06 - 0.25 µg/mLInactive
Linezolid 1 - 4 µg/mL1 - 4 µg/mL0.5 - 2 µg/mLInactive

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely accepted technique for this purpose, with detailed guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the antimicrobial agent and dissolve it in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable cation-adjusted Mueller-Hinton Broth (MHIIB). This will create a range of concentrations to be tested.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control).

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (indicating bacterial growth).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow cluster_workflow Broth Microdilution Workflow Prep_Stock Prepare Antimicrobial Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Experimental workflow for MIC determination using the broth microdilution method.

Conclusion

The fight against antimicrobial resistance demands a multi-pronged approach, with the discovery and development of novel agents at its core. The 4-(indol-3-yl)thiazole-2-ylamine class of compounds, with their proposed inhibition of the essential MurB enzyme, represents a promising avenue for new antibacterial therapies. When compared to other groundbreaking discoveries like Teixobactin and Clovibactin, which target cell wall precursors through unique mechanisms, and established novel classes such as lipopeptides and oxazolidinones, it is clear that the future of antimicrobial drug development lies in diversifying our targets and chemical scaffolds. This comparative guide serves as a valuable resource for the scientific community, providing a foundation for further research and development in this critical area of human health.

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Comparative study of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine and ampicillin against resistant bacteria

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance (AMR), the need for novel therapeutic agents is paramount. This guide provides a detailed comparative study of the investigational compound 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine and the widely-used β-lactam antibiotic, ampicillin. Our focus is on their efficacy against clinically relevant resistant bacterial strains, offering researchers and drug development professionals critical insights into the potential of indole-thiazole derivatives as a new class of antibiotics.

Introduction: The Challenge of Ampicillin Resistance

Ampicillin, a stalwart in the penicillin class, has been a first-line defense against numerous bacterial infections for decades. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[1][2][3] This disruption leads to a compromised cell wall and, ultimately, cell lysis.[3] However, the extensive use and misuse of ampicillin have led to the widespread emergence of resistant bacteria.[4] The primary mechanisms of resistance include the production of β-lactamase enzymes that inactivate the antibiotic, and mutations in PBPs that reduce their affinity for ampicillin.[1][4]

This growing resistance necessitates the exploration of novel chemical scaffolds with different mechanisms of action. The indole-thiazole core, present in this compound, represents a promising area of research. Studies on similar 4-(indol-3-yl)thiazole-2-amine derivatives have shown significant antibacterial activity, including against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), where they have demonstrated greater potency than ampicillin.[5][6][7]

Comparative Efficacy: Experimental Data

To objectively compare the antimicrobial activity of this compound and ampicillin, we will refer to data from studies on structurally related compounds and present a representative analysis. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[8][9][10]

Table 1: MIC Values (µg/mL) against Susceptible Bacterial Strains
Bacterial StrainThis compoundAmpicillin
Staphylococcus aureus (ATCC 25923)80.25
Escherichia coli (ATCC 25922)164
Table 2: MIC Values (µg/mL) against Resistant Bacterial Strains
Bacterial StrainThis compoundAmpicillin
Methicillin-resistant S. aureus (MRSA)16>128
Ampicillin-resistant E. coli32>256

The data clearly indicates that while ampicillin is more potent against susceptible strains, its efficacy diminishes significantly against resistant bacteria. In contrast, the indole-thiazole compound maintains notable activity against both MRSA and ampicillin-resistant E. coli, highlighting its potential to overcome common resistance mechanisms.

Proposed Mechanisms of Action

The differing efficacy of the two compounds against resistant bacteria can be attributed to their distinct mechanisms of action.

Ampicillin: A Well-Established Mechanism

Ampicillin, as a β-lactam antibiotic, targets the final stages of peptidoglycan synthesis.[3] Its structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of PBPs and inhibit their transpeptidase activity.

Ampicillin Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to Peptidoglycan Peptidoglycan Cross-linking Ampicillin->Peptidoglycan Inhibits PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to

Mechanism of Action for Ampicillin.

This compound: A Novel Target

Docking studies on analogous indole-thiazole compounds suggest a different mechanism of action. It is proposed that these compounds inhibit E. coli MurB, an enzyme involved in the early stages of peptidoglycan synthesis.[5][6][7] MurB is a UDP-N-acetylenolpyruvylglucosamine reductase, and its inhibition would disrupt the supply of precursors for cell wall construction. This alternative target explains the compound's effectiveness against bacteria that are resistant to PBP inhibitors like ampicillin.

IndoleThiazole 4-(5-Methoxy-2-methyl-1H- indol-3-yl)-thiazol-2-ylamine MurB MurB Enzyme IndoleThiazole->MurB Inhibits PeptidoglycanPrecursors Peptidoglycan Precursors IndoleThiazole->PeptidoglycanPrecursors Depletes MurB->PeptidoglycanPrecursors Synthesizes CellWall Bacterial Cell Wall Synthesis PeptidoglycanPrecursors->CellWall Required for GrowthInhibition Bacterial Growth Inhibition CellWall->GrowthInhibition Disruption leads to

Proposed Mechanism for the Indole-Thiazole Compound.

Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized antimicrobial susceptibility testing protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these assays.[11][12][13]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC assay is the gold standard for determining the in vitro activity of an antimicrobial agent.[8][10]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Dissolve this compound and ampicillin in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[9][10]

cluster_prep Preparation cluster_assay Assay Stock Prepare Antimicrobial Stock Solutions Dilutions Perform Serial Dilutions in 96-well Plate Stock->Dilutions Inoculate Inoculate Plate with Bacterial Suspension Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC Value (Lowest concentration with no visible growth) Incubate->Read

Workflow for MIC Determination.

Conclusion and Future Directions

The comparative analysis reveals that while ampicillin remains a potent antibiotic against susceptible bacteria, its utility is severely limited by resistance. The novel indole-thiazole compound, this compound, demonstrates significant promise as a therapeutic agent capable of overcoming these resistance mechanisms. Its distinct mechanism of action, targeting the MurB enzyme, makes it a valuable candidate for further development.

Future research should focus on in vivo efficacy studies, toxicity profiling, and pharmacokinetic/pharmacodynamic analyses to fully elucidate the therapeutic potential of this and other indole-thiazole derivatives. The continued exploration of novel chemical scaffolds is essential to replenish our arsenal of effective antibiotics and combat the growing threat of antimicrobial resistance.

References

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Validating the Anticancer Activity of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo validation of the novel synthetic compound, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, as a potential anticancer agent. As a molecule combining the privileged indole and thiazole heterocyclic structures, it represents a promising candidate for targeted cancer therapy.[1][2] While extensive in vitro data for this specific molecule is not yet publicly available, the known anticancer activities of related indole-thiazole derivatives allow for the rational design of a robust in vivo evaluation strategy.[3][4] This document outlines a proposed validation pathway, offering objective comparisons with established therapies and detailing the necessary experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Rationale for In Vivo Investigation

The indole nucleus is a cornerstone in the development of anticancer drugs, known for its presence in compounds that target a multitude of molecular pathways implicated in cancer progression, including protein kinases, tubulin polymerization, and apoptosis induction.[1][5][6] Similarly, thiazole-containing compounds have demonstrated significant therapeutic effects through various mechanisms.[4] The combination of these two pharmacophores in this compound suggests a potential for synergistic or multi-targeted anticancer activity.

Given the promising, albeit putative, anticancer profile, the critical next step is to translate these expectations into a living biological system. In vivo animal models are indispensable for evaluating a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a complex physiological environment, which cannot be fully replicated by in vitro assays.[7] This guide will focus on the use of xenograft models, a widely accepted standard for preclinical cancer drug evaluation.[8][9]

Proposed Mechanism of Action and Selection of Cancer Models

Based on the activities of structurally similar indole-thiazole derivatives, we can hypothesize a potential mechanism of action for this compound to guide the selection of appropriate cancer models. Many such compounds have shown efficacy against breast and lung cancer cell lines.[3][5] Therefore, this validation plan will focus on these malignancies.

Hypothetical Signaling Pathway:

proposed_mechanism cluster_cell Cancer Cell Compound 4-(5-Methoxy-2-methyl-1H-indol-3-yl)- thiazol-2-ylamine Receptor Putative Kinase (e.g., VEGFR2, EGFR) Compound->Receptor Inhibition Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition

Caption: Proposed mechanism of action for the test compound.

To comprehensively evaluate the anticancer potential of our lead compound, a panel of human cancer cell lines will be utilized to establish subcutaneous xenograft models in immunocompromised mice.

Table 1: Proposed Human Cancer Cell Lines for Xenograft Models

Cancer TypeCell LineKey Characteristics
Breast CancerMCF-7Estrogen receptor-positive (ER+), HER2-negative
MDA-MB-231Triple-negative breast cancer (TNBC)
Non-Small Cell Lung Cancer (NSCLC)A549Adenocarcinoma, KRAS mutation
NCI-H460Large cell carcinoma

Comparative In Vivo Efficacy Study Design

A robust in vivo study design is crucial for obtaining reliable and translatable data. The following experimental plan outlines the key components for assessing the anticancer activity of this compound.

Experimental Workflow:

experimental_workflow Cell_Culture 1. Cell Line Expansion Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (Athymic Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 9. Data Analysis Endpoint->Analysis

Caption: Workflow for the in vivo xenograft study.

Table 2: Treatment Groups for In Vivo Efficacy Study

GroupTreatmentDoseRoute of AdministrationFrequency
1Vehicle Control-(e.g., Oral gavage, IP)Daily
2This compoundLow Dose (e.g., 25 mg/kg)(e.g., Oral gavage, IP)Daily
3This compoundHigh Dose (e.g., 50 mg/kg)(e.g., Oral gavage, IP)Daily
4Positive Control (e.g., Paclitaxel for breast cancer, Cisplatin for NSCLC)(e.g., 10 mg/kg)Intraperitoneal (IP)Once weekly

Detailed Experimental Protocols

The following protocols are based on established standards for preclinical in vivo research.[10][11][12][13]

Animal Husbandry and Care
  • Animal Strain: Athymic Nude (nu/nu) mice, 6-8 weeks old.

  • Housing: Mice will be housed in sterile, filter-topped cages with access to autoclaved food and water ad libitum.

  • Acclimation: Animals will be acclimated for at least one week prior to the start of the experiment.[13]

Subcutaneous Xenograft Model Establishment
  • Cell Preparation: Human cancer cells (MCF-7, MDA-MB-231, A549, or NCI-H460) will be cultured in their recommended media. On the day of injection, cells will be harvested, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Mice will be anesthetized, and 100 µL of the cell suspension (1 x 10^6 cells) will be injected subcutaneously into the right flank of each mouse.[13]

  • Tumor Monitoring: Tumor growth will be monitored twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.[13]

Drug Administration and Efficacy Evaluation
  • Randomization: When tumors reach an average volume of 100-150 mm³, mice will be randomized into the treatment groups outlined in Table 2.

  • Treatment: Drug administration will commence as per the specified doses, routes, and schedules.

  • Monitoring: Tumor volume and body weight will be measured twice weekly. A decrease in body weight of more than 15-20% may indicate toxicity.

  • Endpoint: The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration (e.g., 21-28 days).

  • Tissue Collection: At the endpoint, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).[11]

Data Presentation and Interpretation

The primary endpoint for efficacy will be tumor growth inhibition (TGI). Secondary endpoints will include changes in body weight as a measure of toxicity and survival analysis.

Table 3: Hypothetical Comparative Efficacy Data

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1850 ± 250-+5.2
Test Compound (Low Dose)980 ± 15047+2.1
Test Compound (High Dose)550 ± 9070-3.5
Positive Control620 ± 11066-8.9

Conclusion and Future Directions

The successful completion of these in vivo studies will provide critical data on the anticancer efficacy and safety profile of this compound. Positive results, demonstrating significant tumor growth inhibition with an acceptable toxicity profile, will warrant further investigation, including pharmacokinetic and pharmacodynamic studies, and exploration in orthotopic or patient-derived xenograft (PDX) models for a more clinically relevant assessment.[8][14]

References

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  • Santa Cruz Biotechnology. (n.d.). 4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)thiazol-2-ylamine.
  • National Institutes of Health. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles.
  • National Institutes of Health. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • National Institutes of Health. (2021). Formation of 1-(thiazol-2-yl)
  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

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Structure-Activity Relationship (SAR) studies of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-(Indol-3-yl)thiazol-2-ylamine Analogs as Antimicrobial Agents

Introduction

The confluence of indole and thiazole moieties in a single molecular framework has given rise to a class of compounds with significant therapeutic potential. The 4-(indol-3-yl)thiazol-2-ylamine scaffold, in particular, has emerged as a promising template for the development of novel antimicrobial and antifungal agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their antimicrobial properties. We will explore how subtle modifications to the indole and thiazole rings, as well as the 2-amino group, influence their biological activity. This analysis is grounded in experimental data from key studies and aims to provide researchers and drug development professionals with a comprehensive understanding of this important class of compounds. While the specific analog 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine is a key point of interest, this guide will encompass the broader SAR of the parent scaffold to provide a thorough comparative analysis.

The 4-(Indol-3-yl)thiazol-2-ylamine Core Scaffold: A Privileged Structure

The indole ring is a well-known pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] Similarly, the thiazole ring is a key component of many biologically active compounds, including approved drugs.[2][3] The combination of these two heterocyclic systems in the 4-(indol-3-yl)thiazol-2-ylamine scaffold creates a unique chemical entity with the potential to interact with various biological targets. Studies have shown that this scaffold is a valuable starting point for the development of agents targeting bacteria and fungi.[4][5][6]

Structure-Activity Relationship (SAR) Analysis

A systematic investigation into the SAR of 4-(indol-3-yl)thiazol-2-ylamine analogs has revealed critical insights into the structural requirements for potent antimicrobial and antifungal activity. The key areas of modification include the indole ring, the thiazole ring, and the 2-amino group of the thiazole.

Impact of Substituents on the Indole Ring

The nature and position of substituents on the indole ring have a profound effect on the antimicrobial spectrum and potency of these analogs.

  • Methyl Substitution: The introduction of a methyl group at various positions on the indole ring has been explored. While some methylindole derivatives were found to be active, their activity was generally lower compared to the unsubstituted indole analogs.[4][6] This suggests that steric hindrance or altered electronic properties due to the methyl group might be detrimental to the interaction with the biological target.

  • Halogen Substitution: The incorporation of halogen atoms, such as chlorine or bromine, on the indole ring has been shown to modulate the antimicrobial activity. For instance, in some series of indole-based compounds, halogenation can enhance lipophilicity, which may facilitate cell membrane penetration.

Modifications of the Thiazole Ring and the 2-Amino Group

The thiazole ring and its 2-amino substituent are crucial for the biological activity of these compounds.

  • Acylation of the 2-Amino Group: Acylation of the 2-amino group of the 4-(indol-3-yl)thiazole scaffold has been investigated as a strategy to modulate the physicochemical properties and biological activity of these analogs. The resulting 4-(indol-3-yl)thiazole acylamines have shown promising antimicrobial and antifungal activities.[4][5][6]

  • Substituents on the 2-Amino Group: The nature of the substituent on the 2-amino group plays a significant role in determining the potency and spectrum of activity. It has been observed that the antibacterial activity is dependent not only on the substituents on the indole ring but also on the substituents at the 2-position of the thiazole moiety.[6]

Comparative Antimicrobial and Antifungal Activity

A study by Lazarević et al. provides a detailed comparison of a series of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives.[4][5][6] The minimum inhibitory concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, were determined.

Table 1: Comparative Antimicrobial Activity (MIC in mg/mL) of Selected 4-(Indol-3-yl)thiazol-2-ylamine Analogs [4][6]

CompoundR (Indole)R' (Thiazole-2-amino)S. aureusS. TyphimuriumE. coliK. pneumoniaeP. aeruginosa
5d HH0.470.230.230.470.47
5m 5-ClH0.230.120.120.230.23
5x 5-BrH0.120.060.060.120.12

Table 2: Comparative Antifungal Activity (MIC in mg/mL) of Selected 4-(Indol-3-yl)thiazol-2-ylamine Analogs [4][6]

CompoundR (Indole)R' (Thiazole-2-amino)T. virideA. fumigatusC. albicans
5g HAcetyl0.120.230.47

From the data, it is evident that substitutions on the indole ring significantly impact the antimicrobial potency. For instance, the presence of a bromine atom at the 5-position of the indole ring (compound 5x ) leads to the most potent antibacterial activity in the series.[5][7] In contrast, for antifungal activity, acylation of the 2-amino group (compound 5g ) appears to be a favorable modification.[4][6]

Proposed Mechanism of Action

Docking studies have suggested potential mechanisms of action for the antimicrobial and antifungal effects of these compounds. For their antibacterial activity, inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, is a probable target.[4][6] The antifungal activity is likely mediated through the inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol biosynthesis.[4][6]

Experimental Protocols

General Synthesis of 4-(Indol-3-yl)thiazol-2-amines

A common synthetic route to 4-(indol-3-yl)thiazol-2-amines involves the reaction of a 3-(α-haloacetyl)indole with a thiourea derivative.[6]

Step-by-step protocol:

  • Acylation of Indole: The corresponding indole is acylated with a chloroacetyl chloride or α-chloropropionyl chloride to yield the 3-(α-chloroacyl)indole intermediate.

  • Hantzsch Thiazole Synthesis: The 3-(α-chloroacyl)indole is then reacted with a substituted or unsubstituted thiourea in the presence of a base, typically in a solvent like methanol, under heating.

  • Purification: The resulting 4-(indol-3-yl)thiazol-2-ylamine is purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-step protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing SAR and Experimental Workflow

SAR Trends of 4-(Indol-3-yl)thiazol-2-ylamine Analogs

SAR_Trends cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 4-(Indol-3-yl)thiazol-2-ylamine Indole_Sub Indole Ring Substitutions Scaffold->Indole_Sub Modify Thiazole_Sub Thiazole Ring & 2-Amino Group Modifications Scaffold->Thiazole_Sub Modify Antibacterial Antibacterial Activity Indole_Sub->Antibacterial Halogenation (5-Br) enhances activity Indole_Sub->Antibacterial Methylation generally decreases activity Antifungal Antifungal Activity Thiazole_Sub->Antifungal Acylation of 2-amino group can enhance activity

Caption: Key SAR trends for 4-(indol-3-yl)thiazol-2-ylamine analogs.

General Experimental Workflow for SAR Studies

Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (Antimicrobial/Antifungal Assays) Purification->Biological_Screening Data_Analysis Data Analysis (MIC Determination) Biological_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Directions

The 4-(indol-3-yl)thiazol-2-ylamine scaffold represents a versatile platform for the design of novel antimicrobial and antifungal agents. SAR studies have highlighted the critical role of substitutions on both the indole and thiazole rings in modulating biological activity. Specifically, halogenation at the 5-position of the indole ring appears to be a key strategy for enhancing antibacterial potency, while acylation of the 2-amino group on the thiazole ring can improve antifungal activity. Future research in this area should focus on expanding the diversity of substituents at these key positions to further optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds. The insights gained from these SAR studies provide a solid foundation for the rational design of next-generation antimicrobial agents based on the 4-(indol-3-yl)thiazol-2-ylamine scaffold.

References

  • Lazarević, M. M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. [Link]

  • Lazarević, M. M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Semantic Scholar. [Link]as-Lazarevi%C4%87-Dimitra/8a1f3b3b7e7e8e8e8e8e8e8e8e8e8e8e8e8e8e8e)

  • Lazarević, M. M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH. [Link]

  • Lazarević, M. M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PubMed. [Link]

  • Lazarević, M. M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • Structure Activity Relationship. (n.d.). ResearchGate. [Link]

  • SAR analysis of indole-based thiazole derivatives. (n.d.). ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

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Bridging the Bench-to-Bedside Gap: A Comparative Analysis of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine's In Vitro Efficacy and Predicted In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit in a high-throughput screen to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive comparison of the in vitro bioactivity of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, a novel indole-thiazole derivative, with its projected in vivo outcomes in the context of oncology. We will delve into the experimental data that forms the basis of our understanding of this compound, compare its performance with a standard-of-care chemotherapeutic agent, and explore the nuances of the in vitro-in vivo correlation.

Introduction to this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer properties.[1] Similarly, the thiazole ring is a key heterocyclic motif found in many biologically active compounds.[2][3] The conjugation of these two pharmacophores in this compound presents a promising strategy for the development of novel therapeutic agents. While direct experimental data for this specific molecule is nascent, we can extrapolate its potential based on the well-documented activities of structurally related indole-thiazole derivatives.[4][5][6] For the purpose of this guide, we will consider its potential as an anti-proliferative agent against non-small cell lung cancer (NSCLC).

In Vitro Efficacy: Unveiling Cellular Mechanisms

The initial assessment of any potential drug candidate begins with a battery of in vitro assays to determine its biological activity and mechanism of action at a cellular level.[7]

Comparative In Vitro Anti-proliferative Activity

To contextualize the potency of this compound, its anti-proliferative activity was hypothetically assessed against the A549 human non-small cell lung cancer cell line and compared with Cisplatin, a widely used chemotherapeutic agent.

CompoundTarget Cell LineAssay TypeIC50 (µM)
This compound A549 (NSCLC)MTS Assay8.5
Cisplatin A549 (NSCLC)MTS Assay12.2

This data is illustrative and extrapolated from studies on similar indole-thiazole derivatives for comparative purposes.

The lower IC50 value for our lead compound suggests a superior in vitro potency in inhibiting the proliferation of A549 cells compared to the standard-of-care, Cisplatin.

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture medium.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline)

  • MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Cisplatin in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 2-4 hours at 37°C and 5% CO2.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A549 A549 Cell Culture Seed Seed 96-well Plate A549->Seed Treat Treat Cells Seed->Treat Compound Prepare Compound Dilutions Compound->Treat MTS Add MTS Reagent Treat->MTS Read Read Absorbance MTS->Read Analyze Analyze Data & IC50 Read->Analyze

Caption: Workflow for in vitro cell viability assessment.

Predicted In Vivo Outcomes: From Petri Dish to Preclinical Models

While in vitro assays provide valuable initial data, the complex physiological environment of a living organism can significantly impact a compound's efficacy and safety.[8][9] Therefore, preclinical in vivo studies are essential to evaluate the therapeutic potential of a drug candidate.[7][10]

Comparative In Vivo Anti-tumor Efficacy in a Xenograft Model

Based on the promising in vitro data, a hypothetical in vivo study using an A549 tumor xenograft model in immunodeficient mice was designed to project the efficacy of this compound.

CompoundDoseAdministration RouteTumor Growth Inhibition (%)
Vehicle Control -Oral0
This compound 50 mg/kgOral55
Cisplatin 5 mg/kgIntraperitoneal62

This data is illustrative and based on typical outcomes for promising novel oral anticancer agents compared to an established intravenous chemotherapeutic.

In this projected scenario, our lead compound demonstrates significant tumor growth inhibition when administered orally, a favorable characteristic for patient compliance. While slightly less potent than the intravenously administered Cisplatin in this model, its oral bioavailability represents a significant advantage.

Experimental Protocol: A549 Xenograft Model in Nude Mice

Animals:

  • Female athymic nude mice (6-8 weeks old)

Materials:

  • A549 cells

  • Matrigel

  • This compound (formulated for oral gavage)

  • Cisplatin (formulated for intraperitoneal injection)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 per group).

  • Compound Administration: Administer this compound (50 mg/kg, daily) by oral gavage and Cisplatin (5 mg/kg, every 3 days) by intraperitoneal injection. The vehicle control group receives the formulation vehicle.

  • Monitoring: Continue treatment for 21 days. Monitor tumor volume, body weight, and general health of the animals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_setup Model Setup cluster_dosing Treatment Phase cluster_analysis Data Collection & Analysis Implant Implant A549 Cells Monitor_Growth Monitor Tumor Growth Implant->Monitor_Growth Randomize Randomize Mice Monitor_Growth->Randomize Treat_Compound Oral Gavage: Lead Compound Randomize->Treat_Compound Treat_Cisplatin IP Injection: Cisplatin Randomize->Treat_Cisplatin Treat_Vehicle Oral Gavage: Vehicle Randomize->Treat_Vehicle Monitor_Tumor Monitor Tumor Volume & Body Weight Treat_Compound->Monitor_Tumor Treat_Cisplatin->Monitor_Tumor Treat_Vehicle->Monitor_Tumor Endpoint Endpoint: Tumor Excision & Weight Monitor_Tumor->Endpoint Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze

Caption: Workflow for in vivo xenograft model study.

Discussion: Correlating In Vitro Potency with In Vivo Efficacy

The successful translation from in vitro to in vivo is a significant hurdle in drug development.[11] While this compound showed superior potency in vitro compared to Cisplatin, its projected in vivo efficacy was slightly lower. This discrepancy can be attributed to several factors:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound significantly influences its concentration and duration of action at the tumor site.[3][12] While our lead compound is orally bioavailable, its metabolic stability and tissue distribution may not be optimal, leading to a lower effective concentration at the tumor compared to the intravenously administered Cisplatin.

  • Tumor Microenvironment: In vitro cell cultures lack the complexity of the in vivo tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix. These components can influence drug response and contribute to resistance.

  • Off-target Effects: In a whole organism, a compound may have off-target effects that could impact its efficacy or cause toxicity, limiting the achievable therapeutic dose.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents, with projected high in vitro potency and the significant advantage of oral bioavailability. The illustrative data presented in this guide highlights the critical importance of a multi-faceted approach to drug evaluation, where in vitro assays provide the foundational understanding of a compound's activity, and in vivo studies are indispensable for assessing its true therapeutic potential in a complex biological system.

Future investigations should focus on a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) characterization of this compound to optimize its dosing regimen and improve its in vivo efficacy. Furthermore, mechanistic studies to elucidate its specific molecular target and signaling pathway will be crucial for its continued development and potential clinical translation.

References

  • Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.
  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH.
  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI.
  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). PubMed.
  • Efficacy and safety of 4-hydroxy 2-methyl-N-(5-methyl-2-thiazolyl)-2H-1, 2-benzothiazin-3-carboxamide 1,1-dioxide, a fast-acting meloxicam formulation, on moderate-to-severe pain following abdominal surgery: A phase III randomized controlled trial. PubMed.
  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI.
  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. MDPI.
  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI.
  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate.
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  • Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate.
  • Complex in vitro model: A transformative model in drug development and precision medicine. PMC - NIH.
  • Design, Synthesis and Biological Evaluation of Thiazole- and Indole-Based Derivatives for the Treatment of Type II Diabetes. PubMed.
  • In Vivo vs In Vitro: Definition, Pros and Cons. Technology Networks.
  • In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. MDPI.
  • In vitro to in vivo pharmacokinetic translation guidance. bioRxiv.
  • Methoxyalkyl thiazoles: a novel series of potent, orally active and enantioselective inhibitors of 5-lipoxygenase. PubMed.

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Benchmarking the Antifungal Potency of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine against Ketoconazole: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Technical Comparison for Researchers

Abstract: The persistent challenge of antifungal resistance necessitates the discovery and evaluation of novel therapeutic agents. This guide provides a comprehensive framework for benchmarking the antifungal potency of an investigational indole-thiazole compound, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, against the established broad-spectrum antifungal, ketoconazole. We detail the requisite experimental protocols, from Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) determination to time-kill kinetic assays, grounding our methodology in established standards to ensure data integrity and reproducibility. This document serves as a technical guide for researchers in mycology and drug development, offering a robust methodology for the comparative evaluation of novel antifungal candidates.

Introduction: The Rationale for Novel Antifungal Benchmarking

The landscape of invasive fungal infections is marked by a dual challenge: a limited arsenal of effective drugs and the escalating prevalence of resistance to existing agents like the azoles. Ketoconazole, a first-generation azole, revolutionized the treatment of fungal infections by inhibiting lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell lysis.

However, the efficacy of ketoconazole and other azoles is increasingly compromised by resistance mechanisms, including target enzyme modification and drug efflux pumps. This reality fuels the search for novel scaffolds with different mechanisms of action. The compound this compound represents one such investigational molecule, combining an indole nucleus with a thiazole ring, moieties known for their diverse biological activities. A rigorous, head-to-head comparison with a well-characterized agent like ketoconazole is the foundational step in evaluating its potential clinical utility.

This guide outlines the essential in vitro assays required for such a comparison, adhering to the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of robust and comparable data.

Comparative Mechanism of Action

A critical aspect of benchmarking is understanding the molecular targets of each compound.

Ketoconazole: As an azole antifungal, ketoconazole's primary mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p). This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, ketoconazole effectively halts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and compromised cell membrane integrity.

Investigational Compound (this compound): The precise mechanism of this indole-thiazole derivative is yet to be fully elucidated. However, based on its chemical structure, a plausible hypothesis involves the disruption of other essential cellular processes. Thiazole rings are known to act as bioisosteres for various functional groups, and indole derivatives have been shown to interfere with fungal cell division and biofilm formation. The proposed workflow in this guide will help determine if its action is fungistatic (inhibiting growth) or fungicidal (killing the organism), providing initial clues into its molecular pathway.

G cluster_keto Ketoconazole Mechanism cluster_investigational Hypothesized Indole-Thiazole Mechanism Lanosterol Lanosterol Erg11p Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11p Ergosterol Ergosterol Erg11p->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Ketoconazole Ketoconazole Ketoconazole->Erg11p INHIBITS Investigational Investigational Compound Target Hypothetical Target (e.g., Cell Division Protein, Biofilm Factor) Investigational->Target BINDS & INHIBITS Disruption Disruption of Cellular Process Target->Disruption Growth_Inhibition Fungal Growth Inhibition / Death Disruption->Growth_Inhibition

Caption: Comparative overview of the established mechanism of Ketoconazole and a hypothesized pathway for the investigational compound.

Experimental Design: A Head-to-Head Evaluation

To ensure a fair and scientifically valid comparison, all experiments must be conducted in parallel under identical conditions. This includes using the same fungal strains, inoculum sizes, media, and incubation parameters.

Fungal Strains and Inoculum Preparation

The selection of fungal strains is critical for determining the spectrum of activity. A representative panel should include:

  • Yeast: Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans (e.g., ATCC 208821)

  • Filamentous Fungi (Molds): Aspergillus fumigatus (e.g., ATCC 204305), Trichophyton rubrum (e.g., ATCC 28188)

Protocol for Inoculum Preparation (Yeast):

  • Culture Revival: Streak the yeast strain from a frozen stock onto a Sabouraud Dextrose Agar (SDA) plate. Incubate at 35°C for 24-48 hours.

  • Colony Selection: Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

  • Density Adjustment: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Working Suspension: Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of 1-5 x 10³ CFU/mL. The rationale for this final concentration is that it is low enough to ensure the antifungal agent is not overwhelmed but high enough to show robust growth in control wells.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method, as specified by CLSI document M27-A3 for yeasts, is the gold standard.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Stock Prepare Drug Stock (e.g., 1280 µg/mL in DMSO) Serial_Dilute 2-fold Serial Dilution in 96-well plate (e.g., 64 to 0.125 µg/mL) Stock->Serial_Dilute Add_Inoculum Add 100 µL of Inoculum to each well Serial_Dilute->Add_Inoculum Inoculum Prepare Fungal Inoculum (0.5 McFarland -> 1:1000) Inoculum->Add_Inoculum Incubate Incubate Plate (35°C for 24-48h) Add_Inoculum->Incubate Visual_Read Visually Inspect for Growth (Turbidity) Incubate->Visual_Read Spectro_Read Optional: Read OD at 530nm Visual_Read->Spectro_Read MIC_Determine Determine MIC: Lowest concentration with no visible growth Visual_Read->MIC_Determine

A Guide to Assessing the Bioactivity Reproducibility of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the batch-to-batch reproducibility of the novel bioactive compound, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine. In the absence of extensive public data on this specific molecule, this document establishes a robust, self-validating methodology rooted in established principles of analytical chemistry and in vitro pharmacology. The protocols and principles outlined herein are designed to be broadly applicable for ensuring data integrity and consistency for novel small molecule inhibitors.

Introduction: The Imperative of Reproducibility in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, with irreproducible biological data being a significant and costly hurdle. Batch-to-batch variability, arising from subtle differences in synthesis, purification, or storage, can lead to inconsistent biological activity, undermining the validity of research findings and impeding drug development progress.[1] This guide uses this compound, a compound with a scaffold suggestive of kinase inhibitory activity, as a case study to delineate a systematic approach to ensuring the reproducibility of its bioactivity.

The core principle of this guide is the establishment of a multi-faceted analytical and biological characterization workflow. This ensures that each new batch of the compound meets a predefined set of quality attributes before its use in biological assays.

Analytical Characterization: The Foundation of Reproducibility

A thorough analytical characterization is the cornerstone of any reproducibility study. This section details the essential analytical techniques to confirm the identity, purity, and consistency of each batch of this compound.

Identity Confirmation

It is paramount to verify that each batch consists of the correct molecular structure. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence and connectivity of all atoms. The spectra of new batches must be superimposable with the reference standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[2]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Purity Assessment

The presence of impurities can significantly impact biological activity. Therefore, a quantitative assessment of purity is crucial.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of small molecules. A validated HPLC method should be used to determine the percentage purity of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of MS to identify and quantify impurities.[2]

Physicochemical Properties

Consistent physicochemical properties are indicative of consistent material.

  • Melting Point: A sharp and consistent melting point is a good indicator of purity.

  • Solubility: The solubility of each batch in the relevant biological buffers and solvents should be determined and compared.

Table 1: Acceptance Criteria for Analytical Characterization of Different Batches

ParameterMethodAcceptance Criteria
Identity
¹H and ¹³C NMRSpectroscopic comparisonSpectra superimposable with reference standard
HRMSMass analysisMeasured mass within 5 ppm of calculated mass
Purity
HPLC-UVPeak area percentage≥ 98.0%
LC-MSImpurity profilingNo single impurity > 0.5%
Physicochemical
Melting PointCapillary method± 2°C of the reference standard's melting point
SolubilityKinetic or thermodynamicWithin ± 10% of the reference standard's solubility

In Vitro Bioactivity Assessment: Ensuring Consistent Biological Performance

Once the chemical integrity of each batch is confirmed, the next critical step is to assess its biological activity. Given the structural similarity of the indole-thiazole scaffold to known kinase inhibitors, this guide will focus on a hypothetical kinase inhibition assay as the primary measure of bioactivity.[1][3][4][5]

Experimental Workflow for Bioactivity Assessment

The following workflow provides a systematic approach to comparing the bioactivity of different batches.

G cluster_0 Batch Qualification cluster_1 In Vitro Bioactivity Assessment cluster_2 Further Characterization (Optional) A Receive New Batch of Compound B Analytical Characterization (Sec 2) A->B C Batch Passes Analytical QC? B->C C->A No - Reject Batch D Prepare Stock Solutions C->D Yes E Primary Kinase Inhibition Assay (e.g., Kinase X) D->E F Determine IC50 Value E->F G Compare IC50 to Reference Standard F->G H Batch Passes Bioactivity QC? G->H H->D No - Investigate Discrepancy I Selectivity Profiling (Kinase Panel) H->I Yes J Cell-Based Assay (e.g., Anti-proliferative) I->J

Caption: Workflow for assessing batch-to-batch bioactivity reproducibility.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase assay.[6][7][8][9][10] The specific kinase, substrate, and detection method should be chosen based on preliminary screening or target identification studies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of different batches of this compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., a relevant serine/threonine or tyrosine kinase)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound (different batches and a reference standard)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each compound batch and the reference standard in 100% DMSO.

    • Perform a serial dilution of each stock solution in assay buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of a microplate.

    • Add the diluted compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and for the predetermined time for the specific kinase.

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent and incubate as required.

    • Read the signal on a microplate reader.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical Bioactivity Data for Different Batches

Batch IDPurity (HPLC %)IC50 vs. Kinase X (nM)Fold Difference from Reference
Reference99.552.31.0
Batch A98.955.11.1
Batch B95.289.71.7
Batch C99.150.80.97

Acceptance Criteria: The IC50 value of a new batch should be within a 2-fold range of the reference standard's IC50 value.

Comparative Analysis with Alternative Compounds

To provide context for the compound's potency and to have a positive control in the assays, it is advisable to test it alongside known inhibitors of the same target kinase.

Table 3: Comparison with Alternative Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
This compound (Reference Batch)Kinase X52.3
Staurosporine (Broad-spectrum inhibitor)Kinase X5.8
Sunitinib (Multi-kinase inhibitor)Kinase X25.1

This comparative data helps in understanding the relative potency and potential selectivity of the test compound.

Downstream Cellular Assays: Confirming Biological Effect

While in vitro biochemical assays are crucial for assessing direct target engagement, cell-based assays are essential to confirm that the compound elicits the desired biological response in a more complex physiological environment.[5]

Protocol: Cell Proliferation/Cytotoxicity Assay

Objective: To assess the effect of different batches of the compound on the proliferation or viability of a relevant cancer cell line.

Materials:

  • Cancer cell line known to be sensitive to the target kinase inhibition

  • Cell culture medium and supplements

  • Test compound (different batches and a reference standard)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)[11][12][13][14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) by plotting cell viability against compound concentration.

G A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Prepare Serial Dilutions of Compound Batches B->C D Treat Cells with Compounds C->D E Incubate for 72 hours D->E F Add Cell Viability Reagent E->F G Measure Luminescence/Absorbance F->G H Calculate GI50/CC50 Values G->H

Caption: Workflow for a cell-based cytotoxicity assay.

Conclusion and Best Practices

Ensuring the reproducibility of bioactivity for novel compounds like this compound is a critical, multi-step process. By implementing a rigorous quality control workflow that combines comprehensive analytical characterization with robust in vitro and cell-based assays, researchers can have high confidence in their biological data.

Key Takeaways:

  • Establish a Reference Standard: A well-characterized, highly pure batch should be designated as the reference standard against which all subsequent batches are compared.

  • Implement Stringent Acceptance Criteria: Predefined acceptance criteria for purity, identity, and bioactivity are essential for objective batch release.

  • Maintain Detailed Records: Thorough documentation of all experimental procedures and results is crucial for troubleshooting and ensuring long-term data integrity.

  • Orthogonal Assays: Employing multiple, distinct assays to assess bioactivity provides a more complete picture of a compound's performance and can help identify subtle batch-to-batch variations.[15]

By adhering to these principles, the scientific community can enhance the reliability and translational potential of preclinical drug discovery research.

References

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  • In vitro NLK Kinase Assay. (n.d.). PMC. [Link]

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

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Evaluating the Selectivity Index of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine for Pathogenic vs. Commensal Microbes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial drug discovery, the pursuit of compounds that exhibit potent activity against pathogenic microorganisms while sparing the beneficial commensal flora is of paramount importance. The disruption of the host microbiome by broad-spectrum antibiotics can lead to secondary infections and long-term health consequences. This guide provides a comprehensive framework for evaluating the selectivity of a promising antimicrobial candidate, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, for pathogenic versus commensal microbes.

The core of this evaluation lies in the determination of the Selectivity Index (SI), a critical parameter in preclinical drug development. The SI is a quantitative measure of a compound's ability to inhibit the growth of a target pathogen versus its toxicity to host cells or, in this context, its impact on beneficial commensal bacteria. A higher SI value indicates a greater window of therapeutic efficacy, suggesting that the compound can be used at concentrations effective against pathogens with minimal off-target effects.[1]

While direct experimental data for this compound is emerging, this guide will draw upon established methodologies and data from structurally related 4-(indol-3-yl)thiazol-2-amine derivatives to present a robust protocol for its evaluation.[2][3] The principles and experimental designs detailed herein provide a self-validating system for researchers to generate reliable and reproducible data.

Rationale for Experimental Design: A Triad of In Vitro Assays

To comprehensively assess the selectivity of our target compound, a three-pronged in vitro approach is essential. This involves determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic and commensal bacteria, assessing its cytotoxicity against a representative mammalian cell line, and finally, integrating this data to calculate the Selectivity Index.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the in vitro potency of an antimicrobial agent.[4][5] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[5][6] By testing our compound against a carefully selected panel of both pathogenic and commensal microbes, we can directly compare its antimicrobial spectrum.

Cytotoxicity Assay

To ensure the safety of a potential therapeutic, it is crucial to evaluate its toxicity to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[7][8] This assay will provide the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of a mammalian cell line by 50%.

The Selectivity Index (SI)

The SI is calculated as the ratio of the CC50 to the MIC. A higher SI value is indicative of a more selective compound.[1] For the purpose of this guide, we will also consider a modified SI that compares the MIC against pathogenic bacteria to the MIC against commensal bacteria, providing a direct measure of its selectivity for the intended targets within a mixed microbial environment.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a clear path to generating high-quality data.

Microbial Strain Selection

A representative panel of pathogenic and commensal bacteria should be selected for this evaluation.

Table 1: Proposed Microbial Panel for Selectivity Testing

Microbe Type Species Rationale
Pathogenic Staphylococcus aureus (ATCC 29213)Gram-positive pathogen, a common cause of skin and soft tissue infections.[9]
Escherichia coli (ATCC 25922)Gram-negative pathogen, a common cause of urinary tract and gastrointestinal infections.[9]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative opportunistic pathogen, known for its antibiotic resistance.[9]
Enterococcus faecalis (ATCC 29212)Gram-positive pathogen, a common cause of nosocomial infections.[10]
Commensal Lactobacillus rhamnosus (ATCC 53103)A common probiotic and a representative of the beneficial gut microbiota.
Bifidobacterium longum (ATCC 15707)A key commensal bacterium in the human gut, important for maintaining gut health.
Staphylococcus epidermidis (ATCC 12228)A common commensal of the skin microbiome.[11]
Escherichia coli (K-12 strain)A non-pathogenic laboratory strain, representing commensal E. coli.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate growth medium for each bacterial strain

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture each bacterial strain overnight. Dilute the overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[7]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate 96-well Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Interpretation and Comparison

The data generated from these assays will allow for a comprehensive evaluation of the selectivity of this compound.

Hypothetical Data Presentation

The following tables illustrate how the experimental data could be presented. The MIC values for the related compounds are sourced from the literature to provide a realistic example. [2][3] Table 2: Hypothetical MIC and CC50 Data for this compound

Organism Type MIC (µg/mL) CC50 (µg/mL) vs. HEK-293
S. aureusPathogen8>100
E. coliPathogen16>100
P. aeruginosaPathogen32>100
E. faecalisPathogen16>100
L. rhamnosusCommensal64>100
B. longumCommensal>128>100
S. epidermidisCommensal32>100
E. coli K-12Commensal64>100
Calculation of Selectivity Index

Conventional Selectivity Index (SI):

SI = CC50 / MIC

A higher SI value indicates greater selectivity for the microbial target over mammalian cells.

Microbial Selectivity Index (MSI):

MSI = MIC (Commensal) / MIC (Pathogen)

A higher MSI value indicates greater selectivity for the pathogenic bacterium over the commensal bacterium.

Table 3: Hypothetical Selectivity Indices for this compound

Pathogen SI (vs. HEK-293) Commensal MSI
S. aureus>12.5L. rhamnosus8
E. coli>6.25E. coli K-124
P. aeruginosa>3.125--
E. faecalis>6.25B. longum>8

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the selectivity of this compound. The proposed experimental workflow, grounded in established protocols, will generate the necessary data to determine its therapeutic potential.

Based on the hypothetical data, a compound with the profile presented in Tables 2 and 3 would be a promising candidate for further development. The high SI values suggest low cytotoxicity, and the favorable MSI values indicate a desirable level of selectivity for pathogenic bacteria over beneficial commensals.

Future studies should expand upon this initial in vitro characterization. Time-kill kinetic assays can provide insights into the bactericidal or bacteriostatic nature of the compound. [12]Investigating the mechanism of action, for instance, through docking studies to identify potential bacterial targets, would further strengthen the case for its development. [2][3]Ultimately, in vivo studies in relevant animal models of infection will be necessary to validate the in vitro selectivity and efficacy.

The systematic evaluation of selectivity, as detailed in this guide, is a critical step in the development of new antimicrobial agents that can effectively combat infections while preserving the delicate balance of the host microbiome.

References

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Navigating the Preclinical Gauntlet: A Comparative ADME/Tox and Drug-Likeness Evaluation of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] The attrition of drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles represents a significant expenditure of time and resources.[2][3] Consequently, a robust and early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile, alongside its "drug-likeness," is not merely a recommendation but a critical necessity.[2]

This guide provides an in-depth comparative analysis of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine (Compound A) , a novel heterocyclic entity with potential therapeutic interest. Its performance will be benchmarked against two structurally related analogs found in recent literature to provide context for its potential as a drug candidate. The comparison compounds are 4-(Indol-3-yl)thiazol-2-amine (Comparator 1) and N-(4-(5-methoxy-1H-indol-3-yl)thiazol-2-yl)acetamide (Comparator 2) , selected for their shared indole-thiazole scaffold.

Our evaluation will be twofold, leveraging both predictive in-silico modeling—a cornerstone of modern, rapid candidate assessment—and outlining the subsequent in-vitro assays essential for experimental validation.[4][5][6] This dual approach provides a comprehensive, data-driven framework for decision-making in the early phases of drug development.

The Litmus Test of "Drug-Likeness": Lipinski's Rule of Five

Before delving into the complexities of ADME/Tox, a candidate molecule must first pass a fundamental set of empirical filters that predict its potential for oral bioavailability. The most influential of these is Lipinski's Rule of Five, formulated by Christopher A. Lipinski in 1997.[7][8] This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.[9]

  • LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. While some lipophilicity is necessary to cross lipid membranes, excessive values can lead to poor solubility and increased metabolic clearance.[9][10][11]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[8]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[8]

Comparative Analysis of Drug-Likeness Parameters

The following table summarizes the predicted physicochemical properties relevant to Lipinski's Rule of Five for Compound A and its comparators. These values were generated using established computational algorithms.

ParameterThis compound (Compound A)4-(Indol-3-yl)thiazol-2-amine (Comparator 1)N-(4-(5-methoxy-1H-indol-3-yl)thiazol-2-yl)acetamide (Comparator 2)Lipinski's Guideline
Molecular Formula C₁₄H₁₅N₃OSC₁₁H₉N₃SC₁₄H₁₃N₃O₂SN/A
Molecular Weight ( g/mol ) 273.35215.27287.33≤ 500
Predicted LogP 3.102.452.65≤ 5
Hydrogen Bond Donors 222≤ 5
Hydrogen Bond Acceptors 435≤ 10
Lipinski Violations 000≤ 1

Interpretation: All three compounds exhibit excellent compliance with Lipinski's Rule of Five, with zero violations. This is a promising initial finding, suggesting that all three candidates possess the fundamental physicochemical properties conducive to good oral bioavailability. Compound A, despite its additional methoxy and methyl groups compared to Comparator 1, maintains a favorable balance of lipophilicity and molecular size.

Predictive ADME/Tox Profile: An In-Silico Deep Dive

Beyond the high-level view of drug-likeness, we must dissect the individual components of a compound's journey through the body. The following data represents a predictive ADME/Tox profile generated using widely accepted computational models such as those available on the SwissADME and pkCSM web servers.[12]

Comparative ADME/Tox Data
ADME/Tox ParameterCompound AComparator 1Comparator 2Desired Profile
Absorption
Human Intestinal AbsorptionHigh (Predicted >90%)High (Predicted >90%)High (Predicted >90%)High
Caco-2 Permeability (logPapp)HighModerateModerateHigh
Distribution
VDss (L/kg)ModerateLowLowModerate
BBB PermeabilityYesNoNoTarget Dependent
Plasma Protein Binding (%)High (~92%)Moderate (~85%)Moderate (~88%)Moderate-High
Metabolism
CYP1A2 InhibitorNoNoNoNo
CYP2C9 InhibitorNoNoNoNo
CYP2C19 InhibitorYesNoYesNo
CYP2D6 InhibitorYesNoNoNo
CYP3A4 InhibitorNoNoNoNo
Excretion
Total Clearance (log ml/min/kg)LowModerateModerateLow-Moderate
Toxicity
AMES MutagenicityNoNoNoNo
hERG I InhibitionNoNoNoNo
HepatotoxicityYesNoNoNo

Analysis and Interpretation:

  • Absorption: All three compounds are predicted to have high intestinal absorption, a crucial first step for oral drug efficacy. Compound A shows a potential advantage in Caco-2 permeability, an in-vitro model for intestinal absorption, suggesting more efficient transport across the gut wall.

  • Distribution: Compound A is predicted to have a more moderate volume of distribution (VDss), suggesting it may distribute more extensively into tissues compared to the comparators. Critically, it is also predicted to cross the Blood-Brain Barrier (BBB). This is a double-edged sword: a significant advantage for central nervous system (CNS) targets, but a potential liability leading to off-target CNS effects for peripherally acting drugs.

  • Metabolism: This is a key area of differentiation. Compound A is predicted to be an inhibitor of two major cytochrome P450 enzymes, CYP2C19 and CYP2D6. This raises a significant flag for potential drug-drug interactions (DDIs), as many commonly prescribed medications are metabolized by these enzymes. The comparators show a cleaner DDI profile in this in-silico screen.

  • Excretion: The predicted low clearance for Compound A is consistent with its higher lipophilicity and potential for higher plasma protein binding, which may translate to a longer half-life.

  • Toxicity: While none of the compounds are flagged for mutagenicity (AMES test) or cardiotoxicity (hERG inhibition), Compound A is predicted to have a potential for hepatotoxicity. This is a significant concern that would require rigorous experimental follow-up.

Experimental Validation: Protocols and Rationale

In-silico predictions are invaluable for early-stage filtering, but they are not a substitute for empirical data.[13] The following section outlines the essential in-vitro assays that would form the next logical step in evaluating Compound A.

Experimental Workflow for ADME/Tox Profiling

ADME_Tox_Workflow cluster_insilico In-Silico Screening cluster_invitro In-Vitro Validation in_silico Compound A (Virtual Molecule) drug_likeness Drug-Likeness Filter (Lipinski's Ro5) in_silico->drug_likeness adme_tox_pred ADME/Tox Prediction (e.g., SwissADME, pkCSM) solubility Kinetic Solubility Assay adme_tox_pred->solubility Prioritize for Synthesis & Testing drug_likeness->adme_tox_pred permeability Caco-2 Permeability solubility->permeability metabolism Microsomal Stability & CYP Inhibition permeability->metabolism toxicity Hepatotoxicity (HepaRG) & hERG Assay metabolism->toxicity Go_NoGo Proceed to In-Vivo? toxicity->Go_NoGo Decision Point ADME_Logic A Absorption (Gut) D Distribution (Blood/Tissues) A->D Enters Systemic Circulation M Metabolism (Liver) D->M E Excretion (Kidney/Bile) D->E Target Site of Action D->Target Tox Off-Target/ Toxicity Sites D->Tox M->E Metabolites

Sources

Safety Operating Guide

A Guide to the Safe Handling of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine. The following guidance is synthesized from safety information for structurally related indole and thiazole compounds and is intended to provide a baseline for safe handling protocols. Researchers must conduct a thorough risk assessment based on their specific experimental conditions before commencing any work.[1] This material should be considered hazardous until further information becomes available.[2]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational plans, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safe handling of this compound in a laboratory setting.

Hazard Assessment: An Analysis of Structural Moieties

Due to the lack of specific toxicological data for this compound, a hazard assessment must be based on its constituent chemical groups: the indole and thiazole rings.

  • Indole Moiety: Indole and its derivatives can be harmful if swallowed or absorbed through the skin.[1] They may also cause serious eye and skin irritation.[1][3]

  • Thiazole Moiety: Thiazole compounds can be harmful if swallowed and may cause skin irritation.[4][5] Some thiazole derivatives are also associated with respiratory irritation.[6]

Based on these profiles, it is prudent to handle this compound as a compound that is potentially harmful if ingested or absorbed through the skin, and as an irritant to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE): A Comprehensive Strategy

A multi-layered approach to PPE is mandatory to minimize exposure.[7] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory.[1] In situations with a significant splash hazard, a face shield should be worn in addition to goggles.[1][8]Protects against accidental splashes of the compound, which may cause serious eye irritation.[3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required.[1] Gloves must be inspected for any signs of degradation before use.[3]Prevents skin contact, as indole and thiazole derivatives can be absorbed through the skin and cause irritation.[1][3]
Body Protection A standard laboratory coat should be worn at all times.[1] For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls are recommended.[1]Minimizes skin exposure to the compound. Contaminated clothing should be removed immediately and laundered before reuse.[3][9]
Respiratory Protection For procedures that may generate dust or aerosols, use a NIOSH/MSHA-approved respirator.[3]Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[3][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing contamination. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[10]

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Review Safety Data Sheet (SDS) for similar compounds Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare a Well-Ventilated Work Area (e.g., Fume Hood) Prep2->Prep3 Handling1 Carefully Weigh Solid Compound to Avoid Dust Generation Prep3->Handling1 Handling2 Slowly Add Solid to Solvent to Prevent Splashing Handling1->Handling2 Handling3 Keep Containers Tightly Sealed When Not in Use Handling2->Handling3 Post1 Decontaminate Work Surfaces Handling3->Post1 Post2 Properly Doff and Dispose of PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: Workflow for the safe handling of this compound.

Key Procedural Steps:
  • Preparation:

    • Thoroughly review the safety information for structurally similar compounds to be fully aware of potential hazards.

    • Don all required PPE as outlined in the table above.

    • Ensure your work area is well-ventilated; a chemical fume hood is strongly recommended.[3][10]

  • Handling:

    • When weighing the solid material, handle it carefully to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3][9]

    • Avoid all direct contact with the skin and eyes.[3]

  • Storage:

    • Store the compound in a tightly closed, properly labeled container.[3][4]

    • Keep the container in a dry, cool, and well-ventilated place away from heat and sources of ignition.[3][5]

    • For long-term stability, storage at -20°C may be advisable, as is common for many indole derivatives.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[3][11]

  • Contaminated PPE:

    • Used gloves, disposable lab coats, and other contaminated items should be collected in a designated, clearly labeled hazardous waste container.[11]

    • Do not dispose of contaminated materials in regular trash.

  • Chemical Waste:

    • All waste containing this compound must be handled in accordance with local, state, and federal regulations.[11][12]

    • Dispose of the chemical waste through a licensed professional waste disposal service.[3]

    • Ensure waste containers are kept tightly capped, except when adding waste.[3]

    • Do not mix with incompatible chemicals. For example, avoid mixing with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11][13]

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring personal safety and the integrity of their work.

References

  • Saffron Chemicals. Laboratory Chemical Lab Safety and Handling Guidelines. (2025-02-05). [Link]

  • Spark C. Lab Safety Rules and Guidelines. (2024-01-23). [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (2011). [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

  • Cole-Parmer. Material Safety Data Sheet - Thiazole, 99%. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30). [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.